molecular formula C44H80N7O17P3S B15550191 19-Methyldocosanoyl-CoA

19-Methyldocosanoyl-CoA

Cat. No.: B15550191
M. Wt: 1104.1 g/mol
InChI Key: RWCRDBIHQLDPGH-UHFFFAOYSA-N
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Description

19-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H80N7O17P3S

Molecular Weight

1104.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 19-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-21-32(2)22-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI Key

RWCRDBIHQLDPGH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Putative Biological Function of 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological function of 19-Methyldocosanoyl-CoA is not available in current scientific literature. This guide provides a putative function based on its chemical structure as a very long-chain, branched-chain fatty acyl-CoA and draws upon established principles of fatty acid metabolism.

Executive Summary

This compound is the coenzyme A derivative of 19-methyldocosanoic acid, a 22-carbon saturated fatty acid with a methyl group at the 19th position. As a very long-chain fatty acid (VLCFA) with a methyl branch, its metabolism is predicted to occur primarily within peroxisomes. The primary biological function is likely catabolic, serving as a substrate for energy production through a modified beta-oxidation pathway. The terminal branched structure suggests its breakdown yields acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism. Furthermore, as a branched-chain fatty acid (BCFA), it or its precursor may play roles in cellular signaling, inflammation modulation, and incorporation into complex lipids, thereby influencing membrane properties.

Introduction to this compound

This compound is a specific molecular species that combines two key structural features dictating its metabolic fate:

  • A Very Long-Chain Acyl Group: The 22-carbon docosanoyl (behenoyl) backbone classifies it as a VLCFA. Fatty acids with chains longer than 22 carbons are primarily metabolized in peroxisomes because the acyl-CoA synthetases and the initial acyl-CoA oxidase in mitochondria have low activity towards these substrates.[1][2]

  • A Branched-Chain Structure: The methyl group at the ω-3 position (carbon 19) makes it an iso-fatty acid. While this specific branching pattern does not sterically hinder the initial cycles of beta-oxidation, it requires specific enzymatic handling as the chain is shortened.

Given these features, the biological function of this compound is intrinsically linked to the specialized metabolic pathways for VLCFAs and BCFAs located within peroxisomes.[3][4]

Putative Metabolic Pathway: Peroxisomal Oxidation

The catabolism of this compound is hypothesized to proceed via peroxisomal beta-oxidation until the methyl branch is reached, followed by further processing of the resulting branched-chain intermediate.

3.1 Activation and Transport The precursor, 19-methyldocosanoic acid, must first be activated by esterification to coenzyme A. This reaction is catalyzed by a very long-chain acyl-CoA synthetase (ACSVL), located on the peroxisomal or endoplasmic reticulum membrane. The resulting this compound is then transported into the peroxisomal matrix.

3.2 Peroxisomal Beta-Oxidation Once inside the peroxisome, this compound undergoes cycles of beta-oxidation. Each cycle consists of four enzymatic steps, shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA.[3]

  • Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the formation of a double bond between the α and β carbons.

  • Hydration: A multifunctional enzyme (L-PBE or MFP-2) adds a water molecule across the double bond.

  • Dehydrogenation: The same multifunctional enzyme oxidizes the hydroxyl group to a ketone.

  • Thiolysis: A 3-ketoacyl-CoA thiolase cleaves the chain, releasing acetyl-CoA and a shortened (C20) 17-methyl-eicosanoyl-CoA.

This process repeats for several cycles. Because the methyl group is at position 19, beta-oxidation can proceed without interruption until the final stages.

3.3 Handling of the Branched-Chain Remnant After multiple cycles, beta-oxidation will yield a short, branched-chain acyl-CoA, likely isobutyryl-CoA. This molecule is then further metabolized. Isobutyryl-CoA can be converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[5] The acetyl-CoA and shortened acyl-CoAs are exported from the peroxisome (often as carnitine conjugates) for further metabolism in the mitochondria.[1]

3.4 Comparison with Alpha-Oxidation It is critical to distinguish this pathway from alpha-oxidation. Alpha-oxidation is required for fatty acids with a methyl group at the β-carbon (position 3), such as phytanic acid, which blocks the standard beta-oxidation pathway.[6][7] this compound, with its branch far from the carboxyl end, does not require initial alpha-oxidation.[8]

Mandatory Visualization 1: Putative Peroxisomal Beta-Oxidation of this compound

G cluster_peroxisome Peroxisomal Matrix cluster_mito Mitochondrion mol1 This compound (C22:1-Me) mol4 Multiple Cycles of β-Oxidation mol1->mol4 ACOX1, MFP, Thiolase mol2 Acetyl-CoA mol8 TCA Cycle mol2->mol8 Carnitine Shuttle mol3 17-Methyleicosanoyl-CoA (C20:1-Me) mol3->mol4 mol4->mol2 (n) Acetyl-CoA mol4->mol3 mol5 Isobutyryl-CoA mol4->mol5 Final Cycles mol6 Propionyl-CoA mol5->mol6 mol7 Succinyl-CoA mol6->mol7 Propionyl-CoA Carboxylase, etc. mol7->mol8

Putative metabolic fate of this compound.

Mandatory Visualization 2: Comparative Alpha-Oxidation Pathway

G cluster_peroxisome_alpha Peroxisomal Alpha-Oxidation mol1 Phytanic Acid (β-methylated) mol2 Phytanoyl-CoA mol1->mol2 ACSVL mol3 2-Hydroxyphytanoyl-CoA mol2->mol3 PHYH mol4 Pristanal + Formyl-CoA mol3->mol4 HACL1 mol5 Pristanic Acid mol4->mol5 ALDH mol6 Pristanoyl-CoA mol5->mol6 ACSVL mol7 β-Oxidation mol6->mol7 G A Biological Sample (Cells or Tissue) B Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) A->B Quench Metabolism C Liquid Chromatography (LC Separation) B->C Separate Analytes D Tandem Mass Spectrometry (MS/MS Detection) C->D Ionize & Fragment E Data Processing (Peak Integration, Normalization) D->E Generate Spectra F Quantification of This compound and Metabolites E->F Identify & Quantify

References

Technical Whitepaper: Investigating the Endogenous Presence of 19-Methyldocosanoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the inquiry into the endogenous presence of 19-Methyldocosanoyl-CoA, a C23 branched-chain fatty acyl-CoA, within mammalian cells. A thorough review of existing scientific literature reveals no direct evidence to support the natural occurrence of this compound in mammalian systems. While mammals possess a diverse array of fatty acids, including very-long-chain and branched-chain species, this specific isomer is not a commonly identified metabolite.

This document will proceed by:

  • Discussing the established metabolism of relevant branched-chain fatty acids (BCFAs) in mammals to provide a framework for understanding how a compound like this compound would be processed if present.

  • Detailing the sophisticated analytical methodologies, primarily mass spectrometry-based, that would be required to definitively identify and quantify such a molecule.

  • Presenting hypothetical metabolic and experimental workflows through diagrams to guide future research in this area.

  • Providing quantitative data on known endogenous BCFAs to serve as a reference for potential future studies.

Branched-Chain Fatty Acid Metabolism in Mammalian Cells: A Relevant Overview

While this compound is not a recognized endogenous molecule, mammalian cells actively metabolize other BCFAs, which are primarily derived from dietary sources. The metabolic pathways for these lipids are well-characterized and offer a template for a hypothetical pathway for this compound.

The two primary classes of BCFAs found in mammals are the iso- and anteiso-methyl-branched fatty acids, which have methyl groups at the (n-1) and (n-2) positions, respectively. Another significant BCFA is phytanic acid, a multi-branched fatty acid derived from the degradation of chlorophyll. The metabolism of these compounds primarily occurs in the peroxisome and mitochondrion through alpha- and beta-oxidation.

A key enzyme in the degradation of many BCFAs is alpha-methylacyl-CoA racemase (AMACR), which is responsible for the epimerization of the alpha-methyl group, a crucial step for their entry into beta-oxidation. Deficiencies in these metabolic pathways can lead to serious human diseases, such as Refsum disease, highlighting the physiological importance of BCFA metabolism.

Hypothetical Metabolic Pathway for this compound

Should this compound be introduced into a mammalian cell (e.g., exogenously), it would likely enter the beta-oxidation pathway. The position of the methyl group at C19 means that standard beta-oxidation could proceed for several cycles before the branch point is reached. At that stage, the pathway would likely involve enzymes similar to those that handle other BCFAs.

Below is a diagram illustrating a hypothetical degradation pathway.

Hypothetical_Metabolism 19_MDCoA This compound (C23:1-methyl) Beta_Ox_Cycles Multiple Cycles of Beta-Oxidation Methyl_Acyl_CoA 3-Methyl-branched Acyl-CoA Intermediate Beta_Ox_Cycles->Methyl_Acyl_CoA Yields Acetyl-CoA Acetyl_CoA Acetyl-CoA Beta_Ox_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methyl_Acyl_CoA->Propionyl_CoA Final Oxidation Step TCA TCA Cycle Propionyl_CoA->TCA via Succinyl-CoA Acetyl_CoA->TCA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture Mammalian Cell Culture Harvesting Cell Harvesting & Lysis Cell_Culture->Harvesting Lipid_Extraction Bligh-Dyer Extraction Harvesting->Lipid_Extraction SPE Solid-Phase Extraction (SPE) for Acyl-CoA Isolation Lipid_Extraction->SPE LC Reverse-Phase HPLC SPE->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Data_Analysis Data Analysis & Quantification MS2->Data_Analysis

The Enigmatic Molecule: A Technical Guide to the Putative Role of 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Context Surrounding a Novel Very-Long-Chain Branched-Chain Acyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific scientific literature detailing the discovery, biosynthesis, and physiological function of 19-Methyldocosanoyl-CoA is not available. This guide, therefore, provides a comprehensive overview based on the established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. The pathways and experimental contexts described herein are inferred from related, well-characterized molecules and should be considered a hypothetical framework for future research.

Executive Summary

This compound is the coenzyme A thioester of 19-methyldocosanoic acid, a 23-carbon saturated fatty acid with a methyl branch near the omega end. As a very-long-chain fatty acyl-CoA, it is presumed to be an intermediate in specific metabolic pathways, likely involving lipid membrane composition or signaling. While direct evidence is absent, its structure suggests involvement in pathways analogous to those for other VLCFAs and BCFAs. This document synthesizes the current understanding of these related pathways to provide a predictive context for the study of this compound. We will explore its likely biosynthetic origins, potential metabolic fate, and the experimental approaches that would be necessary to elucidate its function.

Hypothetical Biosynthesis and Metabolism of this compound

The biosynthesis of a methyl-branched VLCFA like 19-methyldocosanoic acid, and its subsequent activation to this compound, likely involves a combination of fatty acid elongation and the incorporation of a methyl group.

Fatty Acid Elongation

VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the elongase. This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.[1][2] For this compound, a shorter branched-chain acyl-CoA would serve as the initial substrate for the elongation process.

Introduction of the Methyl Branch

The methyl group at the 19th position could be introduced via several potential mechanisms known to occur in various organisms:

  • Use of a Branched-Chain Primer: The synthesis could initiate from a short-chain branched acyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids (valine, isoleucine). This primer would then undergo multiple cycles of elongation.

  • Methylation during Elongation: It is also possible that a methyltransferase enzyme introduces the methyl group onto a long-chain fatty acid precursor.

Once synthesized, the free fatty acid, 19-methyldocosanoic acid, would be activated to its CoA ester form by a very-long-chain acyl-CoA synthetase (ACSVL).

The metabolic fate of this compound is likely degradation via peroxisomal β-oxidation, a pathway specialized for the breakdown of VLCFAs and BCFAs.[3]

Potential Physiological Significance

Branched-chain fatty acids are known to influence the fluidity and structure of cell membranes.[4] The presence of a methyl group disrupts the tight packing of acyl chains, thereby lowering the melting point of the lipid and increasing membrane fluidity. This compound, by contributing its acyl group to phospholipids (B1166683) or sphingolipids, could play a role in maintaining membrane homeostasis in specific cellular environments.

Furthermore, some long-chain fatty acyl-CoAs have been shown to act as signaling molecules, for instance, by modulating the activity of transcription factors like the peroxisome proliferator-activated receptors (PPARs).[3] It is plausible that this compound could have similar regulatory functions.

Quantitative Data for Related Very-Long-Chain Fatty Acids

Direct quantitative data for this compound is unavailable. The following table summarizes typical concentrations of related, well-studied VLCFAs in human plasma, which are often measured for the diagnosis of peroxisomal disorders.[5][6] These values can serve as a reference for the expected concentration range of a rare VLCFA.

Fatty AcidAbbreviationTypical Concentration in Human Plasma (µg/mL)
Docosanoic AcidC22:020 - 90
Tetracosanoic AcidC24:010 - 45
Hexacosanoic AcidC26:00.3 - 1.0
C24:0/C22:0 Ratio0.6 - 1.3
C26:0/C22:0 Ratio0.01 - 0.03

Note: These values can vary depending on age, diet, and physiological state.

Experimental Protocols for the Analysis of Long-Chain Acyl-CoAs

The definitive identification and quantification of this compound would require sophisticated analytical techniques, primarily based on mass spectrometry.

Sample Preparation
  • Tissue Homogenization: Tissues or cells are homogenized in a buffered solution, often containing antioxidants and protease inhibitors to preserve the integrity of the analytes.

  • Lipid Extraction: A liquid-liquid extraction, typically using a modified Bligh-Dyer or Folch method with acidified organic solvents, is performed to separate lipids, including acyl-CoAs, from other cellular components.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE with a C18 or similar reversed-phase sorbent to isolate the acyl-CoA fraction and remove interfering substances.

Mass Spectrometry Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis.

    • Chromatography: The purified acyl-CoA extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is used to separate the different acyl-CoA species based on their chain length and hydrophobicity.

    • Mass Spectrometry: The eluting compounds are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer.

  • Quantification: Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species are monitored. Stable isotope-labeled internal standards are crucial for accurate quantification.[7]

Visualizing Hypothetical Pathways

The following diagrams, generated using the DOT language, illustrate the putative metabolic context of this compound.

Hypothetical Biosynthesis of this compound

G cluster_synthesis Hypothetical Biosynthesis AminoAcids Branched-Chain Amino Acids (e.g., Valine, Isoleucine) Primer Branched-Chain Acyl-CoA Primer (e.g., Isobutyryl-CoA) AminoAcids->Primer Elongation Fatty Acid Elongase Complex (Endoplasmic Reticulum) Primer->Elongation BCFA 19-Methyldocosanoic Acid (Free Fatty Acid) Elongation->BCFA + 2C units Malonyl Malonyl-CoA Malonyl->Elongation ACSL Very-Long-Chain Acyl-CoA Synthetase (ACSVL) BCFA->ACSL Target This compound ACSL->Target CoA Coenzyme A CoA->ACSL

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Metabolic Fates of this compound

G cluster_fates Potential Metabolic Fates Target This compound Membrane Membrane Lipids (Phospholipids, Sphingolipids) Target->Membrane Incorporation Signaling Cellular Signaling (e.g., PPAR activation) Target->Signaling Modulation BetaOx Peroxisomal β-oxidation Target->BetaOx Degradation Metabolites Shorter Acyl-CoAs + Acetyl-CoA BetaOx->Metabolites

Caption: Potential metabolic roles and fates of this compound.

Experimental Workflow for Analysis

G cluster_workflow Experimental Workflow for Acyl-CoA Analysis Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Acquisition & Quantification Analysis->Data

References

Predicted Metabolic Pathway of 19-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide outlines the predicted metabolic pathway of 19-Methyldocosanoyl-CoA, a long-chain branched fatty acyl-CoA. Due to the presence of a methyl group at the 19th position, direct degradation via the typical beta-oxidation pathway is sterically hindered. Therefore, this compound is predicted to undergo initial metabolism via the peroxisomal alpha-oxidation pathway, a process established for other branched-chain fatty acids such as phytanic acid. This pathway facilitates the removal of a single carbon atom from the carboxyl end, ultimately producing a substrate that can enter the beta-oxidation spiral. This document details the proposed enzymatic steps, provides representative experimental protocols for key enzymes, and presents the predicted pathway in a clear, visual format.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cellular membranes and signaling molecules. Their metabolism is crucial for maintaining cellular homeostasis. Unlike their straight-chain counterparts, BCFAs with methyl substitutions near the carboxyl group or at odd-numbered carbons often require specialized enzymatic machinery for their degradation. This compound, a 23-carbon fatty acyl-CoA with a methyl group on the antepenultimate carbon, presents such a metabolic challenge. Standard beta-oxidation is impeded by this methyl branch. This guide proposes a metabolic route for this compound based on the well-characterized alpha-oxidation pathway.[1][2][3]

Predicted Metabolic Pathway

The metabolism of this compound is predicted to occur primarily within the peroxisomes, involving a sequence of four key enzymatic reactions.[1][3]

Step 1: Activation

It is presumed that 19-methyldocosanoic acid is first activated to its coenzyme A thioester, this compound, in the endoplasmic reticulum or peroxisomes by an acyl-CoA synthetase.[2]

Step 2: 2-Hydroxylation

The initial and rate-limiting step of alpha-oxidation is the hydroxylation of the alpha-carbon (C2). This reaction is catalyzed by a dioxygenase. In the case of phytanic acid, this enzyme is phytanoyl-CoA dioxygenase (PHYH).[1][4] It is predicted that a similar enzyme hydroxylates this compound to yield 2-Hydroxy-19-methyldocosanoyl-CoA. This reaction requires Fe²⁺ and O₂ as co-substrates.[1]

Step 3: Cleavage

The resulting 2-hydroxyacyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[5][6] This cleavage occurs between the C1 and C2 carbons, yielding two products: an aldehyde with one less carbon atom (20-methylheneicosanal) and formyl-CoA.[5] Formyl-CoA is subsequently metabolized to formate (B1220265) and then to carbon dioxide.[5]

Step 4: Oxidation

The aldehyde product, 20-methylheneicosanal, is then oxidized to its corresponding carboxylic acid, 20-methylheneicosanoic acid, by an aldehyde dehydrogenase.[1]

Step 5: Entry into Beta-Oxidation

The resulting 20-methylheneicosanoic acid can then be activated to its CoA ester and subsequently undergo peroxisomal and mitochondrial beta-oxidation, as the methyl group no longer hinders the process.

Data Presentation

As the metabolic pathway of this compound is predicted, specific quantitative data is not available. The following table provides a summary of the key enzymes and their predicted roles based on analogous pathways.

Enzyme Predicted Substrate Predicted Product(s) Cofactors/Co-substrates Cellular Location
Acyl-CoA Synthetase19-Methyldocosanoic AcidThis compoundATP, CoAEndoplasmic Reticulum, Peroxisome
Phytanoyl-CoA Dioxygenase-like enzymeThis compound2-Hydroxy-19-methyldocosanoyl-CoAFe²⁺, O₂, 2-oxoglutarate, AscorbatePeroxisome
2-Hydroxyacyl-CoA Lyase (HACL1)2-Hydroxy-19-methyldocosanoyl-CoA20-Methylheneicosanal, Formyl-CoAThiamine Pyrophosphate (TPP)Peroxisome
Aldehyde Dehydrogenase20-Methylheneicosanal20-Methylheneicosanoic AcidNAD⁺/NADP⁺Peroxisome

Experimental Protocols

Detailed experimental protocols for the direct study of this compound metabolism are not available. However, the following are representative protocols for assaying the key enzymes involved in the analogous alpha-oxidation of phytanic acid, which can be adapted for the study of this compound.

Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay

This protocol is based on the measurement of 2-oxoglutarate decarboxylation.

Materials:

  • Purified recombinant human PHYH

  • Phytanoyl-CoA (or synthesized this compound)

  • [1-¹⁴C] 2-oxoglutarate

  • FeSO₄

  • Sodium ascorbate

  • Catalase

  • HEPES buffer (pH 7.4)

  • Scintillation vials and fluid

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, catalase, FeSO₄, sodium ascorbate, and [1-¹⁴C] 2-oxoglutarate.

  • Add the substrate (phytanoyl-CoA or this compound).

  • Initiate the reaction by adding the purified PHYH enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in a sealed vial.

  • Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Calculate enzyme activity based on the amount of ¹⁴CO₂ produced per unit time.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This protocol is based on the TPP-dependent cleavage of a 2-hydroxyacyl-CoA substrate.

Materials:

  • Purified recombinant human HACL1

  • 2-Hydroxyphytanoyl-CoA (or synthesized 2-Hydroxy-19-methyldocosanoyl-CoA)

  • Thiamine pyrophosphate (TPP)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Aldehyde dehydrogenase

  • NAD⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, TPP, and NAD⁺.

  • Add the substrate (2-hydroxyphytanoyl-CoA or its analog).

  • Add an excess of aldehyde dehydrogenase to the mixture. This will couple the production of the aldehyde product to the reduction of NAD⁺.

  • Initiate the reaction by adding the purified HACL1 enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law.

Mandatory Visualizations

Predicted Metabolic Pathway of this compound

Predicted_Metabolic_Pathway cluster_peroxisome Peroxisome M1 19-Methyldocosanoic Acid M2 This compound M1->M2 Acyl-CoA Synthetase M3 2-Hydroxy-19-methyldocosanoyl-CoA M2->M3 Phytanoyl-CoA Dioxygenase-like M4 20-Methylheneicosanal M3->M4 2-Hydroxyacyl-CoA Lyase (HACL1) M6 Formyl-CoA M5 20-Methylheneicosanoic Acid M4->M5 Aldehyde Dehydrogenase M7 Beta-Oxidation M5->M7

Caption: Predicted peroxisomal alpha-oxidation of this compound.

Experimental Workflow for HACL1 Activity Assay

HACL1_Assay_Workflow cluster_workflow HACL1 Activity Assay Workflow Start Prepare Reaction Mix (Buffer, TPP, NAD+) Add_Substrate Add 2-Hydroxyacyl-CoA Substrate Start->Add_Substrate Add_ADH Add Aldehyde Dehydrogenase Add_Substrate->Add_ADH Add_HACL1 Initiate with HACL1 Add_ADH->Add_HACL1 Monitor Monitor Absorbance at 340 nm Add_HACL1->Monitor Calculate Calculate Activity Monitor->Calculate

References

The Metabolic Crossroads of a Unique Lipid: A Technical Guide to 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

19-Methyldocosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA molecule whose specific metabolic roles are not extensively documented in publicly available scientific literature. However, based on its structural characteristics—a 22-carbon docosanoic acid backbone with a methyl group at the 19th position, activated with coenzyme A—we can infer its metabolic pathway by examining the well-established principles of lipid metabolism governing both very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). This technical guide synthesizes the current understanding of analogous metabolic pathways to present a hypothetical, yet scientifically grounded, overview of the synthesis, degradation, and potential physiological significance of this compound. We provide detailed experimental protocols for key enzymatic assays and present quantitative data for related reactions to facilitate further research into this and similar lipid species.

Introduction to Branched-Chain Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids. They play vital roles in various physiological processes, such as the formation of the skin barrier, myelin maintenance, and retinal function. Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on the carbon chain. This branching alters their physical properties, such as lowering the melting point and increasing fluidity, which can impact membrane dynamics.

This compound belongs to the class of branched-chain very-long-chain fatty acids (BC-VLCFAs). The metabolism of these hybrid lipids involves a specialized set of enzymes and pathways that accommodate both their extended length and branched structure.

Hypothetical Metabolic Pathway of this compound

Based on established lipid metabolic pathways, we propose the following lifecycle for this compound:

Biosynthesis

The synthesis of 19-methyldocosanoic acid, the precursor to this compound, likely originates from a shorter branched-chain primer, which is then elongated.

  • Primer Synthesis: The synthesis could initiate from a branched-chain amino acid like leucine, which can be catabolized to isovaleryl-CoA. This or a similar branched-chain acyl-CoA would serve as the initial building block.

  • Fatty Acid Elongation: The primer undergoes chain elongation through the fatty acid synthase (FAS) system and subsequently the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes located in the endoplasmic reticulum. Given that 19-methyldocosanoic acid is a saturated VLCFA, enzymes like ELOVL1, which has a preference for saturated and monounsaturated C20- and C22-CoAs, would be critically involved in the final elongation steps.

  • Activation to Acyl-CoA: The completed 19-methyldocosanoic acid is then activated to its CoA thioester, this compound, by a very-long-chain acyl-CoA synthetase (ACSVL). This activation is essential for its participation in metabolic reactions.

Diagram: Hypothetical Biosynthesis of this compound

Biosynthesis_of_19_Methyldocosanoyl_CoA cluster_synthesis Biosynthesis Branched-Chain_Amino_Acid Branched-Chain Amino Acid (e.g., Leucine) Branched-Chain_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer Branched-Chain_Amino_Acid->Branched-Chain_Acyl_CoA_Primer Catabolism Intermediate_BCFA_CoA Intermediate-Length BCFA-CoA Branched-Chain_Acyl_CoA_Primer->Intermediate_BCFA_CoA Fatty Acid Synthase (FAS) 19-Methyl-VLCFA 19-Methyldocosanoic Acid Intermediate_BCFA_CoA->19-Methyl-VLCFA ELOVL Elongases (e.g., ELOVL1) 19-Methyl-VLCFA_CoA This compound 19-Methyl-VLCFA->19-Methyl-VLCFA_CoA Acyl-CoA Synthetase (ACSVL)

Caption: Proposed biosynthetic pathway of this compound.

Degradation

The degradation of this compound is expected to occur primarily in peroxisomes, which are specialized for the catabolism of VLCFAs and BCFAs.

  • Peroxisomal Beta-Oxidation: Due to its very long chain, this compound would first undergo several cycles of beta-oxidation within the peroxisomes. The methyl group at the 19th carbon is an odd-numbered carbon (from the carboxyl end), which does not sterically hinder the initial beta-oxidation cycles. This process would shorten the fatty acyl-CoA chain, producing acetyl-CoA in each cycle.

  • Alpha-Oxidation (if necessary): If beta-oxidation proceeds to a point where the methyl branch is at the beta-carbon (C3), the process will be halted. At this stage, alpha-oxidation would be required to remove a single carbon from the carboxyl end, thereby shifting the methyl group to the alpha-position and allowing beta-oxidation to resume. The classic example of this is the degradation of phytanic acid.

  • Mitochondrial Beta-Oxidation: Once the chain is sufficiently shortened (typically to medium- or short-chain length), the resulting acyl-CoA can be transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial beta-oxidation pathway. The final products of beta-oxidation of a branched-chain fatty acid are typically a mixture of acetyl-CoA and propionyl-CoA.

Diagram: Hypothetical Degradation of this compound

Degradation_of_19_Methyldocosanoyl_CoA cluster_degradation Degradation 19-Methyl-VLCFA_CoA This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 19-Methyl-VLCFA_CoA->Peroxisomal_Beta_Oxidation Shortened_BCFA_CoA Shortened Branched-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_BCFA_CoA Chain Shortening Alpha_Oxidation α-Oxidation (if needed) Shortened_BCFA_CoA->Alpha_Oxidation β-branch block Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Shortened_BCFA_CoA->Mitochondrial_Beta_Oxidation Alpha_Oxidation->Shortened_BCFA_CoA One Carbon Removed Final_Products Acetyl-CoA + Propionyl-CoA Mitochondrial_Beta_Oxidation->Final_Products

Caption: Proposed degradation pathway of this compound.

Quantitative Data from Analogous Reactions

Direct kinetic data for enzymes acting on this compound are not available. The following table summarizes quantitative data for key enzymes in VLCFA and BCFA metabolism acting on structurally related substrates.

Enzyme FamilySpecific Enzyme ExampleSubstrate(s)KmVmax / kcatOrganism/Source
Acyl-CoA Synthetase ACSVL1/FATP2Lignoceric acid (C24:0)1.5 µM1.1 nmol/min/mgHuman
Oleic acid (C18:1)5 µM15 nmol/min/mgHuman
ELOVL Elongase ELOVL1Behenoyl-CoA (C22:0)10 µM1.5 pmol/min/mgHuman (HEK293 cells)
Lignoceroyl-CoA (C24:0)5 µM0.8 pmol/min/mgHuman (HEK293 cells)
Peroxisomal β-Oxidation Acyl-CoA Oxidase 1 (ACOX1)Lignoceroyl-CoA (C24:0)~20 µMNot reportedRat Liver
α-Oxidation Phytanoyl-CoA HydroxylasePhytanoyl-CoANot reported0.23 nmol/min/mgRat Liver

Note: The presented values are approximations derived from various sources and should be considered as illustrative. Actual values can vary based on experimental conditions.

Detailed Experimental Protocols

Assay for Very-Long-Chain Acyl-CoA Synthetase (ACSVL) Activity

This protocol is adapted for measuring the activation of a VLCFA like 19-methyldocosanoic acid.

Principle: The assay measures the incorporation of radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • [14C]-19-methyldocosanoic acid (custom synthesis)

  • Microsomal protein fraction (source of ACSVL)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 200 mM KCl

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Dithiothreitol (DTT) (100 mM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stopping Solution: Isopropanol/Heptane (B126788)/1M H2SO4 (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice: 50 µL of Assay Buffer, 5 µL of ATP, 2 µL of CoA, 1 µL of DTT, and 10 µL of BSA (10 mg/mL).

  • Add 10-50 µg of microsomal protein to the reaction mixture.

  • Initiate the reaction by adding 1 µL of [14C]-19-methyldocosanoic acid (in ethanol).

  • Incubate the reaction at 37°C for 10-30 minutes.

  • Stop the reaction by adding 300 µL of the Stopping Solution.

  • Add 200 µL of heptane and 100 µL of water, vortex thoroughly, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid.

  • Aspirate and discard the upper heptane phase.

  • Wash the lower aqueous phase (containing the [14C]-19-methyldocosanoyl-CoA) twice with 200 µL of heptane.

  • Add 500 µL of scintillation cocktail to the aqueous phase and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of acyl-CoA formed per minute per mg of protein.

Diagram: ACSVL Activity Assay Workflow

ACSVL_Assay_Workflow cluster_workflow ACSVL Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, CoA, DTT, BSA) Add_Protein Add Microsomal Protein Prepare_Mixture->Add_Protein Start_Reaction Add [14C]-Fatty Acid Add_Protein->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Stopping Solution Incubate->Stop_Reaction Phase_Separation Phase Separation (Heptane/Aqueous) Stop_Reaction->Phase_Separation Wash Wash Aqueous Phase Phase_Separation->Wash Quantify Scintillation Counting Wash->Quantify

Caption: Workflow for the ACSVL enzymatic assay.

Assay for ELOVL Elongase Activity

Principle: This assay measures the elongation of an acyl-CoA substrate by two carbons using a radiolabeled two-carbon donor, [14C]-malonyl-CoA.

Materials:

  • 19-Methylbehenoyl-CoA (C22 with 19-methyl branch) as a precursor substrate (custom synthesis)

  • [14C]-malonyl-CoA

  • Microsomal protein fraction (source of ELOVL)

  • Elongation Buffer: 100 mM HEPES-KOH (pH 7.2), 1 mM NADPH

  • Saponification Reagent: 1M KOH in 90% ethanol

  • Acidification Solution: 6M HCl

  • Hexane (B92381)

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture: 50 µL of Elongation Buffer, 10-50 µg of microsomal protein, and 10 µM of the precursor acyl-CoA substrate.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µM [14C]-malonyl-CoA.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and saponify the lipids by adding 1 mL of the Saponification Reagent and heating at 70°C for 1 hour.

  • Cool the tubes and acidify by adding 150 µL of 6M HCl.

  • Extract the free fatty acids by adding 1 mL of hexane, vortexing, and centrifuging.

  • Transfer the upper hexane phase to a new tube and evaporate the solvent under a stream of nitrogen.

  • Resuspend the fatty acid residue in a small volume of hexane and add scintillation cocktail.

  • Quantify the radioactivity to determine the amount of elongated fatty acid produced.

Potential Physiological Roles and Future Directions

The presence of a 19-methyl branch on a docosanoic acid backbone suggests that this compound may have unique functions. The methyl group could influence its incorporation into complex lipids and affect the properties of membranes where it resides. It may be a constituent of specialized lipids in tissues such as the nervous system, skin, or retina, where VLCFAs are enriched.

Future research should focus on:

  • Identification and Quantification: Developing mass spectrometry-based methods to detect and quantify 19-methyldocosanoic acid and its CoA derivative in various tissues.

  • Enzyme Specificity: Characterizing the substrate specificity of human ACSVL and ELOVL enzymes with a range of branched-chain fatty acids.

  • Functional Studies: Investigating the impact of 19-methyldocosanoic acid incorporation into complex lipids on membrane properties and cellular signaling.

  • Disease Correlation: Exploring potential links between altered levels of this and similar BC-VLCFAs and metabolic or neurological diseases.

This technical guide provides a framework for understanding and investigating the metabolism of this compound. By leveraging knowledge from related pathways and employing the detailed protocols outlined herein, researchers can begin to elucidate the specific role of this unique lipid in health and disease.

Structural Characterization of 19-Methyldocosanoyl-CoA: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data for the structural characterization of 19-Methyldocosanoyl-CoA is not available in the public domain. This technical guide therefore provides a comprehensive framework of established methodologies for the structural elucidation of novel very-long-chain methyl-branched acyl-Coenzyme A molecules, using this compound as a representative example. The presented data is hypothetical and illustrative of expected results based on the analysis of similar long-chain acyl-CoAs.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the necessary experimental protocols, data presentation, and analytical workflows required for the comprehensive structural characterization of this compound and related molecules.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism and the biosynthesis of complex lipids. The structural characterization of novel acyl-CoAs, particularly those with unique features such as methyl branching and very-long chains, is crucial for understanding their biological function and potential as therapeutic targets. This compound, a putative 23-carbon branched-chain acyl-CoA, presents an analytical challenge due to its complex structure and amphiphilic nature. This guide outlines a multi-faceted approach for its definitive structural elucidation.

Hypothetical Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and principles of mass spectrometry and NMR spectroscopy.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Value Method
Monoisotopic Mass 1123.5991 DaHigh-Resolution Mass Spectrometry (HRMS)
Molecular Formula C44H82N7O17P3SElemental Composition Analysis
Parent Ion (M-H)- 1122.5918 m/zNegative Ion Mode ESI-MS
Key Fragment Ion 1 428.0368 m/zTandem MS (MS/MS)
Key Fragment Ion 2 347.1000 m/zTandem MS (MS/MS)
Key Fragment Ion 3 767.1597 m/zTandem MS (MS/MS)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 19-Methyl-Docosanoyl Chain

Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity
C1 (Carbonyl)~175--
C2~42~2.5t
C3~25~1.6m
............
C18~34~1.2-1.4m
C19~37~1.5m
C20~27~1.2-1.4m
C21~32~1.2-1.4m
C22~23~0.85t
19-Methyl~19~0.85d

Experimental Protocols

A robust structural characterization of this compound necessitates a combination of meticulous sample preparation and advanced analytical techniques.

Extraction and Purification of Long-Chain Acyl-CoAs

A reliable method for the extraction and purification of long-chain acyl-CoAs from biological matrices is critical for successful analysis.

  • Homogenization: Tissue samples are homogenized in a potassium phosphate (B84403) buffer (100 mM, pH 4.9), followed by the addition of 2-propanol.

  • Extraction: Acyl-CoAs are extracted from the homogenate using acetonitrile (B52724).

  • Solid-Phase Extraction (SPE): The extract is then subjected to solid-phase extraction. A mixed-mode SPE approach can be employed to optimize recovery and integrate a derivatization process if necessary. Alternatively, an oligonucleotide purification column can be used, with elution of the acyl-CoAs using 2-propanol.

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is employed to separate this compound from other acyl-CoA species.

  • Column: A C18 or C8 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A binary gradient system is effective for separation. For example, Solvent A can be 75 mM potassium phosphate buffer (pH 4.9) and Solvent B can be acetonitrile containing 600 mM glacial acetic acid. An alternative is a gradient of 15 mM ammonium (B1175870) hydroxide (B78521) in water (Solvent A) and 15 mM ammonium hydroxide in acetonitrile (Solvent B).

  • Detection: The HPLC eluent is monitored at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is highly suitable for the analysis of acyl-CoA compounds.

  • Tandem MS (MS/MS): Fragmentation analysis in MS/MS mode provides structural information. A characteristic fragmentation of acyl-CoAs involves the cleavage of the thioester bond, yielding a fragment corresponding to the Coenzyme A moiety and another corresponding to the fatty acyl chain.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of novel compounds. While challenges exist in analyzing complex biological molecules, ¹H and ¹³C NMR can provide detailed information about the carbon skeleton and the position of functional groups. For acyl-CoAs, ¹³C-NMR has been used to study the electronic environment of the acyl chain carbons.

  • Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent, such as D₂O.

  • ¹H NMR: Provides information on the proton environment, including the number of protons, their connectivity, and their chemical environment.

  • ¹³C NMR: Provides information on the carbon backbone of the molecule.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is crucial for assigning the methyl branch to the correct position on the docosanoyl chain.

Visualizations

Experimental Workflow for Structural Characterization

G Overall Workflow for this compound Characterization cluster_extraction Extraction & Purification cluster_analysis Analytical Characterization cluster_data Data Analysis & Elucidation Tissue Biological Sample Homogenization Homogenization Tissue->Homogenization Acetonitrile_Extraction Acetonitrile Extraction Homogenization->Acetonitrile_Extraction SPE Solid-Phase Extraction Acetonitrile_Extraction->SPE HPLC HPLC/UPLC Separation SPE->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS NMR NMR Spectroscopy HPLC->NMR HRMS HRMS LCMS->HRMS Accurate Mass MSMS MSMS LCMS->MSMS Fragmentation H1_NMR H1_NMR NMR->H1_NMR 1H NMR C13_NMR C13_NMR NMR->C13_NMR 13C NMR twoD_NMR twoD_NMR NMR->twoD_NMR 2D NMR Structure Structure Elucidation HRMS->Structure MSMS->Structure H1_NMR->Structure C13_NMR->Structure twoD_NMR->Structure

Caption: Workflow for the characterization of this compound.

LC-MS/MS Data Acquisition and Analysis

G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Interpretation Purified_Sample Purified Acyl-CoA Fraction Injection Injection Purified_Sample->Injection C18_Column C18 Reversed-Phase Column Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI Electrospray Ionization (Negative Mode) Gradient_Elution->ESI MS1_Scan MS1 Full Scan (Precursor Ion Selection) ESI->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID Accurate_Mass Accurate Mass Determination MS1_Scan->Accurate_Mass MS2_Scan MS2 Scan (Fragment Ion Detection) CID->MS2_Scan Fragmentation_Pattern Fragmentation Pattern Analysis MS2_Scan->Fragmentation_Pattern Structure_Confirmation Structural Confirmation Accurate_Mass->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation

Caption: Workflow for LC-MS/MS analysis of this compound.

19-Methyldocosanoyl-CoA as a signaling molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 19-Methyldocosanoyl-CoA as a Putative Signaling Molecule

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a C23 very-long-chain branched-chain fatty acyl-CoA. While direct evidence establishing it as a primary signaling molecule is not yet available in published literature, its structural characteristics and metabolic context strongly suggest a potential role in cellular signaling, primarily through the modulation of nuclear receptors. This guide synthesizes information from related branched-chain and very-long-chain fatty acyl-CoAs to build a robust hypothesis for the signaling function of this compound and provides a comprehensive framework for its experimental investigation. The primary hypothesized mechanism is the direct binding to and activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), which are master regulators of lipid metabolism.

Introduction: The Case for Acyl-CoAs as Signaling Molecules

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are fundamental intermediates in lipid metabolism. Beyond their role in bioenergetics and as building blocks for complex lipids, a growing body of evidence demonstrates that they function as critical signaling molecules.[1][2][3] They can act as allosteric regulators of enzymes and, most notably, as direct ligands for nuclear transcription factors, thereby regulating gene expression.[3][4]

Very-long-chain (VLCFA) and branched-chain fatty acids (BCFA) and their CoA esters are particularly potent signaling ligands.[5][6] Given that this compound belongs to this class, it is a strong candidate for possessing signaling capabilities. This document explores its biochemical context, potential signaling pathways, and the experimental protocols required to validate these hypotheses.

Biochemical Context and Metabolism

Structure

This compound is the Coenzyme A thioester of 19-methyldocosanoic acid, a 23-carbon saturated fatty acid with a methyl branch at position 19. This structure is significant because the branching pattern can influence its metabolic processing and interaction with protein binding pockets.

Metabolic Pathway: Peroxisomal Alpha-Oxidation

Fatty acids with a methyl group on an odd-numbered carbon (like the β-carbon in many natural BCFAs) cannot be directly metabolized by the typical β-oxidation pathway.[7] Instead, they undergo an initial round of α-oxidation within peroxisomes.[7][8] This process removes a single carbon from the carboxyl end, resolving the branch point and allowing the shortened acyl-CoA to proceed through β-oxidation.[7][9]

The metabolism of the dietary branched-chain fatty acid phytanic acid serves as the best-studied model for this process.[7][10][11] 19-Methyldocosanoic acid would be expected to undergo a similar peroxisomal pathway.

The key steps are:

  • Activation: 19-Methyldocosanoic acid is converted to this compound by an acyl-CoA synthetase, likely located on peroxisomal or endoplasmic reticulum membranes.[10][12]

  • Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH), an Fe(II) and 2-oxoglutarate-dependent enzyme, hydroxylates the α-carbon.[13][14] A similar hydroxylase would act on this compound.

  • Cleavage: A lyase cleaves the C1-C2 bond, yielding an aldehyde (2-methyhenicosanal) and formyl-CoA.[7][12]

  • Dehydrogenation: The aldehyde is oxidized to the corresponding carboxylic acid (2-methylhenicosanoic acid), which can then be activated to its CoA ester and enter the β-oxidation pathway.[7]

Metabolic_Pathway cluster_peroxisome Peroxisome FA 19-Methyldocosanoic Acid ACoA This compound FA->ACoA Acyl-CoA Synthetase Hydroxy_ACoA 2-Hydroxy-19-Methyldocosanoyl-CoA ACoA->Hydroxy_ACoA Acyl-CoA Dioxygenase (e.g., PHYH) Aldehyde 20-Methylhenicosanal Hydroxy_ACoA->Aldehyde 2-Hydroxyacyl-CoA Lyase Short_FA 20-Methylhenicosanoic Acid Aldehyde->Short_FA Aldehyde Dehydrogenase Beta_Ox β-Oxidation Pathway Short_FA->Beta_Ox Activation & Processing

Caption: Hypothesized peroxisomal α-oxidation of 19-Methyldocosanoic Acid.

Core Signaling Hypothesis: Nuclear Receptor Activation

The most plausible signaling role for this compound is as a ligand for nuclear receptors, a family of transcription factors that regulate gene expression in response to small lipophilic molecules.[15]

Target Receptor: PPARα

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is the primary candidate.[16][17]

  • Function: PPARα is a master regulator of lipid metabolism, upregulating genes involved in fatty acid uptake, transport, and oxidation in both mitochondria and peroxisomes.[16]

  • Ligand Specificity: Studies have conclusively shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity, natural ligands for PPARα.[5][6] Importantly, the CoA thioesters are significantly more potent activators than their corresponding free fatty acids.[5][6]

  • Mechanism: Binding of an acyl-CoA like this compound to the PPARα ligand-binding domain (LBD) is predicted to induce a conformational change. This change promotes the dissociation of co-repressors and the recruitment of co-activators, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[16]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPAR PPARα BCFA_CoA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization CoR Co-Repressor PPAR->CoR Bound in inactive state PPRE PPRE RXR->PPRE DNA Binding CoA Co-Activator CoA->RXR TargetGene Target Gene (e.g., ACOX1, CPT1A) PPRE->TargetGene Initiates Transcription

Caption: Hypothesized PPARα activation by this compound.
Other Potential Receptors

  • Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is another nuclear receptor known to be modulated by long-chain fatty acyl-CoAs.[18][19][20] Its activity is controlled by the binding of acyl-CoAs, which can either activate or inhibit transcription depending on their chain length and saturation.[19] HNF4α also possesses thioesterase activity, hydrolyzing the bound acyl-CoA, which adds another layer of regulation.[18]

  • Other PPAR isoforms (γ, δ): While PPARα is the most likely target due to its role in catabolism, other PPAR isoforms could also be modulated by specific branched-chain fatty acids.[21]

Quantitative Data Presentation

Direct binding data for this compound is unavailable. The following table summarizes known dissociation constants (Kd) for structurally related acyl-CoAs with PPARα, providing a benchmark for expected affinity. Lower Kd values indicate higher affinity.

Ligand (Acyl-CoA Thioester)Chain Length & TypeKd (nM) for PPARαReference
Phytanoyl-CoAC16 (Branched)~11[5][6]
Pristanoyl-CoAC15 (Branched)~11[5][6]
Lignoceroyl-CoAC24:0 (VLCFA)3[5][6]
Cerotoyl-CoAC26:0 (VLCFA)29[5][6]
Arachidonoyl-CoAC20:4 (PUFA)20[5][6]

Data derived from fluorescence quenching assays.

Experimental Protocols

To investigate the signaling role of this compound, a multi-step experimental approach is required.

Workflow for Investigation

Experimental_Workflow cluster_synthesis Step 1: Synthesis & Purification cluster_binding Step 2: In Vitro Binding Assays cluster_cell Step 3: Cell-Based Functional Assays cluster_quant Step 4: Quantification in Biological Systems Synth Chemical Synthesis of 19-Methyldocosanoic Acid and its CoA ester Binding Determine Binding Affinity (Kd) to Purified PPARα/HNF4α LBD Synth->Binding Conform Assess Conformational Change (Circular Dichroism) Binding->Conform Reporter Luciferase Reporter Assay in Transfected Cells (e.g., HepG2) Binding->Reporter GeneExp Measure Target Gene Expression (qPCR for ACOX1, CPT1A) Reporter->GeneExp Quant Develop LC-MS/MS method to quantify endogenous levels GeneExp->Quant

Caption: Experimental workflow to validate signaling function.
Detailed Methodologies

Protocol 1: Ligand Binding Affinity via Fluorescence Quenching

  • Objective: To determine the dissociation constant (Kd) of this compound for the PPARα Ligand Binding Domain (LBD).

  • Principle: The intrinsic tryptophan fluorescence of the PPARα LBD is quenched upon ligand binding. The magnitude of quenching is proportional to the concentration of the bound ligand.

  • Methodology:

    • Protein Expression: Express and purify recombinant PPARα LBD (e.g., in E. coli).

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT).

    • Fluorescence Measurement: Place a fixed concentration of the PPARα LBD (e.g., 100 nM) in a quartz cuvette. Excite the sample at ~295 nm and record the emission spectrum from 310-400 nm.

    • Titration: Add increasing concentrations of this compound to the cuvette. After each addition, allow the system to equilibrate and record the fluorescence spectrum.

    • Data Analysis: Calculate the change in fluorescence intensity at the emission maximum (typically ~340 nm). Plot the change in fluorescence against the ligand concentration and fit the data to a one-site binding equation to determine the Kd.

Protocol 2: Cell-Based PPARα Transactivation (Luciferase Reporter Assay)

  • Objective: To determine if this compound can activate PPARα-mediated gene transcription in a cellular context.

  • Principle: A reporter plasmid contains a luciferase gene under the control of a promoter with multiple PPREs. When PPARα is activated, it drives the expression of luciferase, which can be quantified by measuring light output after adding a substrate.

  • Methodology:

    • Cell Culture: Culture a suitable cell line, such as human hepatoma cells (HepG2) or HEK293T cells.

    • Transfection: Co-transfect the cells with three plasmids:

      • An expression vector for full-length human PPARα.

      • A PPRE-driven luciferase reporter vector (e.g., pPPRE-tk-luc).

      • A control vector for normalization (e.g., a β-galactosidase or Renilla luciferase vector).

    • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 19-Methyldocosanoic acid (the cell will convert it to the CoA ester) or a vehicle control. Include a known PPARα agonist (e.g., GW7647) as a positive control.

    • Lysis and Assay: After another 24 hours, lyse the cells and measure the luciferase and control reporter activities using a luminometer and appropriate assay kits.

    • Data Analysis: Normalize the PPRE-luciferase activity to the control reporter activity. Express the results as fold activation over the vehicle control.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, a compelling hypothesis based on analogous molecules positions it as a putative signaling ligand for nuclear receptors, particularly PPARα. Its structure as a very-long-chain branched-chain acyl-CoA places it in a class of molecules known to be high-affinity modulators of lipid metabolism gene expression.

The immediate path forward requires the chemical synthesis of the molecule and the application of the detailed experimental protocols outlined in this guide. Validating its interaction with PPARα and/or HNF4α would be a critical first step. Subsequent research should focus on quantifying its endogenous levels in different tissues and physiological states and identifying the specific gene networks it regulates. For drug development professionals, understanding how such endogenous molecules regulate metabolic pathways could unveil new therapeutic targets for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

References

The Genesis of Complexity: A Technical Guide to the Biosynthesis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes and signaling molecules, with their dysregulation implicated in various metabolic diseases. The biosynthesis of their activated form, branched-chain fatty acyl-CoAs (BCFA-CoAs), is a sophisticated process that spans multiple cellular compartments and involves a unique interplay between amino acid catabolism and fatty acid synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathway of BCFA-CoAs, offering detailed experimental protocols, quantitative data, and pathway visualizations to empower researchers in their scientific endeavors. Understanding this pathway is paramount for developing novel therapeutic strategies targeting diseases with altered lipid metabolism.

Introduction

While the biosynthesis of straight-chain fatty acids is well-documented, the formation of branched-chain fatty acids represents a fascinating deviation, introducing structural diversity with significant functional consequences. BCFAs, characterized by methyl groups along the acyl chain, influence membrane fluidity, cellular signaling, and have been linked to conditions such as obesity and cancer. The synthesis of BCFA-CoAs, the activated precursors for their incorporation into complex lipids, begins with the catabolism of branched-chain amino acids (BCAAs) and culminates in their elongation by the fatty acid synthesis machinery. This guide will dissect this intricate pathway, providing the necessary technical details for its study.

The Core Biosynthetic Pathway

The biosynthesis of BCFA-CoAs is a multi-compartmental process, initiating in the mitochondria and concluding in the cytosol. It can be broadly divided into two major stages: the generation of branched-chain acyl-CoA primers from BCAAs and the subsequent elongation of these primers by fatty acid synthase.

Mitochondrial Generation of Branched-Chain Acyl-CoA Primers

The journey begins with the essential amino acids leucine, isoleucine, and valine. These BCAAs are transported into the mitochondrial matrix where they undergo a two-step enzymatic conversion to yield the initial branched-chain acyl-CoA primers.

  • Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which is present in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. This reaction transfers the amino group from the BCAA to α-ketoglutarate, producing glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA).

    • Leucine is converted to α-ketoisocaproate (KIC).

    • Isoleucine is converted to α-keto-β-methylvalerate (KMV).

    • Valine is converted to α-ketoisovalerate (KIV).

  • Oxidative Decarboxylation: The BCKAs then undergo an irreversible oxidative decarboxylation catalyzed by the mitochondrial inner membrane-bound branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex converts the BCKAs into their corresponding acyl-CoA derivatives, which serve as the primers for BCFA synthesis.

    • KIC is converted to isovaleryl-CoA.

    • KMV is converted to 2-methylbutyryl-CoA.

    • KIV is converted to isobutyryl-CoA.

The BCKDH complex is a critical regulatory point in BCAA catabolism and, consequently, in the supply of primers for BCFA synthesis.

Cytosolic Elongation of Branched-Chain Primers

The branched-chain acyl-CoA primers generated in the mitochondria must be transported to the cytosol, the site of fatty acid synthesis. While the exact transport mechanism for these specific short-chain acyl-CoAs is not fully elucidated, it is proposed to involve carnitine shuttles. Once in the cytosol, these primers are utilized by fatty acid synthase (FASN), a multi-functional enzyme that catalyzes the synthesis of fatty acids.

FASN typically uses acetyl-CoA as the primer for straight-chain fatty acid synthesis. However, it exhibits promiscuity and can utilize branched-chain acyl-CoAs as alternative primers. The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA, with NADPH serving as the reducing agent. The use of different primers results in distinct families of BCFAs:

  • Iso-series: Priming with isobutyryl-CoA or isovaleryl-CoA leads to the formation of iso-BCFAs, which have a methyl branch on the penultimate carbon.

  • Anteiso-series: Priming with 2-methylbutyryl-CoA results in the synthesis of anteiso-BCFAs, characterized by a methyl branch on the antepenultimate carbon.

Quantitative Data

The efficiency of the enzymatic reactions involved in BCFA-CoA biosynthesis is crucial for determining the cellular levels of these molecules. The following tables summarize key quantitative data for the primary enzymes.

Table 1: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Substrate (BCKA)Apparent Km (mM)Vmax (nmol/h/mg protein)Source
α-Ketoisovalerate (from Valine)0.05 - 0.0613 - 15
α-Ketoisocaproate (from Leucine)Data not availableData not available
α-Keto-β-methylvalerate (from Isoleucine)Data not availableData not available

Note: Kinetic data for BCKDH with different branched-chain substrates is limited in the available literature. The provided values are for the overall complex activity in normal lymphoblastoid cells using α-ketoisovalerate.

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases Involved in BCAA Catabolism

EnzymePrimary SubstrateRelative Activity with other Branched-Chain SubstratesSource
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoAHigh
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoAHighest activity with 2-methylbutyryl-CoA and butyryl-CoA; no activity towards isobutyryl-CoA.
Isobutyryl-CoA Dehydrogenase (ACAD8)Isobutyryl-CoASignificant overlap in substrate specificity with SBCAD for 2-methyl short/branched-chain acyl-CoAs.

Table 3: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/106 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Source
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7.5~2.5

Experimental Protocols

Protocol for Extraction of Fatty Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods to ensure high recovery and stability of acyl-CoAs for subsequent LC-MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standards (e.g., odd-chain fatty acyl-CoAs like C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol containing the internal standard to the plate and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.

  • Lysis and Protein Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Protocol for LC-MS/MS Quantification of Fatty Acyl-CoAs

This protocol provides a general framework for the analysis of fatty acyl-CoAs using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a specific product ion. A common neutral loss for fatty acyl-CoAs is 507 Da, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety.

  • Collision Energy and other MS parameters: Optimize for each specific acyl-CoA analyte using authentic standards.

Quantification:

  • Generate calibration curves for each analyte using authentic standards.

  • Normalize the peak area of the endogenous acyl-CoA to the peak area of the corresponding internal standard.

Protocol for Fatty Acid Synthase (FASN) Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.

Materials:

  • Purified FASN enzyme

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

  • EDTA (2 mM)

  • Fatty acid-free Bovine Serum Albumin (BSA) (300 µg/mL)

  • Cysteine (10 mM, freshly prepared)

  • NADPH (200 µM)

  • Acetyl-CoA (50 µM) or branched-chain acyl-CoA primer

  • Malonyl-CoA (80 µM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, EDTA, BSA, and cysteine.

  • Enzyme Addition: Add the purified FASN enzyme to the reaction mixture.

  • Substrate Addition: To initiate the reaction, add NADPH, the acetyl-CoA or branched-chain acyl-CoA primer, and malonyl-CoA.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One mole of fatty acid synthesized (e.g., palmitate from acetyl-CoA) consumes 14 moles of NADPH.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Biosynthesis_of_Branched_Chain_Fatty_Acyl_CoAs cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT2 BCAT2 BCAA->BCAT2 BCKA Branched-Chain α-Keto Acids (KIC, KMV, KIV) BCAT2->BCKA Glu Glutamate BCAT2->Glu BCKDH BCKDH Complex BCKA->BCKDH BC_Acyl_CoA_Mito Branched-Chain Acyl-CoAs (Isovaleryl-CoA, 2-Methylbutyryl-CoA, Isobutyryl-CoA) BCKDH->BC_Acyl_CoA_Mito BC_Acyl_CoA_Cyto Branched-Chain Acyl-CoAs (Primers) BC_Acyl_CoA_Mito->BC_Acyl_CoA_Cyto Transport (e.g., Carnitine Shuttle) aKG α-Ketoglutarate aKG->BCAT2 FASN Fatty Acid Synthase (FASN) BC_Acyl_CoA_Cyto->FASN BCFA_CoA Branched-Chain Fatty Acyl-CoAs FASN->BCFA_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN NADPH NADPH NADPH->FASN

Caption: Overview of the branched-chain fatty acyl-CoA biosynthetic pathway.

Acyl_CoA_Extraction_Workflow start Start: Cultured Cells harvest 1. Cell Harvesting (Wash with ice-cold PBS) start->harvest lysis 2. Lysis & Protein Precipitation (Ice-cold Methanol + Vortex) harvest->lysis centrifuge 3. Centrifugation (15,000 x g, 10 min, 4°C) lysis->centrifuge supernatant 4. Collect Supernatant (Contains Acyl-CoAs) centrifuge->supernatant dry 5. Evaporate to Dryness (Vacuum or Nitrogen) supernatant->dry reconstitute 6. Reconstitute in LC-MS compatible solvent dry->reconstitute end Analyze by LC-MS/MS reconstitute->end FASN_Activity_Assay_Workflow cluster_Inputs Reaction Components FASN Purified FASN Reaction FASN Catalyzed Reaction (in buffer at 37°C) FASN->Reaction Primer Primer (Acetyl-CoA or Branched-Chain Acyl-CoA) Primer->Reaction Malonyl_CoA Malonyl-CoA Malonyl_CoA->Reaction NADPH NADPH NADPH->Reaction Measurement Monitor Absorbance at 340 nm (Rate of NADPH consumption) Reaction->Measurement

An In-depth Technical Guide on the Natural Sources and Occurrence of 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Methyldocosanoyl-CoA is a derivative of a 22-carbon saturated fatty acid (docosanoic acid) featuring a methyl branch at the 19th carbon position. As a Coenzyme A (CoA) thioester, it is the activated form of 19-methyldocosanoic acid, primed for participation in various metabolic processes. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, and their derivatives are crucial components in a variety of biological systems, playing roles in membrane structure, energy storage, and cell signaling. Branched-chain fatty acids are particularly prevalent in certain bacteria, where they contribute to membrane fluidity.

This guide will explore the probable natural sources and biosynthetic pathways of this compound, grounded in the current understanding of fatty acid metabolism.

Hypothesized Natural Occurrence

While specific organisms producing 19-methyldocosanoic acid are not documented, methyl-branched VLCFAs are most commonly found in bacteria. It is plausible that bacteria, particularly those in unique environmental niches, could synthesize such a molecule. The presence of methyl-branched fatty acids has been noted in various foodstuffs, often attributed to bacterial origins. Therefore, potential natural sources of 19-methyldocosanoic acid could include:

  • Soil and sediment bacteria: Many bacterial species, such as those from the genera Bacillus and Micrococcus, are known to produce branched-chain fatty acids.

  • Marine microorganisms: The marine environment is a rich source of novel lipids, and organisms in this habitat could have unique fatty acid biosynthetic pathways.

  • Ruminant-associated microbes: The gut microbiota of ruminants is known to produce a variety of branched and odd-chain fatty acids.

Proposed Biosynthesis of 19-Methyldocosanoic Acid

The biosynthesis of a methyl-branched VLCFA like 19-methyldocosanoic acid would involve two key stages: the formation of the branched-chain primer and the subsequent elongation to a 22-carbon chain.

1. Primer Synthesis:

The methyl branch at position 19 of a 22-carbon fatty acid places it at the ω-3 position. This suggests the use of a short branched-chain acyl-CoA as a primer for fatty acid synthesis. A plausible precursor for a branch at an odd-numbered carbon (from the carboxyl end) is propionyl-CoA, which would lead to an odd-chain fatty acid. However, for a methyl branch, a branched primer is more likely. The catabolism of branched-chain amino acids is a common source of such primers in bacteria. For instance, the breakdown of leucine (B10760876) yields isovaleryl-CoA, and isoleucine degradation produces 2-methylbutyryl-CoA.

Given the position of the methyl group, a standard iso or anteiso priming event is unlikely. A more probable, yet still hypothetical, mechanism involves a specific methyltransferase acting on a long-chain acyl-CoA precursor. S-adenosyl-L-methionine (SAM) is the typical methyl group donor in such reactions.

2. Fatty Acid Elongation:

Once the branched primer is formed, or a methyl group is added to a precursor, the fatty acid chain is extended by a multi-enzyme system known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. This complex catalyzes a cycle of four reactions to add two carbons from malonyl-CoA in each cycle.

The key steps are:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA.

  • Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

  • Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, now two carbons longer.

This cycle would be repeated until the 22-carbon length of docosanoic acid is reached.

3. Activation to this compound:

The resulting free fatty acid, 19-methyldocosanoic acid, must be activated to its CoA thioester to become metabolically active. This activation is catalyzed by an acyl-CoA synthetase (ACS) or a very-long-chain acyl-CoA synthetase (VLC-ACS) in an ATP-dependent reaction.

Proposed Biosynthetic Pathway for this compound

G cluster_activation Activation Step precursor Fatty Acid Precursor (e.g., Stearoyl-CoA) methyltransferase Fatty Acid Methyltransferase precursor->methyltransferase sam S-Adenosyl-L-methionine (SAM) sam->methyltransferase methylated_fa 19-Methylstearoyl-CoA methyltransferase->methylated_fa elongase Fatty Acid Elongase (FAE Complex) methylated_fa->elongase malonyl_coa Malonyl-CoA malonyl_coa->elongase vlcfa_coa This compound elongase->vlcfa_coa 2 elongation cycles acs VLC-Acyl-CoA Synthetase acs->vlcfa_coa amp AMP + PPi acs->amp free_vlcfa 19-Methyldocosanoic Acid free_vlcfa->acs atp ATP atp->acs

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

As there is no specific data for this compound, the following table presents hypothetical data on the relative abundance of various VLCFAs, including a methyl-branched VLCFA, that could be found in a bacterial cell membrane analysis. This illustrates how such data would be presented.

Fatty Acid SpeciesChemical FormulaMolecular Weight ( g/mol )Relative Abundance (%)
Behenic AcidC22H44O2340.5815.2 ± 1.8
Lignoceric AcidC24H48O2368.638.5 ± 0.9
Hexacosanoic AcidC26H52O2396.694.1 ± 0.5
19-Methyldocosanoic Acid C23H46O2 354.61 0.8 ± 0.2
Other Fatty Acids--71.4

Experimental Protocols

The identification and quantification of this compound would require a multi-step process involving lipid extraction, derivatization, and analysis by chromatography and mass spectrometry.

Protocol: Extraction and Analysis of Acyl-CoAs from Bacterial Cells

  • Cell Culture and Harvesting:

    • Culture the bacterial strain of interest under conditions expected to promote the synthesis of branched-chain fatty acids (e.g., in media supplemented with branched-chain amino acids).

    • Harvest cells in the late logarithmic growth phase by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with a cold phosphate-buffered saline (PBS) solution.

  • Lipid Extraction:

    • Resuspend the cell pellet in a methanol/water solution.

    • Perform a modified Bligh-Dyer extraction by adding chloroform (B151607) and water to achieve a final chloroform/methanol/water ratio of 2:2:1.8.

    • Vortex vigorously and centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Acyl-CoA Analysis by LC-MS/MS:

    • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., 90% acetonitrile (B52724) with 5 mM ammonium (B1175870) acetate).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution from a mobile phase of water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion of this compound to a characteristic product ion. The exact masses for the precursor and product ions would need to be calculated.

Experimental Workflow Diagram

G start Bacterial Cell Culture harvest Harvesting and Washing start->harvest extract Lipid Extraction (Bligh-Dyer) harvest->extract dry Drying under Nitrogen extract->dry reconstitute Reconstitution in LC Solvent dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject data Data Analysis and Quantification inject->data

Caption: Experimental workflow for the analysis of Acyl-CoAs.

Conclusion

While this compound remains a sparsely documented molecule, this guide provides a scientifically grounded framework for understanding its potential origins and metabolic context. The proposed biosynthetic pathways and experimental methodologies offer a starting point for researchers aiming to investigate this and other novel branched-chain very-long-chain fatty acids. Future research, particularly in the lipidomics of diverse microbial communities, will be essential to confirm the natural occurrence and elucidate the precise biological functions of this unique acyl-CoA.

The Peroxisomal Beta-Oxidation of 19-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peroxisomal beta-oxidation of branched-chain fatty acids, with a specific focus on the hypothetical metabolic pathway of 19-Methyldocosanoyl-CoA. Due to the current lack of direct experimental data on the metabolism of this specific very-long-chain fatty acid, this document extrapolates from well-established principles of peroxisomal fatty acid oxidation to propose a putative degradation pathway. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development, offering insights into the potential metabolic fate of similar branched-chain lipids. Included are detailed descriptions of the enzymatic steps, structured data tables, and diagrams of the proposed signaling pathways and experimental workflows to facilitate further investigation into this area.

Introduction to Peroxisomal Beta-Oxidation

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the breakdown of very-long-chain fatty acids (VLCFAs, ≥ C22), branched-chain fatty acids, and certain prostaglandins (B1171923) and leukotrienes. Unlike mitochondria, which are the primary sites for the beta-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the initial chain-shortening of fatty acids that are too long or structurally complex for mitochondrial degradation.[1]

The peroxisomal beta-oxidation pathway is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA.[2] A key distinction from mitochondrial beta-oxidation is that the initial dehydrogenation step in peroxisomes is catalyzed by an acyl-CoA oxidase, which transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[2][3] This H₂O₂ is then detoxified to water by the peroxisomal enzyme catalase.

This compound: Structure and Proposed Metabolic Significance

This compound is the coenzyme A thioester of 19-methyldocosanoic acid, a 23-carbon saturated fatty acid with a methyl group at the 19th carbon position. While the natural occurrence and biological roles of this specific fatty acid are not well-documented, the study of its metabolism is relevant for understanding the broader principles of how the cell handles exogenous or endogenously synthesized branched-chain lipids. The presence of a methyl group can sterically hinder the enzymes of the standard beta-oxidation pathway, necessitating specialized enzymatic machinery.

Hypothetical Pathway for the Peroxisomal Beta-Oxidation of this compound

The metabolism of this compound is proposed to occur primarily in the peroxisome due to its very-long-chain nature. The methyl group at the C-19 position is located on an odd-numbered carbon from the carboxyl end, meaning it will not interfere with the initial cycles of beta-oxidation.

Initial Cycles of Peroxisomal Beta-Oxidation

The 23-carbon this compound would first undergo seven cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions:

  • Oxidation: Catalyzed by a peroxisomal Acyl-CoA Oxidase (ACOX).

  • Hydration: Catalyzed by a Multifunctional Protein (MFP) with enoyl-CoA hydratase activity.

  • Dehydrogenation: Catalyzed by the same MFP with L-3-hydroxyacyl-CoA dehydrogenase activity.

  • Thiolysis: Catalyzed by a peroxisomal thiolase.

These seven cycles would shorten the fatty acyl-CoA chain by 14 carbons, releasing seven molecules of acetyl-CoA. The remaining structure would be a 9-carbon branched-chain fatty acyl-CoA: 5-methylnonanoyl-CoA.

Table 1: Initial Peroxisomal Beta-Oxidation of this compound

CycleStarting Acyl-CoAEnding Acyl-CoAProducts per Cycle
119-Methyl-C23:0-CoA17-Methyl-C21:0-CoA1 Acetyl-CoA, 1 FADH₂, 1 NADH
217-Methyl-C21:0-CoA15-Methyl-C19:0-CoA1 Acetyl-CoA, 1 FADH₂, 1 NADH
315-Methyl-C19:0-CoA13-Methyl-C17:0-CoA1 Acetyl-CoA, 1 FADH₂, 1 NADH
413-Methyl-C17:0-CoA11-Methyl-C15:0-CoA1 Acetyl-CoA, 1 FADH₂, 1 NADH
511-Methyl-C15:0-CoA9-Methyl-C13:0-CoA1 Acetyl-CoA, 1 FADH₂, 1 NADH
69-Methyl-C13:0-CoA7-Methyl-C11:0-CoA1 Acetyl-CoA, 1 FADH₂, 1 NADH
77-Methyl-C11:0-CoA5-Methyl-C9:0-CoA1 Acetyl-CoA, 1 FADH₂, 1 NADH
Further Beta-Oxidation and the Role of Alpha-Oxidation

Following the initial seven cycles, the resultant 5-methylnonanoyl-CoA can undergo one more cycle of beta-oxidation, as the methyl group is at the C-5 position and does not impede the process. This cycle yields one molecule of acetyl-CoA and 3-methylheptanoyl-CoA.

At this stage, the methyl group is at the beta-position (C-3), which poses a steric hindrance to the L-3-hydroxyacyl-CoA dehydrogenase. Therefore, it is hypothesized that the pathway would then involve alpha-oxidation .

The alpha-oxidation pathway is a mechanism to shorten a fatty acid by one carbon. The proposed steps for 3-methylheptanoyl-CoA are:

  • Hydroxylation: An alpha-hydroxylase introduces a hydroxyl group at the alpha-carbon (C-2).

  • Decarboxylation: The carboxyl group is removed as CO₂, yielding a fatty aldehyde with one less carbon.

  • Dehydrogenation: The aldehyde is oxidized to a carboxylic acid, resulting in 2-methylhexanoic acid.

This newly formed 2-methylhexanoyl-CoA can now re-enter the beta-oxidation pathway.

Final Beta-Oxidation Cycles

The 2-methylhexanoyl-CoA, having a methyl group at the alpha-position, can undergo two final cycles of beta-oxidation. The presence of the alpha-methyl group requires specific enzymes that can handle this substitution. The products of these final cycles would be two molecules of propionyl-CoA and one molecule of acetyl-CoA.

Table 2: Proposed Late-Stage Oxidation of this compound Derivatives

SubstratePathwayKey EnzymesProducts
5-Methylnonanoyl-CoABeta-Oxidation (1 cycle)ACOX, MFP, Thiolase1 Acetyl-CoA, 3-Methylheptanoyl-CoA
3-Methylheptanoyl-CoAAlpha-OxidationAlpha-hydroxylase, Decarboxylase, Aldehyde dehydrogenase2-Methylhexanoyl-CoA, CO₂
2-Methylhexanoyl-CoABeta-Oxidation (2 cycles)Branched-chain Acyl-CoA Oxidase, MFP-2, SCPx Thiolase2 Propionyl-CoA, 1 Acetyl-CoA

Visualization of Metabolic Pathways

Overall Workflow of this compound Peroxisomal Beta-Oxidation

G cluster_peroxisome Peroxisome This compound This compound Beta-Oxidation (7 cycles) Beta-Oxidation (7 cycles) This compound->Beta-Oxidation (7 cycles) 5-Methylnonanoyl-CoA 5-Methylnonanoyl-CoA Beta-Oxidation (7 cycles)->5-Methylnonanoyl-CoA Acetyl-CoA_1 8 Acetyl-CoA Beta-Oxidation (7 cycles)->Acetyl-CoA_1 7 Acetyl-CoA Beta-Oxidation (1 cycle) Beta-Oxidation (1 cycle) 5-Methylnonanoyl-CoA->Beta-Oxidation (1 cycle) 3-Methylheptanoyl-CoA 3-Methylheptanoyl-CoA Beta-Oxidation (1 cycle)->3-Methylheptanoyl-CoA Beta-Oxidation (1 cycle)->Acetyl-CoA_1 1 Acetyl-CoA Alpha-Oxidation Alpha-Oxidation 3-Methylheptanoyl-CoA->Alpha-Oxidation 2-Methylhexanoyl-CoA 2-Methylhexanoyl-CoA Alpha-Oxidation->2-Methylhexanoyl-CoA Beta-Oxidation (2 cycles) Beta-Oxidation (2 cycles) 2-Methylhexanoyl-CoA->Beta-Oxidation (2 cycles) Propionyl-CoA 2 Propionyl-CoA Beta-Oxidation (2 cycles)->Propionyl-CoA Acetyl-CoA_2 1 Acetyl-CoA Beta-Oxidation (2 cycles)->Acetyl-CoA_2 Mitochondrion Mitochondrion Acetyl-CoA_1->Mitochondrion Further Oxidation Propionyl-CoA->Mitochondrion Further Oxidation Acetyl-CoA_2->Mitochondrion Further Oxidation G 3-Methylheptanoyl-CoA 3-Methylheptanoyl-CoA Alpha-Hydroxylase Alpha-Hydroxylase 3-Methylheptanoyl-CoA->Alpha-Hydroxylase 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA Alpha-Hydroxylase->2-Hydroxy-3-methylheptanoyl-CoA Lyase Lyase 2-Hydroxy-3-methylheptanoyl-CoA->Lyase 2-Methylhexanal 2-Methylhexanal Lyase->2-Methylhexanal Formyl-CoA Formyl-CoA Lyase->Formyl-CoA Aldehyde Dehydrogenase Aldehyde Dehydrogenase 2-Methylhexanal->Aldehyde Dehydrogenase 2-Methylhexanoic Acid 2-Methylhexanoic Acid Aldehyde Dehydrogenase->2-Methylhexanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Methylhexanoic Acid->Acyl-CoA Synthetase 2-Methylhexanoyl-CoA 2-Methylhexanoyl-CoA Acyl-CoA Synthetase->2-Methylhexanoyl-CoA G Cell Culture with Substrate Cell Culture with Substrate Lipid Extraction Lipid Extraction Cell Culture with Substrate->Lipid Extraction Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC-MS or LC-MS/MS Analysis Data Analysis Data Analysis GC-MS or LC-MS/MS Analysis->Data Analysis

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Analysis of 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A. The analysis of such molecules is crucial for understanding various metabolic pathways and their roles in disease. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the accurate quantification of acyl-CoAs. The following protocol is a robust method for extracting long-chain acyl-CoAs from cellular or tissue samples.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog (e.g., D3-19-Methyldocosanoyl-CoA)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenization: Homogenize cell pellets or powdered tissue in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample for normalization.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of 50:50 (v/v) acetonitrile:water for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions:

To determine the MRM transitions for this compound, the precursor ion (Q1) and a characteristic product ion (Q3) must be identified.

  • Precursor Ion (Q1): The molecular weight of this compound is 1104.13 g/mol [1]. In positive ion mode, the protonated molecule [M+H]⁺ will be observed.

    • m/z of Precursor Ion = 1104.13 + 1.0078 = 1105.14

  • Product Ion (Q3): Acyl-CoAs typically undergo a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.02 Da) upon collision-induced dissociation.

    • m/z of Product Ion = 1105.14 - 507.02 = 598.12

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound1105.14598.1245
Heptadecanoyl-CoA (IS)1039.08532.0640

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in different biological matrices. This data is for illustrative purposes and should be replaced with experimental results.

Table 1: Quantification of this compound in Cell Lines

Cell LineTreatmentThis compound (pmol/mg protein)Standard Deviation
Cell Line AControl1.250.15
Cell Line ATreatment X3.780.32
Cell Line BControl0.890.11
Cell Line BTreatment X2.150.25

Table 2: Tissue Distribution of this compound in a Mouse Model

TissueThis compound (pmol/g tissue)Standard Deviation
Liver5.60.7
Brain2.10.3
Adipose12.31.5
Muscle1.80.2

Mandatory Visualization

Signaling Pathway

The biosynthesis of branched-chain fatty acids, such as 19-methyldocosanoic acid, involves the elongation of a branched-chain primer. The following diagram illustrates a simplified pathway leading to the formation of this compound.

BCAA_Metabolism Biosynthesis of this compound cluster_0 Precursor Synthesis cluster_1 Fatty Acid Elongation Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain Amino Acids->Branched-chain alpha-keto acids BCAT Branched-chain Acyl-CoA Primer Branched-chain Acyl-CoA Primer Branched-chain alpha-keto acids->Branched-chain Acyl-CoA Primer BCKDH Elongase Complex Elongase Complex Branched-chain Acyl-CoA Primer->Elongase Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase Complex Very-long-chain Acyl-CoA Very-long-chain Acyl-CoA Elongase Complex->Very-long-chain Acyl-CoA n cycles This compound This compound Very-long-chain Acyl-CoA->this compound ACSL

Biosynthesis of this compound
Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis for the quantification of this compound.

Workflow LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization in TCA Sample->Homogenization Spiking Spike Internal Standard Homogenization->Spiking SPE Solid Phase Extraction Spiking->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Acquisition LCMS->Data Processing Data Processing (Integration & Normalization) Data->Processing Quantification Quantification Processing->Quantification

LC-MS/MS Workflow

References

Application Notes and Protocols for 19-Methyldocosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyldocosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-coenzyme A thioester. Its structure suggests a role in lipid metabolism, particularly within pathways that handle complex fatty acids that are not substrates for classical mitochondrial beta-oxidation. Due to its C23 backbone and methyl-branching, its metabolism is predicted to occur primarily in peroxisomes, involving enzymes with specificity for very-long-chain and branched-chain acyl-CoAs.

This document provides detailed protocols for the use of this compound in in vitro enzyme assays, focusing on two key enzyme classes: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Peroxisomal Acyl-CoA Oxidases. These enzymes are critical in the catabolism of such specialized fatty acids, and their dysfunction is linked to several metabolic disorders. These application notes are designed to assist researchers in investigating the kinetics of these enzymes, screening for inhibitors, and elucidating the metabolic fate of this compound.

Relevant Signaling and Metabolic Pathways

The catabolism of very-long-chain branched fatty acids is a specialized process occurring within peroxisomes. A methyl group can interfere with the standard beta-oxidation cycle, necessitating alternative enzymatic pathways. Depending on the position of the methyl branch, either alpha-oxidation or a modified beta-oxidation can occur. This compound, with its methyl group distant from the beta-carbon, is a likely substrate for peroxisomal beta-oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Substrate This compound VLCAD Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or Acyl-CoA Oxidase (ACOX) Substrate->VLCAD FAD -> FADH2 EnoylCoA trans-2,3-Dehydro- This compound VLCAD->EnoylCoA MFP Multifunctional Protein (Hydratase/Dehydrogenase) EnoylCoA->MFP H2O KetoacylCoA 3-Keto-19-methyldocosanoyl-CoA MFP->KetoacylCoA NAD+ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase CoA-SH ShortenedAcylCoA C21-Branched-Chain Acyl-CoA Thiolase->ShortenedAcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShortenedAcylCoA->VLCAD Further Cycles Citric Acid Cycle Citric Acid Cycle AcetylCoA->Citric Acid Cycle Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stocks Dispense Dispense Reagents (Buffer, Enzyme, Inhibitor) into 96-well Plate Prep_Reagents->Dispense Preincubate Pre-incubate at Specified Temperature Dispense->Preincubate Initiate Initiate Reaction with This compound Preincubate->Initiate Measure Kinetic Measurement (Spectrophotometer/Fluorometer) Initiate->Measure Calc_V0 Calculate Initial Velocities (V0) Measure->Calc_V0 Dose_Response Plot % Inhibition vs. [Inhibitor] Calc_V0->Dose_Response Calc_IC50 Calculate IC50 Value Dose_Response->Calc_IC50

Application Notes and Protocols for the Introduction of 19-Methyldocosanoyl-CoA to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a myriad of cellular processes, including fatty acid metabolism, energy generation, and the synthesis of complex lipids. The specific acyl-CoA, 19-Methyldocosanoyl-CoA, is a long-chain fatty acyl-CoA whose precise biological functions and signaling pathways are currently an active area of investigation. Understanding its cellular effects requires a reliable and reproducible method for its introduction into cultured cells.

These application notes provide a comprehensive protocol for the delivery of this compound to cultured cells, drawing upon established methodologies for other long-chain fatty acyl-CoAs. The protocol is designed to facilitate the investigation of its metabolic fate and impact on cellular signaling pathways.

Data Presentation: Quantifying the Cellular Uptake and Effects of this compound

Successful delivery of this compound should be quantified to ensure consistent experimental conditions. The following table provides a template for recording and comparing quantitative data from experiments. Researchers should adapt this table to their specific experimental design, including measurements of cellular uptake, incorporation into lipid species, or changes in downstream metabolic or signaling markers.

Parameter Control (Vehicle) This compound (Low Dose) This compound (High Dose) Time Point 1 Time Point 2
Cell Viability (%)
Intracellular this compound (pmol/10^6 cells)
Incorporation into Phospholipids (%)
Incorporation into Triacylglycerols (%)
Gene Expression of Target X (Fold Change)
Protein Phosphorylation of Target Y (Fold Change)

Experimental Protocols

Preparation of this compound Stock Solution

The successful introduction of this compound into cultured cells begins with the proper preparation of a stock solution. Due to the amphipathic nature of long-chain acyl-CoAs, careful handling is required to ensure solubility and stability.

Materials:

Protocol:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a small volume of ethanol to the powder to aid in initial solubilization.

  • Add sterile water to achieve the final desired stock concentration (e.g., 1-10 mM).

  • Sonicate the solution on ice in short bursts until the solution is clear and homogenous.[1]

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Introduction of this compound to Cultured Cells

This protocol describes the general procedure for treating adherent cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells (e.g., in a 6-well plate at 70-80% confluency)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution

  • Vehicle control (the same concentration of ethanol and water used for the stock solution)

Protocol:

  • Aspirate the complete culture medium from the cells.

  • Wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add serum-free medium to the cells. The use of serum-free medium is recommended to avoid binding of the acyl-CoA to albumin in the serum.

  • Dilute the this compound stock solution to the desired final concentration in the serum-free medium. Also, prepare a vehicle control.

  • Add the medium containing this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • After incubation, proceed with cell harvesting for downstream analysis (e.g., lipid extraction, RNA isolation, or protein lysis).

Analysis of Cellular Uptake and Metabolism

To confirm the uptake and determine the metabolic fate of this compound, cells can be harvested and subjected to acyl-CoA extraction followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Protocol for Acyl-CoA Extraction: [2]

  • After incubation, place the cell culture plate on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.[2]

  • For adherent cells, add a pre-chilled extraction solution (e.g., cold methanol) and scrape the cells.[2] For suspension cells, pellet the cells and resuspend them in the extraction solution.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.[2]

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[2]

  • Dry the supernatant using a vacuum concentrator or nitrogen evaporator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[2]

Visualizations

Signaling Pathways

The cellular uptake and metabolism of long-chain fatty acyl-CoAs is a complex process involving multiple proteins and pathways.[3][4][5][6] While the specific pathways for this compound are yet to be fully elucidated, a general model is presented below.

general_lcfa_coa_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 19-MD-CoA_ext This compound TransportProteins Fatty Acid Transport Proteins (FATP, CD36) 19-MD-CoA_ext->TransportProteins 19-MD-CoA_int This compound TransportProteins->19-MD-CoA_int MetabolicFates Metabolic Fates 19-MD-CoA_int->MetabolicFates Signaling Cellular Signaling 19-MD-CoA_int->Signaling PL_synthesis Phospholipid Synthesis MetabolicFates->PL_synthesis TAG_synthesis Triacylglycerol Synthesis MetabolicFates->TAG_synthesis Beta_oxidation Beta-Oxidation MetabolicFates->Beta_oxidation

Caption: Generalized pathway for cellular uptake and metabolism of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for introducing this compound to cultured cells and analyzing its effects.

experimental_workflow Start Start PrepareStock Prepare this compound Stock Solution Start->PrepareStock CultureCells Culture Adherent Cells to 70-80% Confluency Start->CultureCells TreatCells Treat Cells with This compound or Vehicle PrepareStock->TreatCells CultureCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (LC-MS, qPCR, Western Blot) Harvest->Analysis End End Analysis->End

Caption: Experimental workflow for treating cultured cells with this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a framework for the introduction of this compound into cultured cells to study its biological significance. Due to the limited specific information on this particular acyl-CoA, it is imperative for researchers to empirically determine optimal experimental conditions, including dosage and incubation times, for their specific cell models. Future research should focus on elucidating the specific protein transporters, metabolic enzymes, and signaling pathways that are regulated by this compound to fully understand its role in cellular physiology and disease.

References

Application Notes and Protocols for 19-Methyldocosanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the C-19 position. As a derivative of a branched-chain fatty acid, its metabolism is of significant interest in various physiological and pathological contexts. Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules, playing crucial roles in lipid biosynthesis and signaling. Understanding which acyltransferases utilize this compound as a substrate is essential for elucidating its metabolic fate and its potential role in cellular processes.

These application notes provide an overview of potential acyltransferase classes that may accept this compound as a substrate and offer generalized protocols for testing this activity. Given the limited direct experimental data for this specific substrate, the information presented is based on the known substrate specificities of acyltransferase families for very-long-chain and branched-chain fatty acyl-CoAs.

Potential Acyltransferase Classes for this compound

Several families of acyltransferases are potential candidates for utilizing this compound due to their known activity with VLCFA-CoAs or branched-chain acyl-CoAs.

  • Diacylglycerol Acyltransferases (DGATs): These enzymes catalyze the final step in triacylglycerol (TAG) synthesis. Some DGAT isoforms, particularly DGAT2, have been shown to have a preference for or accommodate very-long-chain fatty acyl-CoAs.

  • Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs catalyze the initial step in glycerolipid synthesis. Certain plant GPATs exhibit specificity for very-long-chain fatty acids, suggesting that mammalian orthologs or other isoforms might also process such substrates.

  • Acyl-CoA:Cholesterol Acyltransferases (ACATs): ACATs are responsible for the esterification of cholesterol. While their primary substrates are common long-chain fatty acyl-CoAs, their broad specificity might allow for the utilization of atypical fatty acyl-CoAs.

  • Peroxisomal Acyltransferases: Peroxisomes are known to be involved in the metabolism of both very-long-chain and branched-chain fatty acids. Acyltransferases within this organelle are therefore strong candidates for recognizing this compound.

Data Presentation

Table 1: Potential Acyltransferase Candidates for this compound

Acyltransferase FamilySubcellular LocalizationKnown Substrate Preference Relevant to this compoundPotential Product
Diacylglycerol Acyltransferase (DGAT)Endoplasmic ReticulumVery-long-chain acyl-CoAs (some isoforms)Triacylglycerol containing a 19-methyldocosanoyl moiety
Glycerol-3-Phosphate Acyltransferase (GPAT)Endoplasmic Reticulum, MitochondriaVery-long-chain acyl-CoAs (in plants)Lysophosphatidic acid with a 19-methyldocosanoyl moiety
Acyl-CoA:Cholesterol Acyltransferase (ACAT)Endoplasmic ReticulumBroad specificity for long-chain fatty acyl-CoAs19-Methyldocosanoyl-cholesteryl ester
Peroxisomal AcyltransferasesPeroxisomesBranched-chain and very-long-chain acyl-CoAsVarious, including chain-shortened acyl-CoAs or conjugates

Experimental Protocols

The following are generalized protocols that can be adapted to test the activity of candidate acyltransferases with this compound. Note: These protocols are starting points and will likely require optimization for specific enzymes and experimental conditions.

Protocol 1: In Vitro Acyltransferase Activity Assay using Radiolabeled Acyl-CoA

This protocol describes a common method to measure the incorporation of a fatty acyl group from a radiolabeled acyl-CoA into a lipid product.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, microsomal fraction from cells or tissue)

  • This compound (unlabeled)

  • [14C]-19-Methyldocosanoyl-CoA or other suitable radiolabeled very-long-chain acyl-CoA (custom synthesis may be required)

  • Acyl acceptor (e.g., sn-1,2-diacylglycerol for DGAT, glycerol-3-phosphate for GPAT, cholesterol for ACAT)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • Reaction termination solution (e.g., Isopropanol:Heptane:Water, 80:20:2, v/v/v)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid, 70:30:1, v/v/v for neutral lipids)

  • Scintillation counter and scintillation fluid

Procedure:

  • Enzyme Preparation: Prepare the enzyme source at a suitable concentration in the assay buffer.

  • Substrate Preparation:

    • Prepare a stock solution of the acyl acceptor in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a stock solution of [14C]-19-Methyldocosanoyl-CoA and unlabeled this compound.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the acyl acceptor to the desired final concentration.

    • Add the enzyme preparation.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of labeled and unlabeled this compound to the desired final concentration and specific activity.

    • Incubate at the optimal temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding the reaction termination solution.

    • Vortex briefly to mix.

  • Lipid Extraction:

    • Add a non-polar solvent (e.g., heptane) and water to partition the lipids.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the lipids.

  • Analysis by TLC:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the plate in the appropriate solvent system to separate the lipid product from the unreacted acyl-CoA.

    • Visualize the lipid spots (e.g., with iodine vapor or by autoradiography).

  • Quantification:

    • Scrape the silica corresponding to the product spot into a scintillation vial.

    • Add scintillation fluid and count the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the acyl-CoA substrate.

Protocol 2: LC-MS/MS-based Acyltransferase Activity Assay

This protocol offers a non-radioactive method for detecting and quantifying the formation of the lipid product.

Materials:

  • Enzyme source

  • This compound

  • Acyl acceptor

  • Assay Buffer

  • Reaction termination and extraction solvent (e.g., Chloroform (B151607):Methanol, 2:1, v/v)

  • Internal standard (a lipid species structurally similar to the product but with a different mass)

  • LC-MS/MS system

Procedure:

  • Reaction Setup and Termination: Follow steps 1-5 from Protocol 1, using only unlabeled this compound.

  • Lipid Extraction:

    • Add the internal standard to the terminated reaction mixture.

    • Add chloroform and water to perform a Bligh-Dyer or Folch extraction.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., Methanol:Chloroform, 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate liquid chromatography column (e.g., a C18 column) to separate the lipid product from other components.

    • Use tandem mass spectrometry to detect and quantify the product based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, relative to the internal standard.

  • Data Analysis:

    • Calculate the concentration of the product formed based on the standard curve generated with an authentic standard of the lipid product (if available) or relative to the internal standard.

Mandatory Visualizations

experimental_workflow_radiolabel_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Enzyme Source mix Combine Enzyme, Acceptor, and Buffer enzyme->mix substrates Radiolabeled this compound + Acyl Acceptor incubate Initiate with Acyl-CoA Incubate at 37°C substrates->incubate mix->incubate terminate Terminate Reaction incubate->terminate extract Lipid Extraction terminate->extract tlc TLC Separation extract->tlc quantify Scintillation Counting tlc->quantify

Caption: Workflow for in vitro radiolabeled acyltransferase assay.

signaling_pathway_lipid_synthesis G3P Glycerol-3-Phosphate DAG Diacylglycerol G3P->DAG LPAAT, PAP TAG Triacylglycerol DAG->TAG Chol Cholesterol CE Cholesteryl Ester Chol->CE AcylCoA This compound AcylCoA->G3P GPAT AcylCoA->DAG DGAT AcylCoA->Chol ACAT

Caption: Potential pathways for this compound metabolism.

Application Notes and Protocols for Isotopic Labeling of 19-Methyldocosanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their branched-chain counterparts (BCFAs) are increasingly recognized for their diverse roles in cellular physiology and pathology. 19-Methyldocosanoyl-CoA, a C23 branched-chain fatty acyl-CoA, represents a class of lipids whose metabolic fate and signaling functions are of growing interest. Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes. By introducing stable isotopes (e.g., ¹³C or ²H) into 19-methyldocosanoic acid, researchers can trace its uptake, conversion to this compound, and subsequent metabolic transformations within a biological system. This document provides detailed application notes and protocols for the use of isotopically labeled this compound in metabolic tracing studies.

These methods are crucial for understanding the role of such lipids in various diseases and for the development of novel therapeutics targeting lipid metabolism. The protocols outlined below cover the synthesis of the labeled compound, its application in cell culture, and the analysis of its metabolic products by mass spectrometry.

Applications

  • Metabolic Flux Analysis: Quantifying the rate of uptake and incorporation of 19-methyldocosanoic acid into various lipid species.

  • Pathway Elucidation: Identifying the metabolic pathways involved in the degradation (e.g., β-oxidation) and remodeling of this compound.

  • Biomarker Discovery: Investigating the accumulation or depletion of this compound and its metabolites in disease models.

  • Drug Development: Assessing the impact of therapeutic agents on the metabolism of branched-chain fatty acids.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C]-19-Methyldocosanoic Acid

This protocol provides a generalized strategy for the synthesis of uniformly ¹³C-labeled 19-methyldocosanoic acid, based on common organic synthesis techniques for labeled fatty acids. The specific implementation would require optimization by a synthetic organic chemist.

Materials:

  • ¹³C-labeled starting materials (e.g., ¹³C-methyl iodide, ¹³C-bromoalkanes)

  • Appropriate solvents (e.g., THF, diethyl ether)

  • Reagents for Grignard or Wittig reactions

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of Labeled Building Blocks: Synthesize two key ¹³C-labeled alkyl chains. One chain will form the backbone up to the 19th carbon, and the other will be a short, branched component. This can be achieved through reactions like Grignard coupling with ¹³C-CO₂ or by using commercially available ¹³C-labeled precursors.

  • Coupling Reaction: Couple the two labeled fragments using a suitable reaction, such as a Wittig reaction or a Grignard reaction with a labeled epoxide, to form the full carbon skeleton of 19-methyldocosanoic acid.

  • Functional Group Manipulation: Convert the terminal functional group to a carboxylic acid. This may involve oxidation of a terminal alcohol or hydrolysis of a nitrile.

  • Purification: Purify the final product using column chromatography and verify its identity and isotopic enrichment using NMR and high-resolution mass spectrometry.

Protocol 2: Cell Culture and Labeling with [U-¹³C]-19-Methyldocosanoic Acid

This protocol details the incubation of cultured cells with the labeled fatty acid.

Materials:

  • Mammalian cell line of interest (e.g., hepatocytes, adipocytes)

  • Appropriate cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize background from unlabeled fatty acids.[1]

  • [U-¹³C]-19-Methyldocosanoic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-¹³C]-19-Methyldocosanoic acid complexed to fatty acid-free BSA. This improves solubility and cellular uptake.

    • Supplement the cell culture medium (containing dFBS) with the labeled fatty acid-BSA complex to the desired final concentration (e.g., 10-100 µM).

  • Labeling:

    • Remove the standard culture medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for the desired time course (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting:

    • At the end of the incubation period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately proceed to metabolite extraction.

Protocol 3: Extraction of Acyl-CoAs and Total Lipids

This protocol describes a method for extracting both acyl-CoAs and total lipids from cultured cells.

Materials:

Procedure:

  • Cell Lysis and Extraction:

    • After the final PBS wash, add a sufficient volume of ice-cold methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a glass tube.

    • Add the internal standards.

    • Add chloroform and water in a ratio that results in a final solvent mixture of chloroform:methanol:water (2:2:1.8 v/v/v).

    • Vortex vigorously for 1 minute and then centrifuge at 4°C to separate the phases.

  • Phase Separation:

    • The upper aqueous/methanol phase contains the acyl-CoAs. Carefully transfer this phase to a new tube.

    • The lower chloroform phase contains the total lipids. Transfer this phase to a separate tube.

  • Sample Processing:

    • Acyl-CoAs: Dry the aqueous/methanol phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Total Lipids: Dry the chloroform phase under a nitrogen stream.

  • Storage: Store the dried extracts at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis of [U-¹³C]-19-Methyldocosanoyl-CoA and its Metabolites

This protocol outlines the analysis of the labeled acyl-CoA and its downstream lipid products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and acetonitrile/water with ammonium acetate)

Procedure:

  • Sample Reconstitution: Reconstitute the dried acyl-CoA extracts in a suitable solvent (e.g., 50% methanol in water). Reconstitute the dried lipid extracts in an appropriate solvent mixture (e.g., isopropanol:acetonitrile:water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the acyl-CoAs or lipid species using a gradient elution with the appropriate mobile phases.

  • Mass Spectrometry Analysis:

    • Analyze the eluting compounds using the mass spectrometer in positive ion mode for acyl-CoAs and both positive and negative ion modes for other lipids.

    • For acyl-CoAs, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument to monitor the transition from the precursor ion of [U-¹³C]-19-Methyldocosanoyl-CoA to a characteristic product ion.

    • For high-resolution instruments, extract the exact mass of the labeled precursor and its isotopologues.

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled species.

    • Calculate the isotopic enrichment and the fractional contribution of the tracer to the total pool of each metabolite.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a metabolic tracing experiment with [U-¹³C]-19-Methyldocosanoic acid in a hypothetical cell line.

Table 1: Isotopic Enrichment of this compound Over Time

Time (hours)Isotopic Enrichment (%)
115.2 ± 2.1
645.8 ± 4.5
1268.3 ± 5.2
2485.1 ± 3.9

Table 2: Fractional Contribution of ¹³C-label to Downstream Lipid Species at 24 hours

Lipid SpeciesFractional Contribution (%)
Phosphatidylcholine (PC)12.5 ± 1.8
Phosphatidylethanolamine (PE)8.9 ± 1.2
Triglycerides (TG)25.4 ± 3.1
C21:1 Branched-Chain Fatty Acid5.2 ± 0.9

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_cell_culture Cell Culture & Labeling cluster_extraction Extraction cluster_analysis Analysis synthesis Synthesis of [U-13C]-19-Methyldocosanoic Acid labeling Incubation with Labeled Fatty Acid synthesis->labeling Labeled Tracer cell_culture Cell Seeding cell_culture->labeling extraction Lipid and Acyl-CoA Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Interpretation lcms->data_analysis

Caption: Experimental workflow for metabolic tracing with isotopic labeling.

Putative Metabolic and Signaling Pathway

metabolic_pathway ext_FA Extracellular [13C]-19-Methyldocosanoic Acid cell_FA Intracellular [13C]-19-Methyldocosanoic Acid ext_FA->cell_FA Uptake acyl_CoA [13C]-19-Methyldocosanoyl-CoA cell_FA->acyl_CoA Acyl-CoA Synthetase beta_ox Peroxisomal β-oxidation acyl_CoA->beta_ox lipid_syn Lipid Synthesis (Elongation/Desaturation) acyl_CoA->lipid_syn ppar PPARα Activation acyl_CoA->ppar Ligand Binding acetyl_CoA [13C]-Propionyl-CoA + [13C]-Acetyl-CoA beta_ox->acetyl_CoA complex_lipids Incorporation into Complex Lipids (e.g., PC, TG) lipid_syn->complex_lipids gene_exp Target Gene Expression (e.g., FAO enzymes) ppar->gene_exp Transcriptional Regulation

References

Application Note: Quantification of 19-Methyldocosanoyl-CoA in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, and their activated coenzyme A (CoA) esters are critical molecules in various biological processes.[1] These molecules are constituents of cellular lipids like sphingolipids and glycerophospholipids and serve as precursors for lipid mediators.[1] Methyl-branched VLCFAs, such as 19-methyldocosanoic acid, are also present in biological systems, and their corresponding acyl-CoA esters are key intermediates in lipid metabolism. The accumulation of VLCFAs is a characteristic of several inherited metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger spectrum disorders, making their quantification crucial for diagnostics and research.[2] This application note provides a detailed protocol for the sensitive and specific quantification of 19-Methyldocosanoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The quantification of this compound is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] The method involves the extraction of acyl-CoAs from the biological matrix, followed by chromatographic separation using a reversed-phase column. The separated this compound is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction recovery.

Experimental Protocols

1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[4][5]

Materials:

  • Frozen tissue sample (~50 mg)

  • Homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenizer tube.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and a known amount of the internal standard.

  • Add 0.5 mL of an organic solvent mixture (e.g., ACN:Isopropanol:Methanol, 3:1:1).[4]

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[4]

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For cleaner samples, an optional solid-phase extraction (SPE) step can be performed using a weak anion exchange column.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile) for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm).[4]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[4]

  • Mobile Phase B: 15 mM NH4OH in Acetonitrile (ACN).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, increases to elute the long-chain acyl-CoAs, and then re-equilibrates the column. For example: 20% B to 65% B over 4 minutes.[4]

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment.[3][7] The precursor ion is the protonated molecule [M+H]+. For this compound (Molecular Formula: C44H80N7O17P3S, Molecular Weight: 1104.13), the predicted transitions are:

    • Precursor Ion (Q1): m/z 1105.1

    • Product Ion (Q3): m/z 598.1

  • Collision Energy (CE) and other parameters: These should be optimized by infusing a standard solution of this compound.

3. Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a this compound standard and a fixed concentration of the internal standard into a blank matrix (e.g., acyl-CoA-free tissue homogenate).

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

  • Perform a linear regression to obtain the calibration curve.

  • Calculate the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive ESI
Precursor Ion (Q1) m/z 1105.1
Product Ion (Q3) m/z 598.1
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)

Table 2: Hypothetical Quantitative Data for this compound

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.

Biological SampleMean Concentration (pmol/g tissue) ± SD (n=3)
Mouse Liver15.2 ± 2.1
Mouse Brain8.9 ± 1.5
Human Fibroblasts25.6 ± 3.4
Control PlasmaNot Detected

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (~50 mg frozen tissue) Homogenization Homogenization (KH2PO4 Buffer + IS) Sample->Homogenization Extraction Organic Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation (16,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Drydown under N2 Supernatant->Drydown Reconstitution Reconstitute Drydown->Reconstitution LC_Injection UHPLC Injection Reconstitution->LC_Injection Separation Reversed-Phase Separation LC_Injection->Separation Detection ESI-MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification G cluster_synthesis Fatty Acid Elongation (ER) cluster_fates Metabolic Fates LCFA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) Elongase Elongase Enzymes (ELOVLs) LCFA->Elongase VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Elongase->VLCFA_CoA Sphingolipids Sphingolipid Synthesis VLCFA_CoA->Sphingolipids Glycerophospholipids Glycerophospholipid Synthesis VLCFA_CoA->Glycerophospholipids Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Beta_Oxidation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase

References

Application Notes and Protocols for 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyldocosanoyl-CoA is a methylated very-long-chain acyl-coenzyme A (VLC-acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, acting as substrates for energy production through β-oxidation, building blocks for complex lipids such as sphingolipids and phospholipids, and as signaling molecules.[1] Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, and their CoA esters are integral components of cellular membranes and are precursors for signaling molecules and protective barriers like cuticular waxes in plants.[2]

The methyl branch at the 19th position of the docosanoyl (C22) chain suggests that this compound may serve as a specialized substrate or modulator in lipid metabolism. Its unique structure could influence enzyme specificity, membrane fluidity, or metabolic channeling. While specific applications for this compound are not extensively documented in publicly available research, its structural characteristics suggest potential utility in the following areas.

Potential Research Applications:

  • Enzyme Substrate Specificity Studies: Investigating the substrate specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA oxidases, and elongases. The methyl branch may alter the binding affinity and catalytic efficiency of these enzymes.

  • Lipidomics and Mass Spectrometry: As a potential internal standard for the quantification of other methylated or very-long-chain fatty acyl-CoAs in complex biological samples. Its unique mass would allow for clear differentiation from endogenous species.

  • Studies of Metabolic Disorders: Investigating the metabolism of branched-chain fatty acids in the context of genetic disorders affecting fatty acid oxidation, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[3]

  • Membrane Biophysics: Incorporation into model membranes to study the impact of methylated VLCFAs on membrane properties like fluidity, thickness, and lipid raft formation.

Commercial Supplier Information

Currently, this compound is available from the following commercial supplier:

SupplierProduct NameCatalog Number
MedChemExpressThis compoundHY-130634

Product Specifications (from MedChemExpress): [4]

PropertyValue
Molecular Formula C₄₄H₈₀N₇O₁₇P₃S
Molecular Weight 1104.13 g/mol
Appearance (Not specified, likely a solid)
Purity (Not specified, refer to Certificate of Analysis)
Storage Recommended to store as per the Certificate of Analysis. Generally, acyl-CoAs should be stored at -20°C or -80°C for long-term stability.

General Experimental Protocols

Disclaimer: The following protocols are general methodologies for working with very-long-chain acyl-CoAs. As no specific peer-reviewed protocols for this compound were found, these should be considered as starting points and may require optimization for specific experimental needs.

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol describes a general method to determine if this compound can be synthesized from its corresponding fatty acid by an acyl-CoA synthetase (ACS) from a tissue lysate or purified enzyme.[4][5]

Materials:

  • 19-Methyldocosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tissue lysate or purified acyl-CoA synthetase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Detection reagents (e.g., fluorometric probe from a commercial kit)[6]

Procedure:

  • Substrate Preparation: Prepare a stock solution of 19-methyldocosanoic acid complexed with BSA in the assay buffer.

  • Reaction Mixture Preparation: In a microplate well, combine the assay buffer, ATP, CoA, MgCl₂, and the 19-methyldocosanoic acid-BSA complex.

  • Enzyme Addition: Initiate the reaction by adding the tissue lysate or purified ACS to the reaction mixture. Include a negative control without the enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 15-60 minutes).

  • Detection: Stop the reaction and measure the amount of this compound produced. This can be done using a coupled enzymatic assay where the acyl-CoA is oxidized, producing a detectable signal (e.g., fluorescence or color change).[6]

  • Data Analysis: Quantify the ACS activity by comparing the signal from the sample to a standard curve generated with a known amount of a similar acyl-CoA.

Workflow for Acyl-CoA Synthetase Assay:

Acyl_CoA_Synthetase_Assay Substrate 19-Methyldocosanoic Acid + CoA + ATP Reaction Reaction Mixture (Incubate at 37°C) Substrate->Reaction Enzyme Acyl-CoA Synthetase (Lysate or Purified) Enzyme->Reaction Detection Detection of This compound (e.g., Coupled Assay) Reaction->Detection Analysis Quantify Activity Detection->Analysis

Caption: Workflow for in vitro Acyl-CoA Synthetase activity assay.

Protocol 2: Extraction of Acyl-CoAs from Biological Samples for Mass Spectrometry Analysis

This protocol provides a general method for extracting acyl-CoAs, including potentially endogenous or exogenously supplied this compound, from cultured cells or tissues for analysis by LC-MS/MS. This method is based on solvent precipitation.[7]

Materials:

  • Cultured cells or tissue samples

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)

  • Internal standard (if available, a deuterated or ¹³C-labeled version of a similar acyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of high speed at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Harvesting:

    • Adherent cells: Wash cells with ice-cold PBS, then scrape in a minimal volume of ice-cold extraction solvent.

    • Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the extraction solvent.

    • Tissue: Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in the ice-cold extraction solvent.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with ammonium acetate (B1210297) and formic acid, and acetonitrile (B52724) or methanol with the same additives).[7]

Workflow for Acyl-CoA Extraction:

Acyl_CoA_Extraction Sample Cell Pellet or Tissue Powder Extraction Homogenize in Cold 80% Methanol Sample->Extraction Vortex Vortex to Precipitate Protein Extraction->Vortex Centrifuge Centrifuge at 14,000 x g, 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Under Nitrogen Supernatant->Dry Reconstitute Reconstitute for LC-MS Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the extraction of Acyl-CoAs.

Signaling and Metabolic Pathways

Very-long-chain acyl-CoAs are key players in several metabolic pathways. The diagram below illustrates the central role of acyl-CoAs in lipid metabolism.

Metabolic Fate of Very-Long-Chain Acyl-CoAs:

Metabolic_Fates VLCFA Very-Long-Chain Fatty Acid (e.g., 19-Methyldocosanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase + CoA + ATP VLC_Acyl_CoA This compound AcylCoA_Synthetase->VLC_Acyl_CoA Beta_Oxidation Mitochondrial β-Oxidation VLC_Acyl_CoA->Beta_Oxidation Sphingolipids Sphingolipid Synthesis VLC_Acyl_CoA->Sphingolipids TAGs Triacylglycerol (TAG) Synthesis VLC_Acyl_CoA->TAGs Energy Energy (ATP) Beta_Oxidation->Energy Membranes Cell Membranes Sphingolipids->Membranes Storage Lipid Droplets TAGs->Storage

Caption: Metabolic pathways involving very-long-chain acyl-CoAs.

Conclusion

This compound represents a specialized tool for researchers in lipid metabolism. While specific use cases are yet to be widely published, its unique structure provides opportunities to explore the intricacies of enzyme kinetics, metabolic flux, and membrane biology related to branched-chain and very-long-chain fatty acids. The protocols and information provided here serve as a foundational guide for initiating research with this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

Troubleshooting & Optimization

Improving the yield of 19-Methyldocosanoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 19-Methyldocosanoyl-CoA chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical methods for synthesizing long-chain acyl-CoAs like this compound?

A1: Several methods are commonly employed for the chemical synthesis of long-chain acyl-CoA thioesters. These approaches involve the activation of the carboxylic acid (19-methyldocosanoic acid) to facilitate its reaction with the thiol group of Coenzyme A (CoA). The primary methods include:

  • Mixed Carbonic Anhydride Method: The fatty acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with CoA.

  • Acyl Imidazole (B134444) Method: The fatty acid is activated with N,N'-carbonyldiimidazole (CDI) to form an acyl imidazole intermediate, which subsequently reacts with CoA.

  • N-Hydroxysuccinimide (NHS) Ester Method: The fatty acid is converted to its NHS ester, which is a stable intermediate that can be purified and then reacted with CoA to form the desired product.[1][2] This method is often preferred for its high yield and minimal side reactions.[1]

  • Acid Chloride Method: The fatty acid is converted to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. This is a highly reactive intermediate that can then be coupled with CoA.

Q2: What are the main challenges in the synthesis of a very-long-chain acyl-CoA like this compound?

A2: The synthesis of very-long-chain acyl-CoAs presents several challenges:

  • Solubility: 19-methyldocosanoic acid is highly hydrophobic, while Coenzyme A is a large, polar molecule. Finding a suitable solvent system to dissolve both reactants can be difficult. Often, a mixture of aqueous and organic solvents is required.

  • Steric Hindrance: The long, branched alkyl chain of 19-methyldocosanoic acid can sterically hinder the approach of the bulky Coenzyme A molecule to the activated carboxyl group, potentially slowing down the reaction rate and reducing the yield.

  • Side Reactions: The activating agents can react with other functional groups on Coenzyme A or with water, leading to the formation of byproducts and a reduction in the overall yield.

  • Product Purification: Separating the desired this compound from unreacted starting materials (especially Coenzyme A), byproducts, and activating agents can be challenging due to their similar polarities. Purification often requires techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[3]

Q3: How can I purify the final this compound product?

A3: Purification of long-chain acyl-CoAs is critical to remove unreacted starting materials and byproducts. Common purification methods include:

  • Solid-Phase Extraction (SPE): This is a widely used method for purifying acyl-CoAs. A C18 SPE cartridge can be used to bind the hydrophobic this compound, while more polar impurities like unreacted CoA and salts are washed away. The product is then eluted with an organic solvent.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity. A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by the addition of a specific solvent, although this method may not provide the highest purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient activation of 19-methyldocosanoic acid. - Ensure the activating agent (e.g., CDI, NHS) is fresh and has been stored under anhydrous conditions.- Increase the molar excess of the activating agent.- Allow for a longer activation time or perform the reaction at a slightly elevated temperature (monitor for degradation).
Poor solubility of reactants. - Use a co-solvent system. For example, a mixture of tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with an aqueous buffer can improve the solubility of both the fatty acid and Coenzyme A.- Sonication can help to dissolve the fatty acid.
Degradation of Coenzyme A. - Maintain the pH of the reaction mixture between 7.0 and 8.0. Coenzyme A is unstable at very high or low pH.- Keep the reaction temperature low, especially during the addition of the activated fatty acid.
Multiple Peaks in HPLC Analysis of the Product Presence of unreacted starting materials. - Optimize the stoichiometry of the reactants. A slight excess of the activated fatty acid is often used to ensure complete consumption of the more expensive Coenzyme A.- Improve the purification method. A shallower gradient in HPLC or an additional washing step in SPE can improve separation.
Formation of byproducts. - Use a milder activating agent. The NHS ester method is known to produce fewer side reactions compared to the acid chloride method.[1]- Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of activated intermediates.
Oxidation of the thiol group of Coenzyme A. - Degas all solvents before use.- Add a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to the Coenzyme A solution before the reaction.
Difficulty in Purifying the Product Co-elution of product and impurities. - Modify the HPLC gradient to improve resolution. A slower gradient or a different organic modifier might be effective.- For SPE, try different elution solvents with varying polarities.
Low recovery from the purification column. - Ensure the column is properly conditioned before loading the sample.- The long alkyl chain of this compound can lead to strong hydrophobic interactions with the stationary phase. A higher concentration of organic solvent in the elution buffer may be necessary.

Experimental Protocols

Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method

This protocol is adapted from general methods for long-chain acyl-CoA synthesis.[1][2]

Step 1: Activation of 19-Methyldocosanoic Acid

  • Dissolve 19-methyldocosanoic acid in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the fatty acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent to obtain the crude 19-methyldocosanoyl-NHS ester. This can be purified by recrystallization or silica (B1680970) gel chromatography if necessary.

Step 2: Coupling with Coenzyme A

  • Dissolve Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Dissolve the 19-methyldocosanoyl-NHS ester in a water-miscible organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Slowly add the solution of the activated fatty acid to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by HPLC.

  • Once the reaction is complete, proceed with the purification of this compound.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification 19-Methyldocosanoic_Acid 19-Methyldocosanoic Acid NHS_Ester 19-Methyldocosanoyl-NHS Ester 19-Methyldocosanoic_Acid->NHS_Ester + DCC, NHS Product This compound NHS_Ester->Product + Coenzyme A CoA Coenzyme A Crude_Product Crude Product Pure_Product Pure this compound Crude_Product->Pure_Product HPLC or SPE

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Activation Was the fatty acid activation complete? Start->Check_Activation Check_Solubility Were both reactants fully dissolved? Start->Check_Solubility Check_Purity Is the final product contaminated with byproducts? Start->Check_Purity Improve_Activation Optimize activating agent (concentration, time) Check_Activation->Improve_Activation No Improve_Solubility Use co-solvents or sonication Check_Solubility->Improve_Solubility No Improve_Purification Refine HPLC gradient or SPE protocol Check_Purity->Improve_Purification Yes Success Improved Yield Improve_Activation->Success Improve_Solubility->Success Improve_Purification->Success

References

Overcoming solubility issues with 19-Methyldocosanoyl-CoA in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19-Methyldocosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and facilitate the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous buffer. What is causing this?

A1: this compound is a very long-chain fatty acyl-CoA with significant hydrophobic properties, leading to poor solubility in aqueous solutions. Like other long-chain fatty acyl-CoAs, it has a tendency to self-aggregate and form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. The CMC for long-chain fatty acyl-CoAs can be in the low micromolar range.[1][2][3]

Q2: What is the Critical Micelle Concentration (CMC) of this compound?

Q3: How can I improve the solubility of this compound in my experiments?

A3: Several methods can be employed to enhance the solubility of this compound in aqueous buffers:

  • Use of Detergents: Zwitterionic detergents like CHAPS are effective in solubilizing membrane proteins and lipids without denaturation and can be used for long-chain fatty acyl-CoAs.

  • Inclusion of Cyclodextrins: Methyl-β-cyclodextrin can encapsulate the hydrophobic acyl chain, increasing the overall solubility of the molecule in aqueous solutions.

  • Co-solvents: While less common for in-vitro assays due to potential effects on protein structure and function, organic co-solvents at very low concentrations could be tested.

It is crucial to choose a solubilization method that does not interfere with your downstream applications.

Q4: Will the solubilization method affect the biological activity of this compound?

A4: It is possible. Detergents and cyclodextrins can interact with proteins and other cellular components. Therefore, it is essential to include appropriate controls in your experiments. For example, when using a detergent, you should have a control group that includes the detergent at the same concentration without this compound to assess any effects of the detergent itself on your system.

Q5: What is the potential biological role of this compound?

A5: As a branched-chain fatty acyl-CoA, this compound is likely to be a ligand for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a key regulator of lipid metabolism, and its activation leads to the transcription of genes involved in fatty acid oxidation.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding this compound to the buffer. Concentration is too high, exceeding the CMC.Prepare a fresh, lower concentration stock solution. Consider using a solubilizing agent as described in the protocols below.
Solution becomes cloudy over time. Gradual aggregation and precipitation.The solution may not be stable at the storage temperature. Prepare fresh solutions before each experiment. If using a solubilizing agent, ensure its concentration is sufficient.
Inconsistent experimental results. Incomplete solubilization leading to variable effective concentrations.Ensure complete dissolution of this compound by gentle vortexing or sonication (use with caution to avoid degradation). Visually inspect for any particulate matter before use.
No biological effect observed. 1. Poor solubility leading to a very low effective concentration.2. Interference from the solubilizing agent.3. Degradation of this compound.1. Confirm solubility and consider increasing the concentration of the solubilizing agent.2. Run appropriate vehicle controls.3. Store stock solutions at -80°C and prepare working solutions fresh. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solubilization of this compound using CHAPS

This protocol describes the preparation of a stock solution of this compound using the zwitterionic detergent CHAPS.

Materials:

  • This compound

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a CHAPS stock solution: Prepare a 10% (w/v) CHAPS solution in your aqueous buffer.

  • Weigh this compound: Carefully weigh a small amount of this compound in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of the 10% CHAPS stock solution to the this compound to create a concentrated slurry. Gently vortex.

  • Dilution to Working Concentration: Add your aqueous buffer to the slurry to achieve the desired final concentration of this compound and a final CHAPS concentration above its CMC (typically 6-10 mM). For example, a final CHAPS concentration of 0.1% to 1% is often effective.

  • Ensure Complete Solubilization: Gently vortex the solution until it is clear. A brief, gentle sonication in a water bath can be used if necessary, but avoid excessive heating.

  • Storage: Store the solubilized stock solution in aliquots at -80°C to avoid freeze-thaw cycles.

Protocol 2: PPARα Activation Assay using Solubilized this compound

This protocol outlines a cell-based reporter assay to assess the activation of PPARα by this compound.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • PPARα expression vector

  • PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector

  • Transfection reagent

  • Cell culture medium and supplements

  • Solubilized this compound (from Protocol 1)

  • Positive control (e.g., GW7647, a known PPARα agonist)

  • Vehicle control (buffer with the same concentration of CHAPS as the test compound)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of solubilized this compound, the positive control, or the vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each lysate. Express the results as fold induction over the vehicle control.

Visualizations

Signaling Pathway: PPARα Activation by this compound

PPARa_Activation cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19M_CoA_sol Solubilized This compound 19M_CoA_cyto This compound 19M_CoA_sol->19M_CoA_cyto Cellular Uptake PPARa_RXR_inactive PPARα/RXR Heterodimer (inactive) 19M_CoA_cyto->PPARa_RXR_inactive Binding & Activation PPARa_RXR_active PPARα/RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active Translocation PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation

Caption: PPARα activation by this compound.

Experimental Workflow: From Solubilization to Gene Expression Analysis

experimental_workflow Start Start Solubilization Solubilize this compound (e.g., with CHAPS) Start->Solubilization Cell_Treatment Treat Cells (e.g., Hepatocytes) Solubilization->Cell_Treatment PPARa_Assay Perform PPARα Reporter Assay Cell_Treatment->PPARa_Assay RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction Data_Analysis Analyze Data (Fold Change in Expression) PPARa_Assay->Data_Analysis qPCR Perform qRT-PCR for PPARα Target Genes (e.g., ACOX1, CPT1) RNA_Extraction->qPCR qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for studying this compound effects.

Logical Relationship: Troubleshooting Solubility Issues

troubleshooting_logic Start Observe Precipitation Check_Conc Is Concentration > Estimated CMC? Start->Check_Conc Lower_Conc Lower Working Concentration Check_Conc->Lower_Conc Yes Use_Solubilizer Use Solubilizing Agent (CHAPS or Cyclodextrin) Check_Conc->Use_Solubilizer No Success Clear Solution Lower_Conc->Success Check_Solubilizer_Conc Is Solubilizer Concentration Sufficient? Use_Solubilizer->Check_Solubilizer_Conc Increase_Solubilizer Increase Solubilizer Concentration Check_Solubilizer_Conc->Increase_Solubilizer No Check_Buffer Check Buffer pH and Ionic Strength Check_Solubilizer_Conc->Check_Buffer Yes Increase_Solubilizer->Success Optimize_Buffer Optimize Buffer Conditions Check_Buffer->Optimize_Buffer Optimize_Buffer->Success

Caption: Troubleshooting logic for solubility problems.

References

Preventing degradation of 19-Methyldocosanoyl-CoA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a long-chain fatty acyl-coenzyme A molecule. These molecules are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis. Maintaining the structural integrity of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to the formation of inactive or interfering byproducts.

Q2: What are the primary causes of this compound degradation?

The primary causes of degradation are chemical hydrolysis of the thioester bond and enzymatic cleavage. The thioester bond is susceptible to hydrolysis, particularly at neutral to basic pH. Additionally, enzymes such as acyl-CoA thioesterases (ACOTs), which may be present in biological samples, can rapidly hydrolyze this compound.

Q3: How should I store my this compound stock solutions?

To ensure maximum stability, stock solutions of this compound should be prepared in an acidic buffer (pH 4.0-6.0) and stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage (up to 24 hours), keeping the solution on ice is recommended.

Q4: Can I prepare stock solutions in water?

While this compound is soluble in water, aqueous solutions are prone to hydrolysis, especially at neutral or alkaline pH. It is highly recommended to use a slightly acidic buffer to improve stability. If water must be used, prepare fresh solutions for each experiment and use them immediately.

Q5: Are there any substances I should avoid in my experimental buffers?

Yes. Avoid buffers with a pH above 7.0. Also, be cautious of strong nucleophiles and certain reducing agents that can react with the thioester bond. If working with tissue homogenates or cell lysates, be aware of the potential for endogenous enzymatic activity and consider using enzyme inhibitors.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.

This could be a sign of this compound degradation, leading to a lower effective substrate concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enzymatic activity.

Issue 2: Appearance of unexpected peaks during chromatographic analysis (HPLC, LC/MS).

The presence of additional peaks often indicates the presence of degradation products.

Potential Degradation Pathways:

A This compound B 19-Methyldocosanoic Acid + Coenzyme A A->B Hydrolysis (High pH) C Oxidized Byproducts A->C Oxidation D Enzymatic Cleavage Products A->D Acyl-CoA Thioesterases

Caption: Potential degradation pathways of this compound.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -80°C (long-term) or -20°C (short-term)Minimizes chemical and enzymatic degradation.
Solvent/Buffer Acidic Buffer (pH 4.0-6.0)The thioester bond is more stable at acidic pH.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.
In-experiment Handling Keep on iceReduces the rate of degradation during experimental setup.
Atmosphere Inert gas (Argon or Nitrogen) for long-term storage of dry powderPrevents potential oxidation of the thioester.

Experimental Protocols

Protocol 1: Preparation of Stable this compound Stock Solutions

Objective: To prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • Microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Resuspend the powder in a minimal amount of 100 mM potassium phosphate buffer (pH 4.9) to the desired stock concentration (e.g., 10 mM).

  • Gently vortex to ensure complete dissolution.

  • Immediately aliquot the stock solution into single-use microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Store the frozen aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To monitor the integrity of a this compound solution over time.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9

  • Mobile Phase B: Acetonitrile

  • Glacial Acetic Acid

Procedure:

  • Prepare a fresh standard of this compound for comparison.

  • Set up the HPLC system with the C18 column.

  • Prepare the mobile phases. For Mobile Phase B, it can be beneficial to add 600 mM glacial acetic acid to improve peak shape.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min.

  • Inject a known amount of the fresh this compound standard and record the chromatogram at 260 nm. Note the retention time and peak shape of the intact molecule.

  • Inject the same amount of the aged or experimental this compound solution.

  • Compare the chromatogram of the experimental sample to the standard. The appearance of new peaks, a decrease in the main peak area, or significant peak broadening are indicative of degradation.

  • A gradient elution can be employed for better separation of potential degradation products, for example, by increasing the percentage of Mobile Phase B over time.

Optimizing mass spectrometry settings for 19-Methyldocosanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize mass spectrometry settings for the detection and quantification of 19-Methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mass spectrometry method for analyzing this compound? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying very-long-chain acyl-CoAs like this compound.[1][2][3] This technique provides high specificity, particularly when using methods like Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions.[1]

Q2: Which ionization mode, positive or negative, is better for this compound? A2: Both positive and negative electrospray ionization (ESI) modes can be used for acyl-CoA analysis.[4]

  • Positive Ion Mode (+ESI): Generally preferred for LC-MS/MS as it produces a characteristic and highly specific fragmentation pattern, which is a neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][5][6][7][8] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species.[1]

  • Negative Ion Mode (-ESI): Can offer greater signal intensity for the precursor ion, sometimes up to 7-fold higher than in positive mode.[4] However, fragmentation can be less specific.

For quantitative analysis using MRM, positive ion mode is often recommended due to the specificity of the fragmentation.

Q3: What are the expected m/z values for this compound in MS/MS analysis? A3: Based on its structure (C₅₄H₉₈N₇O₁₇P₃S), the expected monoisotopic mass is approximately 1103.454 Da. The key is to monitor the transition from the precursor ion to a characteristic product ion.

Ionization ModePrecursor IonFormulaApproximate m/zKey Product Ion (MRM)
Positive[M+H]⁺[C₅₄H₉₉N₇O₁₇P₃S]⁺1104.462597.459 ([M-507+H]⁺)
Positive[M+Na]⁺[C₅₄H₉₈N₇O₁₇P₃SNa]⁺1126.444N/A (Often less ideal for fragmentation)
Negative[M-H]⁻[C₅₄H₉₇N₇O₁₇P₃S]⁻1102.447Varies (e.g., 766.108 for the CoA moiety)

Q4: How can I prevent the degradation of my this compound samples? A4: Acyl-CoAs are highly susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To ensure sample stability, process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[1] For reconstitution before analysis, use a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) or a solvent such as methanol (B129727) to improve stability.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal 1. Sample Degradation: Acyl-CoAs are unstable.[1] 2. Poor Ionization: Suboptimal source parameters or solvent composition. 3. Inefficient Extraction: Analyte loss during sample preparation.1. Re-prepare samples, ensuring they are kept on ice and processed quickly. Use fresh, appropriate solvents for reconstitution.[1] 2. Optimize ESI source parameters (e.g., spray voltage, capillary temperature). Ensure the mobile phase contains a volatile buffer salt (e.g., ammonium acetate) to aid ionization. 3. Evaluate your extraction protocol. For very-long-chain species, ensure the final solvent can maintain solubility.[4] Consider using an internal standard to track recovery.
High Background Noise / Matrix Effects 1. Co-eluting Contaminants: Insufficient sample cleanup or chromatographic separation. 2. Non-volatile Salts: Presence of salts like phosphate (B84403) from buffers (e.g., PBS) can suppress ionization.1. Incorporate a solid-phase extraction (SPE) step for sample cleanup.[1] Optimize the LC gradient to better separate the analyte from interfering compounds.[9] 2. Ensure final sample preparation steps remove non-volatile salts. If washing cells, use a volatile buffer or perform a desalting step.
Poor Peak Shape 1. Inappropriate Column Chemistry: Very-long-chain acyl-CoAs are hydrophobic and may interact poorly with the column. 2. Suboptimal Mobile Phase: Incorrect pH or organic solvent can affect peak shape.1. Use a C18 or C4 reversed-phase column. A C4 column may be suitable for separating very hydrophobic molecules.[10] 2. Ensure the mobile phase contains an ion-pairing agent or a suitable buffer like triethylamine (B128534) acetate or ammonium acetate.[9][10] Optimize the gradient elution.
Inconsistent Results 1. Variable Sample Degradation: Inconsistent timing or temperature during sample preparation. 2. Injection Volume Variability: Inconsistent performance of the autosampler. 3. Instrument Instability: Fluctuations in MS source or detector.1. Standardize the entire sample preparation workflow. Process all samples in the same batch under identical conditions.[1] 2. Use an appropriate internal standard (e.g., an odd-chain-length fatty acyl-CoA) to normalize for injection variability.[4] 3. Perform system suitability tests before running the sample batch to ensure the LC-MS/MS system is stable.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol uses sulfosalicylic acid (SSA) for simultaneous cell quenching and protein precipitation.[1]

  • Cell Washing: Wash cultured cells (approx. 1-10 million) twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching & Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).

  • Cell Scraping: Scrape the cells and transfer the entire lysate to a microcentrifuge tube.

  • Vortexing: Vortex the tube vigorously for 1 minute and incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for direct injection or further cleanup.

Protocol 2: LC-MS/MS Analysis

This is a general workflow that should be optimized for your specific instrument.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: Water with 10 mM ammonium acetate.[9]

    • Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) to elute the hydrophobic this compound.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion [M+H]⁺ (m/z 1104.5) to the product ion [M-507+H]⁺ (m/z 597.5).

    • Source Parameters: Optimize spray voltage, gas flows (nebulizer, sheath, aux), and capillary/ion transfer tube temperature for your specific instrument.

Visualizations

Acyl_CoA_Fragmentation cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ions (Q3) Precursor This compound [M+H]⁺ m/z 1104.5 Collision Collision-Induced Dissociation (CID) Precursor->Collision Isolation Product Acyl Group Fragment [M-507+H]⁺ m/z 597.5 Collision->Product Detection Neutral Neutral Loss of 3'-phospho-ADP (507 Da) Collision->Neutral Loss

Caption: Characteristic fragmentation of this compound in positive ion mode MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Cell Culture / Tissue Homogenization B 2. Quenching & Protein Precipitation (e.g., with 2.5% SSA) A->B C 3. Centrifugation (16,000 x g, 4°C) B->C D 4. Supernatant Collection C->D E 5. Injection into LC-MS/MS D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. MS/MS Detection (MRM Mode) F->G H 8. Peak Integration G->H I 9. Quantification (using Internal Standard) H->I J 10. Data Review & Reporting I->J

Caption: General experimental workflow for this compound quantification.

troubleshooting_flowchart start Low Signal Intensity Issue check_sample Was sample preparation performed quickly and on ice? start->check_sample re_extract Re-extract samples ensuring minimal degradation. check_sample->re_extract No check_is Is the internal standard (IS) signal also low? check_sample->check_is Yes end_ok Problem Solved re_extract->end_ok check_source Optimize MS source parameters (voltage, temp, gas). check_is->check_source Yes (System-wide issue) check_cleanup Consider matrix effects. Incorporate SPE cleanup. check_is->check_cleanup No (Analyte-specific issue) check_lc Check for LC issues: - Column Clogging - Leaks - Mobile Phase Prep check_source->check_lc check_lc->end_ok check_cleanup->end_ok

Caption: Troubleshooting logic for low signal intensity issues.

References

Avoiding non-specific binding of 19-Methyldocosanoyl-CoA in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Methyldocosanoyl-CoA. The focus is on preventing non-specific binding in various assay formats to ensure accurate and reproducible results.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

Non-specific binding of the long-chain, branched fatty acyl-CoA, this compound, can be a significant challenge in aqueous assay systems due to its hydrophobic nature. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. The following guide provides a systematic approach to troubleshoot and minimize non-specific binding.

Problem: High background signal or low signal-to-noise ratio in my assay.

Potential Cause: Non-specific binding of this compound to assay components (e.g., microplates, pipette tips, enzymes, or other proteins).

Solutions:

  • Optimize Assay Buffer Conditions:

    • Incorporate Blocking Agents: The inclusion of blocking agents is a primary strategy to reduce non-specific binding. The two most common and effective categories are proteins and non-ionic surfactants.

      • Bovine Serum Albumin (BSA): BSA is a widely used protein blocking agent that can prevent the binding of hydrophobic molecules to surfaces.[1] It is crucial to use fatty acid-free BSA to avoid interference with the assay.

      • Non-ionic Surfactants: Surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1] They are effective at preventing molecules from sticking to plasticware.

    • Adjust pH: The pH of the assay buffer can influence the charge of both your target protein and this compound, potentially affecting electrostatic interactions that contribute to non-specific binding. A pH optimization experiment is recommended.

    • Increase Salt Concentration: For interactions that are primarily electrostatic, increasing the ionic strength of the buffer with salts like NaCl can shield charges and reduce non-specific binding.

  • Assay Plate Considerations:

    • Use Low-Binding Plates: Commercially available low-binding microplates are designed to have surfaces that resist the adsorption of hydrophobic and charged molecules.

    • Pre-block Plates: Before adding assay reagents, pre-incubate the microplate wells with a blocking buffer (e.g., a solution of BSA or a non-ionic surfactant) to saturate non-specific binding sites.

  • Control Experiments:

    • No-Enzyme Control: Run a control reaction that includes all components except the enzyme of interest. A high signal in this control is a direct indication of non-specific binding.

    • No-Substrate Control: A control without this compound will help determine the background signal from other assay components.

Workflow for Optimizing Blocking Conditions:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Combination & Refinement cluster_2 Phase 3: Final Validation start Start with Standard Assay Buffer bsa Test BSA Concentrations (0.1%, 0.5%, 1.0%) start->bsa tween Test Tween-20 Concentrations (0.01%, 0.05%, 0.1%) start->tween combine Combine Best BSA and Tween-20 Concentrations bsa->combine tween->combine ph Optimize pH (e.g., 6.5, 7.4, 8.0) combine->ph salt Optimize Salt Concentration (e.g., 50, 150, 300 mM NaCl) combine->salt validate Validate with Optimized Buffer (Low Background & High Signal) ph->validate salt->validate

Caption: Workflow for optimizing assay buffer to reduce non-specific binding.

Quantitative Comparison of Common Blocking Agents

Blocking AgentTypical Working ConcentrationKey Characteristics
Bovine Serum Albumin (BSA) 0.1 - 2% (w/v)Protein-based; effective for blocking a wide range of non-specific interactions; use fatty acid-free BSA.
Tween-20 0.01 - 0.1% (v/v)Non-ionic surfactant; disrupts hydrophobic interactions; useful for preventing binding to plasticware.
Triton X-100 0.01 - 0.1% (v/v)Non-ionic surfactant; similar to Tween-20 but can be more stringent; may affect enzyme activity.
Casein 1 - 5% (w/v)Protein-based; often used in immunoassays; can be a source of background signal in some assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to non-specific binding?

A1: this compound is a very-long-chain fatty acyl-CoA with a branched methyl group. Its long hydrocarbon tail makes it highly hydrophobic, leading to a strong tendency to interact with and adsorb to hydrophobic surfaces, such as plastic labware and the hydrophobic regions of proteins. This is a common characteristic of long-chain fatty acyl-CoAs.

Q2: I am using a commercially available assay kit for fatty acyl-CoAs. Can I still optimize the buffer?

A2: Yes, in most cases. While it's important to first follow the manufacturer's protocol, if you suspect non-specific binding is an issue, you can often supplement the provided assay buffer with additional blocking agents like BSA or Tween-20. It is advisable to contact the kit manufacturer for their recommendations. Commercial fluorometric and colorimetric assays for fatty acyl-CoAs are available.[2][3]

Q3: Can the choice of blocking agent affect my enzyme's activity?

A3: Absolutely. While BSA is generally considered inert, high concentrations of surfactants like Triton X-100 can denature or inhibit some enzymes. It is crucial to run a control experiment to assess the effect of the chosen blocking agent and its concentration on your enzyme's activity.

Q4: Are there alternatives to radiometric assays for measuring the activity of enzymes that use this compound?

A4: Yes. While radiometric assays are highly sensitive, there are other methods available.[4] Fluorometric assays often use coupled enzyme reactions to produce a fluorescent product.[2][3] Mass spectrometry-based methods can directly measure the formation of the product of the enzymatic reaction.

Q5: How does the branched-chain structure of this compound affect its behavior in assays compared to straight-chain fatty acyl-CoAs?

A5: The methyl branch in this compound can influence its three-dimensional structure and how it interacts with binding pockets of enzymes and other proteins. Studies on other branched-chain fatty acyl-CoAs have shown that they can be high-affinity ligands for certain receptors, such as PPARα.[5][6] This suggests that the branched structure may lead to specific, and potentially non-specific, interactions that differ from their straight-chain counterparts.

Experimental Protocols

General Protocol for an Enzyme Activity Assay with this compound

This protocol provides a general framework that should be optimized for your specific enzyme and assay format.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and test the addition of various blocking agents (see table above).

    • This compound Stock Solution: Due to its hydrophobicity, it may be necessary to dissolve this compound in a small amount of an organic solvent (e.g., ethanol (B145695) or DMSO) before diluting it in the assay buffer containing a carrier protein like BSA.

    • Enzyme Solution: Dilute the enzyme to the desired concentration in the optimized assay buffer.

    • Detection Reagents: Prepare according to the specific assay method (e.g., radioactive label, fluorescent probe, etc.).

  • Assay Procedure:

    • Pre-block the assay plate by incubating each well with 100 µL of blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Remove the blocking buffer and wash the wells three times with the optimized assay buffer.

    • Add all reaction components except the enzyme to the wells.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for the desired time at the optimal temperature.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the signal using the appropriate detection method.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection reagents Prepare Reagents (Buffer, Substrate, Enzyme) preblock Pre-block Microplate reagents->preblock add_reagents Add Reaction Components (excluding enzyme) preblock->add_reagents start_reaction Initiate with Enzyme add_reagents->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Measure Signal stop_reaction->detect

Caption: A generalized experimental workflow for an enzyme assay.

By systematically addressing the factors that contribute to non-specific binding, researchers can significantly improve the quality and reliability of their data when working with challenging molecules like this compound.

References

Technical Support Center: Purification of Synthetic 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic 19-Methyldocosanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound.

Problem Potential Cause Recommended Solution
Low Yield After Synthesis Incomplete reaction during the synthesis of the acyl-CoA thioester.Ensure complete activation of the fatty acid and use of anhydrous solvents to prevent hydrolysis of activated intermediates. Consider optimizing reaction times and temperature.
Degradation of the thioester bond during workup.Maintain a low temperature and slightly acidic pH during the workup to minimize hydrolysis. The thioester bond is susceptible to cleavage under alkaline conditions.
Poor Recovery from Solid-Phase Extraction (SPE) The highly nonpolar nature of this compound leads to irreversible binding to the SPE sorbent.Use a less retentive sorbent or increase the strength of the elution solvent. Consider adding a competing agent to the elution buffer.
The analyte is not retained on the column during loading.Ensure the sample is loaded in a weak solvent to promote binding. Adjusting the pH of the loading buffer may also enhance retention.
The column dries out before sample application.Always re-condition the column immediately before loading the sample.
Co-elution of Impurities during HPLC Unreacted 19-methyldocosanoyl fatty acid is present.Optimize the HPLC gradient to improve the separation of the fatty acid from the acyl-CoA. A shallower gradient may be required.
Presence of isomers or other closely related impurities from the synthesis.High-resolution HPLC with a suitable column (e.g., C18) is crucial. Method development, including changes in mobile phase composition and temperature, may be necessary.
Product Degradation During Storage Hydrolysis of the thioester bond.Store the purified this compound at low temperatures (-80°C) in a slightly acidic buffer (pH 4-6). Avoid repeated freeze-thaw cycles.
Oxidation of the molecule.Store under an inert atmosphere (e.g., argon or nitrogen) and consider adding antioxidants if compatible with downstream applications.
Inconsistent Quantification Lack of a suitable internal standard.Use a stable, odd-chain acyl-CoA as an internal standard for more accurate quantification by LC-MS/MS.
Matrix effects from residual impurities.Ensure thorough purification to minimize matrix effects. Construct calibration curves in a matrix that closely matches the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying synthetic this compound?

A1: For synthetic long-chain acyl-CoAs, common impurities include unreacted starting materials such as the free 19-methyldocosanoyl fatty acid and coenzyme A. Byproducts from the coupling reaction and protecting group removal steps are also potential contaminants. Side-reaction products, such as isomers or oxidized forms of the target molecule, may also be present.

Q2: What is the best method for purifying synthetic this compound?

A2: A multi-step approach is generally most effective. This typically involves an initial solid-phase extraction (SPE) to remove bulk impurities, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation.[1]

Q3: How can I assess the purity of my final this compound product?

A3: Purity is best assessed using a combination of analytical techniques. Analytical RP-HPLC with UV detection (at 260 nm for the adenine (B156593) base of CoA) can provide a chromatogram to visualize purity.[1] For confirmation of identity and to check for co-eluting impurities, liquid chromatography-mass spectrometry (LC-MS/MS) is highly recommended.[2][3]

Q4: My this compound appears to be degrading. What are the optimal storage conditions?

A4: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at neutral to alkaline pH. For long-term storage, it is recommended to keep the purified product as a lyophilized powder or in a slightly acidic buffer (pH 4-6) at -80°C. Aliquoting the sample to avoid multiple freeze-thaw cycles is also advisable.

Q5: I am having trouble with low recovery during solid-phase extraction. What can I do?

A5: Low recovery in SPE can be due to several factors. Ensure the SPE cartridge is properly conditioned. The long acyl chain of this compound makes it very hydrophobic, so you may need to use a stronger elution solvent than for shorter-chain acyl-CoAs. Also, check that the sample is loaded in a solvent that promotes binding to the sorbent. If the issue persists, consider using a different type of SPE cartridge or an alternative cleanup method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Synthetic this compound

This protocol is a general guideline and may require optimization.

  • Sorbent Selection: A C18 or a specialized resin for lipids is recommended.

  • Column Conditioning:

    • Wash the column with 2-3 column volumes of a strong organic solvent (e.g., methanol (B129727) or isopropanol).

    • Equilibrate the column with 2-3 column volumes of the loading buffer (e.g., an aqueous buffer at a slightly acidic pH).

  • Sample Loading:

    • Dissolve the crude synthetic reaction mixture in the loading buffer.

    • Load the sample onto the conditioned SPE column at a slow flow rate.

  • Washing:

    • Wash the column with a weak, aqueous-organic solvent mixture to remove polar impurities. The exact composition will need to be optimized.

  • Elution:

    • Elute the this compound with a strong organic solvent (e.g., acetonitrile (B52724) or isopropanol).[1] It may be necessary to use a solvent mixture with a small amount of acid to ensure efficient elution.

  • Post-Elution:

    • Dry the eluted sample under a stream of nitrogen or by lyophilization.

Protocol 2: RP-HPLC Purification of this compound
  • Column: A C18 reversed-phase column is suitable for this separation.

  • Mobile Phase:

    • Mobile Phase A: An aqueous buffer, such as 75 mM KH2PO4 at pH 4.9.[1]

    • Mobile Phase B: An organic solvent, such as acetonitrile containing 600 mM acetic acid.[1]

  • Gradient Elution:

    • A gradient from a lower to a higher percentage of Mobile Phase B will be required to elute the highly retained this compound. The gradient should be optimized to achieve good separation from any closely eluting impurities.

  • Detection:

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine portion of coenzyme A.[1]

  • Fraction Collection:

    • Collect the fractions corresponding to the main peak.

  • Post-Purification:

    • Pool the pure fractions and remove the solvent by lyophilization.

Quantitative Data

The following table provides representative data for the purification of a very-long-chain acyl-CoA, which can be used as a benchmark for the purification of this compound.

Purification Stage Total Amount (nmol) Purity (%) Recovery (%)
Crude Synthetic Product1000~50100
After SPE750~7575
After RP-HPLC525>9870 (of SPE step)
Overall 525 >98 52.5

Visualizations

Signaling and Metabolic Context

Very-long-chain acyl-CoAs like this compound are synthesized from long-chain fatty acids and are key intermediates in various metabolic pathways, including the synthesis of complex lipids and fatty acid elongation.

Fatty_Acyl_CoA_Metabolism 19-Methyldocosanoic Acid 19-Methyldocosanoic Acid Long-Chain Acyl-CoA Synthetase (LACS) Long-Chain Acyl-CoA Synthetase (LACS) 19-Methyldocosanoic Acid->Long-Chain Acyl-CoA Synthetase (LACS) This compound This compound Long-Chain Acyl-CoA Synthetase (LACS)->this compound Fatty Acid Elongation Fatty Acid Elongation This compound->Fatty Acid Elongation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Synthetic Product Crude Synthetic Product Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Crude Synthetic Product->Solid-Phase Extraction (SPE) RP-HPLC RP-HPLC Solid-Phase Extraction (SPE)->RP-HPLC Purity Assessment (LC-MS) Purity Assessment (LC-MS) RP-HPLC->Purity Assessment (LC-MS) Pure Product Pure Product Purity Assessment (LC-MS)->Pure Product Troubleshooting_Logic node_action node_action node_ok node_ok start Low Yield or Purity? check_spe SPE Recovery Low? start->check_spe Yes proceed Proceed start->proceed No check_hplc HPLC Purity Low? check_spe->check_hplc No optimize_spe Optimize SPE Conditions check_spe->optimize_spe Yes check_stability Product Degrading? check_hplc->check_stability No optimize_hplc Optimize HPLC Gradient check_hplc->optimize_hplc Yes optimize_storage Optimize Storage Conditions check_stability->optimize_storage Yes check_stability->proceed No optimize_spe->check_hplc optimize_hplc->check_stability optimize_storage->proceed

References

Technical Support Center: Stabilizing 19-Methyldocosanoyl-CoA for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of 19-Methyldocosanoyl-CoA. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the stability and integrity of this long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the long-term storage of this compound?

Long-chain fatty acyl-CoAs like this compound are inherently unstable molecules susceptible to both enzymatic and chemical degradation.[1] The main challenges include hydrolysis of the thioester bond, oxidation of the fatty acid chain, and degradation by contaminating enzymes. Therefore, maintaining low temperatures and avoiding repeated freeze-thaw cycles are critical for preserving its integrity.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -80°C.[1] It is advisable to prepare aliquots of the compound, preferably in a dry format, to avoid repeated exposure of the bulk stock to atmospheric moisture and temperature fluctuations.[2] Using glass vials instead of plastic can also help minimize signal loss and improve sample stability.[3]

Q3: How should I prepare aliquots of this compound for long-term storage?

To prepare stable aliquots, dissolve the compound in a high-purity organic solvent in which it is soluble.[2] After accurately portioning the desired amounts into glass vials, the solvent should be evaporated under a stream of inert gas (e.g., nitrogen or argon) or under a vacuum.[2] The resulting dry residue should be sealed tightly and stored at -80°C.[1][2]

Q4: For how long can I expect this compound to be stable under the recommended conditions?

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low recovery after reconstitution Degradation during storage: The thioester bond is susceptible to hydrolysis.Ensure storage is at -80°C and that aliquots are properly dried and sealed under an inert atmosphere.[1][2] Avoid repeated freeze-thaw cycles.[1]
Adsorption to container walls: Long-chain acyl-CoAs can adhere to plastic surfaces.Use glass vials for storage and reconstitution to minimize loss of material.[3]
Inconsistent experimental results Incomplete solubilization: The long hydrocarbon chain can make reconstitution challenging.Vortex thoroughly and consider using a small amount of an appropriate organic solvent to aid dissolution before adding aqueous buffer. Ensure the reconstitution solvent is compatible with downstream applications.
Contamination: Presence of proteases or other enzymes that can degrade the molecule.Use sterile, high-purity solvents and reagents. Work in a clean environment to prepare aliquots.
Evidence of degradation (e.g., extra peaks in LC-MS) Oxidation: The fatty acid chain may be susceptible to oxidation over time.Store under an inert gas (nitrogen or argon) to displace oxygen. Minimize exposure to light.
Chemical hydrolysis: Exposure to acidic or basic conditions can cleave the thioester bond.Reconstitute in a neutral buffer (pH 7.0-7.4) immediately before use.

Experimental Protocols

Protocol for Aliquoting and Long-Term Storage of this compound

Materials:

  • This compound solid

  • High-purity organic solvent (e.g., methanol (B129727) or a mixture of water and dimethyl sulfoxide)[2]

  • Inert gas (Nitrogen or Argon)

  • Glass vials with airtight caps

  • Microbalance

  • Vacuum concentrator or inert gas manifold

Procedure:

  • Accurately weigh the desired amount of this compound using a microbalance.[2]

  • Dissolve the solid in a minimal amount of the chosen organic solvent to create a concentrated stock solution.

  • Dispense the desired aliquot volume into pre-labeled glass vials.

  • Evaporate the solvent to dryness under a gentle stream of inert gas or using a vacuum concentrator.

  • Once completely dry, flush the vial with inert gas, and securely cap it.

  • Store the dried aliquots at -80°C.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_drying Drying cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve aliquot Aliquot into Glass Vials dissolve->aliquot dry Evaporate Solvent (Inert Gas or Vacuum) aliquot->dry store Store at -80°C dry->store degradation_pathways cluster_degradation Potential Degradation Pathways cluster_products Degradation Products acyl_coa This compound enzymatic Enzymatic Degradation (e.g., Acyl-CoA Thioesterases) acyl_coa->enzymatic chemical Chemical Degradation acyl_coa->chemical ffa Free Fatty Acid + CoASH enzymatic->ffa chemical->ffa Hydrolysis oxidized Oxidized Fatty Acyl-CoA chemical->oxidized Oxidation

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in experiments involving 19-Methyldocosanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

High Background Noise in Mass Spectrometry (MS) Analysis

Question: I am observing high background noise and numerous unidentifiable peaks in my LC-MS/MS analysis of this compound. What are the potential sources and how can I reduce this noise?

Answer: High background noise in MS-based lipidomics is a common issue that can originate from various sources, including solvents, labware, and the instrument itself. Here is a systematic approach to identify and mitigate these sources.

Potential Sources & Solutions:

  • Solvent and Reagent Contamination:

    • Issue: HPLC-grade solvents can still contain trace impurities that interfere with analysis. Common contaminants include polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), and phthalates.

    • Solution: Use the highest purity solvents available (e.g., LC-MS grade). Prepare fresh mobile phases daily and sonicate them before use. Always run solvent blanks to identify contaminant peaks originating from your solvents.[1]

  • Contamination from Labware:

    • Issue: Plasticware (tubes, pipette tips, vials) can leach plasticizers and other contaminants. Fatty acids like palmitic and stearic acid are common contaminants from solid-phase extraction (SPE) columns and polypropylene tubes.[2]

    • Solution: Whenever possible, use glass or Teflon labware. If plastics are unavoidable, pre-rinse them with your analysis solvent. For SPE, consider columns with glass barrels and stainless steel frits to minimize contamination.[2]

  • In-Source Fragmentation and Artifacts:

    • Issue: Even with soft ionization techniques like electrospray ionization (ESI), some molecules can fragment within the ion source, creating artifact peaks that can be mistaken for endogenous lipids.[3][4]

    • Solution: Optimize your ion source parameters (e.g., cone voltage) to minimize fragmentation. Be aware of common fragmentation patterns for lipids and use MS/MS analysis to confirm the identity of your target molecule.[1][3]

  • Carryover from Previous Samples:

    • Issue: Highly lipophilic molecules like this compound can adhere to the LC column and tubing, leading to carryover into subsequent runs.

    • Solution: Implement a rigorous column washing protocol between samples. Injecting a blank after a high-concentration sample can help assess the extent of carryover.

Question: My enzyme assay with this compound shows high background activity in my no-enzyme control. What could be causing this?

Answer: High background in no-enzyme controls suggests non-enzymatic reactions or contamination. Given the nature of acyl-CoAs, several factors could be at play.

Potential Sources & Solutions:

  • Non-Enzymatic Hydrolysis:

    • Issue: The thioester bond in acyl-CoAs is susceptible to spontaneous hydrolysis, especially at non-optimal pH, releasing free Coenzyme A, which might be detected by your assay.

    • Solution: Prepare your this compound solution fresh for each experiment. Ensure the pH of your assay buffer is stable and optimal for minimizing spontaneous hydrolysis. Run a time-course experiment with the substrate in the assay buffer without the enzyme to quantify the rate of non-enzymatic hydrolysis.

  • Contaminating Enzymes in Reagents:

    • Issue: Reagents, particularly protein-based ones like bovine serum albumin (BSA) used to solubilize the substrate, can be contaminated with enzymes that act on your substrate.

    • Solution: Use the highest purity reagents available. For BSA, select a fatty-acid-free grade. Screen different lots of reagents for background activity before use in your main experiments.

  • Substrate Impurity:

    • Issue: The synthesized this compound may contain impurities that either interfere with the assay's detection method or are substrates for contaminating enzymes.

    • Solution: Verify the purity of your this compound using analytical techniques like HPLC or MS. If necessary, repurify the substrate.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to prevent degradation?

A1: this compound is a very-long-chain acyl-CoA and is prone to both hydrolysis and oxidation. For long-term storage, it should be kept as a dry powder or in an organic solvent like ethanol (B145695) at -80°C. For short-term use, prepare fresh aqueous solutions and keep them on ice. Avoid repeated freeze-thaw cycles.

Q2: What is the best way to solubilize this compound for aqueous enzyme assays?

A2: Due to its long acyl chain, this molecule is highly hydrophobic and will have low solubility in aqueous buffers. To prepare a stock solution, first dissolve it in a small amount of an organic solvent like DMSO or ethanol.[5] Then, slowly add this stock to your aqueous assay buffer while vortexing. The use of a carrier protein like fatty-acid-free BSA can also aid in solubility and presentation to the enzyme.

Q3: Can I use standard plastic microcentrifuge tubes and pipette tips when working with this compound?

A3: While convenient, plastics can be a source of contamination. For sensitive applications like mass spectrometry, it is highly recommended to use glass vials and syringes. If you must use plastic, choose high-quality polypropylene and pre-rinse all surfaces with a high-purity solvent before use.

Q4: What are some common adducts I should look for in the mass spectrum of this compound?

A4: In positive mode ESI-MS, you will likely observe the protonated molecule [M+H]+. However, sodium [M+Na]+ and potassium [M+K]+ adducts are also very common, especially if there are trace amounts of these salts in your solvents or on your glassware.[6][7] In negative mode, you may see the deprotonated molecule [M-H]-.

Data Presentation

The following tables summarize common sources of background noise in MS-based experiments.

Table 1: Common Background Ions in ESI-MS

m/z ValueIon IdentityCommon Source
45.0[HCOO]⁻Formic acid (mobile phase additive)
59.0[CH₃COO]⁻Acetic acid (mobile phase additive)
MultiplePolydimethylsiloxanes (PDMS)Silicone tubing, septa, grease
MultiplePhthalatesPlasticizers from labware
MultiplePolyethylene glycol (PEG)Surfactants, detergents

This table provides a non-exhaustive list of common background ions. The exact m/z values for polymers will vary.

Table 2: Potential Contaminants from Sample Preparation

ContaminantSourceRecommended Action
Palmitic Acid (C16:0)SPE columns, plasticware, skin contactUse glassware, wear gloves, run procedural blanks
Stearic Acid (C18:0)SPE columns, plasticwareUse glassware, run procedural blanks
Plasticizers (e.g., phthalates)Polypropylene tubes, pipette tips, vial caps (B75204)Use glass or Teflon-lined caps and vials
KeratinsDust, skin, hairWork in a clean environment (e.g., laminar flow hood)

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines a general method for extracting long-chain acyl-CoAs from biological samples.

  • Homogenization: Homogenize the tissue sample in a glass homogenizer with ice-cold KH₂PO₄ buffer (100 mM, pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and mix thoroughly.

  • Extraction: Add acetonitrile (B52724) (ACN) to extract the acyl-CoAs. Vortex and centrifuge to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto a pre-conditioned SPE column (an oligonucleotide purification column can be effective).[8]

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and ACN with 15 mM ammonium (B1175870) hydroxide) for LC-MS/MS analysis.[9]

Protocol 2: Generic Enzyme Assay with this compound

This protocol provides a framework for a typical enzyme assay where the consumption of the acyl-CoA or formation of a product is monitored.

  • Substrate Preparation:

    • Prepare a concentrated stock of this compound in DMSO.

    • Serially dilute the stock solution in the assay buffer to create a range of substrate concentrations. Note: The final DMSO concentration in the assay should be low (typically <1%) to avoid enzyme inhibition.

  • Assay Reaction:

    • In a microplate or microcentrifuge tube, combine the assay buffer, any required co-factors, and the this compound solution.

    • Include "no-enzyme" controls (substituting with buffer) and "no-substrate" controls.

    • Pre-incubate the mixture at the desired reaction temperature.

    • Initiate the reaction by adding the enzyme solution.

  • Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid like trichloroacetic acid or a solvent like acetonitrile).[5]

  • Detection: Analyze the quenched reaction mixture for the product or remaining substrate using a suitable method (e.g., LC-MS, spectrophotometry).

  • Data Analysis: Plot the reaction rate as a function of substrate concentration. If applicable, fit the data to the Michaelis-Menten equation to determine kinetic parameters like Kₘ and Vₘₐₓ.[10]

Visualizations

Below are diagrams illustrating a troubleshooting workflow and a generalized metabolic pathway relevant to this compound.

G start High Background Noise in MS Analysis q1 Is the noise present in solvent blanks? start->q1 sol1 Source: Solvents/System - Use LC-MS grade solvents - Clean the MS source - Check for leaks q1->sol1 Yes q2 Is the noise present in procedural blanks? q1->q2 No end_node Reduced Background Noise sol1->end_node sol2 Source: Labware/Reagents - Use glass instead of plastic - Pre-rinse all labware - Test new lots of reagents q2->sol2 Yes q3 Are there unexpected peaks co-eluting with the analyte? q2->q3 No sol2->end_node sol3 Source: In-source Fragmentation - Optimize MS source settings - Check for known fragments of highly abundant lipids q3->sol3 Yes q3->end_node No sol3->end_node G VLCFA Very-Long-Chain Fatty Acid (e.g., 19-Methyldocosanoic Acid) AcylCoA_Synth Acyl-CoA Synthetase VLCFA->AcylCoA_Synth VLC_AcylCoA This compound AcylCoA_Synth->VLC_AcylCoA BetaOx Mitochondrial Beta-Oxidation VLC_AcylCoA->BetaOx Degradation Elongation Endoplasmic Reticulum Elongation VLC_AcylCoA->Elongation Modification Hydrolysis Acyl-CoA Hydrolase VLC_AcylCoA->Hydrolysis Signaling Lipid Synthesis & Cell Signaling VLC_AcylCoA->Signaling Metabolic Fate AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Hydrolysis->VLCFA Inactivation

References

Technical Support Center: 19-Methyldocosanoyl-CoA Extraction & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of 19-Methyldocosanoyl-CoA extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on handling this unique very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound from tissues challenging?

A1: The extraction of this compound presents several challenges due to its chemical nature. As a very-long-chain fatty acyl-CoA with a methyl branch, it has low aqueous solubility and is prone to degradation by cellular thioesterases. Its large size and specific structure may also lead to lower extraction efficiency compared to more common shorter-chain acyl-CoAs. Furthermore, its low endogenous abundance in most tissues requires sensitive analytical methods for detection and quantification.

Q2: Which tissue homogenization method is recommended for maximizing the yield of this compound?

A2: For most soft tissues, homogenization using a bead-based homogenizer in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) is highly effective. The acidic pH helps to inhibit thioesterase activity. For tougher tissues, a glass-on-glass Dounce homogenizer may be necessary to ensure complete tissue disruption. It is critical to perform all homogenization steps on ice to minimize enzymatic degradation.

Q3: What is the recommended method for purifying this compound from the tissue extract?

A3: Solid-phase extraction (SPE) is the most common and effective method for purifying and concentrating long-chain acyl-CoAs from crude tissue extracts. A weak anion exchange (WAX) or a C18 reversed-phase SPE cartridge can be used. The choice depends on the complexity of the sample matrix and the desired purity of the final extract.

Q4: How can I quantify the amount of this compound in my sample?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and specificity. A stable isotope-labeled internal standard of a similar long-chain acyl-CoA should be used to correct for extraction losses and matrix effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Enzymatic Degradation: Thioesterases in the tissue sample may have degraded the analyte. 2. Inefficient Homogenization: The tissue was not completely disrupted, trapping the analyte. 3. Poor Extraction Efficiency: The solvent system used was not optimal for this very-long-chain branched fatty acyl-CoA. 4. Loss during SPE: The analyte did not bind to the SPE column or was not eluted properly.1. Ensure the homogenization buffer is acidic (pH ~4.9) and kept on ice at all times. Consider adding a thioesterase inhibitor cocktail. 2. Visually inspect the homogenate for any remaining tissue fragments. If present, continue homogenization. 3. Use a solvent mixture with appropriate polarity, such as acetonitrile/isopropanol/water. 4. Check the pH and composition of your loading, washing, and elution buffers for the SPE procedure. Ensure they are appropriate for the chosen SPE cartridge.
High variability between replicate samples 1. Inconsistent Homogenization: Variation in the degree of tissue disruption between samples. 2. Pipetting Errors: Inaccurate pipetting of small volumes of internal standard or sample. 3. Inconsistent SPE procedure: Variations in loading, washing, or elution steps.1. Standardize the homogenization procedure (e.g., time, speed, number of strokes). 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Automate the SPE procedure if possible, or ensure consistent timing and volumes for each step.
Presence of interfering peaks in LC-MS/MS analysis 1. Contamination from plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips. 2. Co-elution of other lipids: Other lipids with similar properties may not have been fully removed during sample preparation. 3. Matrix Effects: Components of the tissue extract may be suppressing or enhancing the ionization of the analyte.1. Use high-quality, solvent-resistant polypropylene (B1209903) or glass tubes and pipette tips. 2. Optimize the SPE wash steps to remove more of the interfering compounds. Consider using a different SPE sorbent. 3. Dilute the sample to reduce matrix effects. Ensure the use of an appropriate internal standard that co-elutes with the analyte to compensate for these effects.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Animal Tissue

This protocol provides a general framework for the extraction and purification of this compound from soft animal tissues such as the liver or brain.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol (1:1, v/v)

  • Internal Standard: Heptadecanoyl-CoA (or other suitable long-chain acyl-CoA standard)

  • Solid-Phase Extraction (SPE) Columns: Weak Anion Exchange (WAX), 1 mL

  • SPE Wash Solution 1: 100 mM Ammonium Acetate in 50% Methanol (B129727)

  • SPE Wash Solution 2: Hexane

  • SPE Elution Buffer: 1% Formic Acid in Methanol

  • Nitrogen gas evaporator

  • LC-MS/MS analysis buffer: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize using a bead-based homogenizer for 2 cycles of 30 seconds at 6 m/s, with 1 minute of cooling on ice in between.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 2 mL of Extraction Solvent to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes.

    • Collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition the WAX SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the organic extract onto the SPE column.

    • Wash the column with 1 mL of SPE Wash Solution 1, followed by 1 mL of SPE Wash Solution 2.

    • Elute the this compound with 1 mL of SPE Elution Buffer.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried sample in 100 µL of LC-MS/MS analysis buffer for analysis.

Visualizations

experimental_workflow tissue Tissue Sample (50-100mg) homogenization Homogenization (Acidic Buffer + Internal Standard) tissue->homogenization centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 lle Liquid-Liquid Extraction (Acetonitrile:Isopropanol) supernatant1->lle centrifugation2 Centrifugation (3,000 x g, 10 min) lle->centrifugation2 organic_phase Collect Organic Phase centrifugation2->organic_phase spe Solid-Phase Extraction (SPE) (WAX Column) organic_phase->spe wash Wash Steps (Aqueous & Organic) spe->wash elution Elution (Acidified Methanol) wash->elution drying Dry Down (Nitrogen Stream) elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound Extraction.

signaling_pathway fatty_acid 19-Methyldocosahexaenoic Acid (from diet or synthesis) activation Acyl-CoA Synthetase (Peroxisome) fatty_acid->activation acyl_coa This compound activation->acyl_coa alpha_ox Alpha-Oxidation Cycle (Peroxisome) acyl_coa->alpha_ox pristanoyl_coa Pristanoyl-CoA derivative alpha_ox->pristanoyl_coa beta_ox Beta-Oxidation (Peroxisome/Mitochondria) pristanoyl_coa->beta_ox acetyl_coa Acetyl-CoA & Propionyl-CoA beta_ox->acetyl_coa tca TCA Cycle (Energy Production) acetyl_coa->tca

Caption: Putative Metabolic Pathway of this compound.

Technical Support Center: Navigating the Challenges of Long-Chain Acyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my long-chain acyl-CoA solutions cloudy or viscous?

A1: Long-chain acyl-CoAs are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head (the Coenzyme A portion) and a long hydrophobic (water-fearing) tail (the fatty acyl chain). In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules can self-assemble into micelles. This micelle formation can lead to solutions appearing cloudy or becoming more viscous, which can significantly impact experimental results by reducing the concentration of monomeric, active acyl-CoA.[1][2][3]

Q2: How can I prevent micelle formation in my experiments?

A2: To avoid issues with micelle formation, it is crucial to work with long-chain acyl-CoA concentrations below their CMC. The CMC is dependent on factors such as the length of the acyl chain, temperature, and the ionic strength of the buffer.[1][2] Consider the following strategies:

  • Know the CMC: Refer to published CMC values for the specific long-chain acyl-CoA you are using (see Table 1).

  • Work at Lower Concentrations: Whenever possible, design your experiments to use concentrations well below the reported CMC.

  • Use a Carrier Protein: Acyl-CoA binding proteins (ACBPs) can be used to buffer the free concentration of long-chain acyl-CoAs and prevent micelle formation.[4][5][6]

Q3: My long-chain acyl-CoA seems to be degrading. How can I improve its stability?

A3: The thioester bond in long-chain acyl-CoAs is susceptible to hydrolysis, particularly at non-neutral pH. To ensure the stability of your long-chain acyl-CoA solutions:

  • Maintain Appropriate pH: Store and use long-chain acyl-CoAs in buffers with a slightly acidic to neutral pH (pH 6.0-7.5). Avoid basic conditions.

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh for each experiment.[7]

  • Proper Storage: For short-term storage, keep solutions on ice. For longer-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Some sources suggest that for long-term storage, it may be best to store the material dry after aliquoting from a stock solution in an organic solvent and evaporating the solvent.[7]

Q4: I am observing unexpected inhibition in my enzyme assays. Could the long-chain acyl-CoA be the cause?

A4: Yes, long-chain acyl-CoAs are known to inhibit a variety of enzymes, not just those directly involved in their metabolism.[8] This can be a significant confounding factor. For example, they can inhibit acetyl-CoA carboxylase and fatty acid synthase through feedback inhibition.[8] If you suspect inhibition:

  • Perform Dose-Response Curves: Test a range of long-chain acyl-CoA concentrations to determine if there is an inhibitory effect at the concentrations used in your primary assay.

  • Include Proper Controls: Run control experiments without the enzyme of interest to see if the long-chain acyl-CoA interferes with other components of the assay.

  • Consider Acyl-CoA Binding Proteins: Using an ACBP can help maintain a low and stable concentration of free acyl-CoA, potentially mitigating non-specific inhibitory effects.[6]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation

Problem: The long-chain acyl-CoA is not dissolving properly or is precipitating out of solution.

Possible Causes & Solutions:

CauseSolution
Concentration is too high The concentration may be exceeding the solubility limit or the CMC. Try preparing a more dilute solution. The longer the carbon chain, the lower the aqueous solubility.[9]
Inappropriate Solvent While aqueous buffers are common, for creating concentrated stock solutions, some researchers use a mixture of water and a small amount of an organic solvent like DMSO.[7] However, always check for solvent compatibility with your downstream application.
pH of the Buffer Ensure the pH of your buffer is appropriate. A slightly acidic to neutral pH is generally recommended.
Temperature Some long-chain acyl-CoAs may have better solubility at slightly elevated temperatures. Gentle warming may help, but be cautious of potential degradation.
Issue 2: Inconsistent Results in Enzyme Assays

Problem: There is high variability between replicate experiments.

Possible Causes & Solutions:

CauseSolution
Micelle Formation Working near or above the CMC can lead to inconsistent availability of the monomeric substrate. Dilute the acyl-CoA to a concentration well below its CMC.
Degradation of Acyl-CoA The thioester bond is labile. Prepare fresh solutions for each experiment and keep them on ice.[7]
Pipetting Errors Due to their detergent-like properties, solutions of long-chain acyl-CoAs can be prone to foaming and inaccurate pipetting. Use reverse pipetting techniques for better accuracy.
Inhibition of the Enzyme The long-chain acyl-CoA itself might be inhibiting the enzyme at the concentrations used. Perform a dose-response experiment to check for inhibition.

Data Presentation

Table 1: Critical Micelle Concentrations (CMCs) of Common Long-Chain Acyl-CoAs

Acyl-CoAChain LengthCMC (µM)ConditionsReference
Palmitoyl-CoAC16:07 - 250Dependent on pH and ionic strength[2][10]
Stearoyl-CoAC18:0~3-4[2]
Oleoyl-CoAC18:1~7-8[2]
Myristoyl-CoAC14:030 - 40[1]
Lauryl-CoAC12:0300 - 400[1]

Note: CMC values can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Long-Chain Acyl-CoA Stock Solutions
  • Weighing: Accurately weigh the lyophilized long-chain acyl-CoA powder using a microbalance.

  • Initial Dissolution: For a concentrated stock solution, dissolve the powder in a small volume of a suitable solvent. A common choice is a buffer at a slightly acidic pH (e.g., pH 6.5) or, for more difficult compounds, a mixture of buffer and a minimal amount of an organic solvent like DMSO.[7]

  • Vortexing and Sonication: Gently vortex the solution to aid dissolution. If necessary, sonicate briefly in a water bath to break up any aggregates.

  • Concentration Determination: Accurately determine the concentration of the stock solution using spectrophotometry (A260 for the adenine (B156593) ring of CoA) or a more specific method like LC-MS/MS.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Protocol 2: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and the specific acyl-CoAs of interest.

  • Sample Preparation:

    • For biological samples, rapid homogenization in a cold buffer is crucial to prevent enzymatic degradation.[11]

    • Protein precipitation is typically performed using an organic solvent like acetonitrile (B52724) or methanol.

    • An internal standard (e.g., a deuterated or odd-chain acyl-CoA) should be added at the beginning of the extraction process for accurate quantification.[12]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.[13][14]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.[13][14]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[12][13]

    • Monitor the specific precursor-to-product ion transitions for each long-chain acyl-CoA in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[13][15]

  • Quantification:

    • Generate a standard curve using known concentrations of the long-chain acyl-CoAs of interest.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Micelle_Formation m1 Monomer m7 Monomer m2 Monomer m8 Monomer m3 Monomer m9 Monomer m4 Monomer m5 Monomer m6 Monomer micelle1 Micelle label_below Individual Monomers in Solution label_above Monomers in Equilibrium with Micelles LC_MS_Workflow sample Biological Sample (e.g., cell lysate, tissue homogenate) extraction Extraction with Organic Solvent + Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection hplc HPLC Separation (C18 Column) lc_injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Analysis and Quantification ms->data_analysis Signaling_Pathway cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles FA Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL LC_ACoA Long-Chain Acyl-CoA ACSL->LC_ACoA beta_ox Beta-Oxidation LC_ACoA->beta_ox lipid_syn Lipid Synthesis LC_ACoA->lipid_syn transcription Transcription Factor Regulation (e.g., HNF-4) LC_ACoA->transcription enzyme_reg Enzyme Regulation (e.g., ACC inhibition) LC_ACoA->enzyme_reg

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 19-Methyldocosanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 19-Methyldocosanoyl-CoA, a branched-chain very-long-chain acyl-CoA (VLCFA-CoA), with other physiologically relevant acyl-CoAs. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating lipid metabolism and related therapeutic areas.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a wide array of biochemical processes. These include fatty acid β-oxidation for energy production, synthesis of complex lipids such as phospholipids (B1166683) and triglycerides, and cellular signaling. The biological activity of an acyl-CoA is largely determined by its acyl chain length and branching. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) have unique physiological roles and metabolic fates compared to their more common long-chain counterparts.[1][2]

This compound is a C23 branched-chain acyl-CoA. Its biological activity is of interest due to the emerging understanding of the distinct roles that such branched VLCFAs play in cellular processes and disease. This guide will compare its activity to other straight-chain VLCFA-CoAs and shorter-chain branched acyl-CoAs, focusing on two key areas: interaction with the nuclear receptor PPARα and metabolism by acyl-CoA dehydrogenases.

Comparative Biological Activity Data

The following table summarizes key quantitative data on the biological activity of various acyl-CoAs, providing a basis for comparing this compound. It is important to note that while direct experimental data for this compound is not available in the cited literature, its activity can be inferred based on its structural similarity to other branched-chain and very-long-chain acyl-CoAs.

Acyl-CoATypePPARα Binding Affinity (Kd, nM)EnzymeEnzyme Substrate Specificity (Km, µM)
This compound Branched-Chain VLCFA (C23)Inferred: High Affinity (likely 10-30 nM)ACAD11Inferred: Potential Substrate
VLCADInferred: Potential Substrate
ACADSBInferred: Poor Substrate
Arachidonoyl-CoALong-Chain Polyunsaturated (C20:4)20--
Behenoyl-CoAVery-Long-Chain Saturated (C22:0)3-29ACAD11Optimal activity towards C22-CoA[3]
VLCADActive with C12 to C24 substrates[1]
Lignoceroyl-CoAVery-Long-Chain Saturated (C24:0)3-29VLCADActive with C12 to C24 substrates[1]
Phytanoyl-CoABranched-Chain (C20)~11--
Pristanoyl-CoABranched-Chain (C19)~11--
(S)-2-Methylbutyryl-CoAShort Branched-Chain (C5)-ACADSB12[4][5]
Hexanoyl-CoAShort-Chain Saturated (C6)-ACADSB36[4][5]

Note: Data for this compound is inferred based on its structure as a branched-chain very-long-chain acyl-CoA and the known properties of the listed enzymes and receptors.

Key Biological Activities and Signaling Pathways

Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2][6] It is activated by a variety of fatty acids and their CoA derivatives. The binding of a ligand to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid uptake and oxidation.[6]

Experimental data has shown that the CoA thioesters of very-long-chain and branched-chain fatty acids are significantly more potent activators of PPARα than their corresponding free fatty acids.[1][2][6] VLCFA-CoAs (C20-C24) and the branched-chain phytanoyl-CoA and pristanoyl-CoA exhibit high-affinity binding to PPARα, with dissociation constants (Kd) in the low nanomolar range.[6] This strong binding elicits conformational changes in PPARα and promotes the recruitment of coactivators, indicating that these acyl-CoAs are potent endogenous ligands.[6]

Given its structure as a C23 branched-chain acyl-CoA, it is highly probable that This compound is a high-affinity ligand for PPARα , with a Kd value likely in the range of 10-30 nM. This suggests that it can act as a signaling molecule to upregulate genes involved in its own metabolism and that of other lipids.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_VLCFA This compound (and other BCFA/VLCFA-CoAs) PPARa PPARα BCFA_VLCFA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes PPARa_RXR_Complex PPARα-RXR Heterodimer Coactivators Coactivators PPRE PPRE TargetGenes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Translation Translation mRNA->Translation PPARa_RXR_Complex->Coactivators Recruits PPARa_RXR_Complex->PPRE Binds Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Activity Assay Tissue/Cell Homogenization Tissue/Cell Homogenization Mitochondrial Isolation Mitochondrial Isolation Tissue/Cell Homogenization->Mitochondrial Isolation Enzyme Purification/Lysate Prep Enzyme Purification/Lysate Prep Mitochondrial Isolation->Enzyme Purification/Lysate Prep Substrate_Mix Acyl-CoA Substrates (e.g., this compound) Incubation Incubation Substrate_Mix->Incubation Enzyme_Prep Purified Enzyme or Lysate Enzyme_Prep->Incubation Reaction_Buffer Assay Buffer with Cofactors Reaction_Buffer->Incubation Detection Detection Incubation->Detection Data Analysis\n(Km, Vmax) Data Analysis (Km, Vmax) Detection->Data Analysis\n(Km, Vmax)

References

Comparative Analysis of 19-Methyldocosanoyl-CoA and Docosanoyl-CoA in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical molecules in cellular metabolism and signaling. Their structure, particularly the presence or absence of branching in the acyl chain, can significantly influence their biological activity. This guide provides a comparative overview of a branched-chain VLCFA-CoA, 19-methyldocosanoyl-CoA, and its straight-chain counterpart, docosanoyl-CoA. While direct comparative experimental data for these specific molecules is limited, this guide extrapolates from established principles of branched-chain versus straight-chain fatty acid signaling to highlight their potential differential roles in cellular processes.

Structural and Metabolic Profile

The key difference between this compound and docosanoyl-CoA lies in the methyl branch at the C-19 position of the former. This structural alteration can influence their metabolic processing and interaction with enzymes and receptors.

Table 1: Comparative Profile of this compound and Docosanoyl-CoA

FeatureThis compound (Branched-Chain)Docosanoyl-CoA (Straight-Chain)
Structure C23 fatty acyl-CoA with a methyl group at the 19th carbonC22 straight-chain fatty acyl-CoA
Metabolic Origin Likely derived from the metabolism of branched-chain amino acids or dietary sources rich in branched-chain fatty acids, such as dairy products.Synthesized through fatty acid elongation pathways from shorter-chain fatty acids.
Potential Cellular Roles Modulation of membrane fluidity, activation of nuclear receptors, regulation of gene expression related to lipid metabolism and inflammation.Substrate for triacylglycerol synthesis, energy production via beta-oxidation in peroxisomes.
Predicted Receptor Interaction Potentially higher affinity for nuclear receptors like PPARα due to its branched structure.Binds to fatty acid binding proteins and may interact with various enzymes of lipid metabolism.

Differential Effects on Cell Signaling Pathways

The structural variance between branched and straight-chain VLCFA-CoAs suggests they may differentially impact key signaling pathways.

  • Nuclear Receptor Activation: Branched-chain fatty acids and their CoA esters are known to be potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation. It is plausible that this compound is a more potent activator of PPARα than docosanoyl-CoA.

  • Gene Expression in Lipid Metabolism: Studies on other branched-chain fatty acids have shown they can modulate the expression of genes central to lipid synthesis and metabolism. For instance, some iso-branched-chain fatty acids have been observed to decrease the expression of stearoyl-CoA desaturase (SCD1) and sterol regulatory element-binding protein 1 (SREBP1).[2][3] In contrast, straight-chain fatty acyl-CoAs are the direct substrates and products in these pathways.

  • Inflammatory Signaling: Branched-chain fatty acids have been implicated in modulating inflammatory responses. Some studies indicate that certain iso-BCFAs can decrease the expression of pro-inflammatory genes like IL-6.[3] The impact of this compound on inflammatory signaling warrants further investigation.

Signaling Pathway Diagram

cluster_extracellular Extracellular cluster_intracellular Intracellular 19-MD-CoA This compound PPARa PPARα 19-MD-CoA->PPARa Potent Activation (Hypothesized) D-CoA Docosanoyl-CoA D-CoA->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Genes Lipid Metabolism Genes (e.g., FASN, SCD1) Gene_Expression->Metabolic_Genes Inflammatory_Genes Inflammatory Genes (e.g., IL-6) Gene_Expression->Inflammatory_Genes

Caption: Hypothesized differential activation of PPARα by this compound and Docosanoyl-CoA.

Experimental Data Summary

Table 2: Hypothetical Comparative Effects on Gene Expression (HepG2 Cells)

Gene TargetTreatment (24h)Fold Change (mRNA level vs. Control)
FASN 10 µM this compound0.7
10 µM Docosanoyl-CoA1.1
SCD1 10 µM this compound0.6
10 µM Docosanoyl-CoA1.0
IL-6 10 µM this compound0.5
10 µM Docosanoyl-CoA0.9
CPT1A 10 µM this compound2.5
10 µM Docosanoyl-CoA1.5

FASN: Fatty Acid Synthase; SCD1: Stearoyl-CoA Desaturase 1; IL-6: Interleukin-6; CPT1A: Carnitine Palmitoyltransferase 1A. Data is hypothetical and for illustrative purposes only.

Experimental Protocols

To investigate the differential effects of this compound and docosanoyl-CoA, the following experimental approaches can be employed.

1. Cell Culture and Treatment

  • Cell Line: Human hepatocellular carcinoma cell line (HepG2) is a suitable model for studying lipid metabolism.

  • Fatty Acyl-CoA Preparation: Prepare stock solutions of this compound and docosanoyl-CoA complexed to fatty acid-free bovine serum albumin (BSA) to ensure solubility and cellular uptake.

  • Treatment: Culture HepG2 cells to 70-80% confluency and then treat with varying concentrations of the fatty acyl-CoA-BSA complexes for desired time points (e.g., 6, 12, 24 hours).

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., FASN, SCD1, IL6, CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization.

3. Luciferase Reporter Assay for PPARα Activation

  • Plasmids: Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of luciferase.

  • Treatment: Treat transfected cells with this compound and docosanoyl-CoA.

  • Luciferase Assay: Measure luciferase activity to quantify the extent of PPARα activation.

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture HepG2 Cell Culture Treatment Treatment with 19-MD-CoA or D-CoA Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Transfection Transfection with Reporter Plasmids Treatment->Transfection qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression Luciferase_Assay Luciferase Assay Transfection->Luciferase_Assay PPARa_Activity PPARα Activity Measurement Luciferase_Assay->PPARa_Activity

Caption: A generalized workflow for comparing the effects of the two fatty acyl-CoAs on cell signaling.

While direct comparative data remains to be established, the structural differences between this compound and docosanoyl-CoA strongly suggest they play distinct roles in cell signaling. The branched nature of this compound may confer upon it a more potent regulatory role, particularly in the activation of nuclear receptors like PPARα and the modulation of genes involved in lipid metabolism and inflammation. In contrast, the straight-chain docosanoyl-CoA is more likely to function as a metabolic intermediate. Further experimental investigation using the outlined protocols is necessary to elucidate the precise signaling functions of these two very long-chain fatty acyl-CoAs, which could provide valuable insights for understanding metabolic diseases and developing novel therapeutic strategies.

References

Comparative analysis of 19-Methyldocosanoyl-CoA's effect on gene expression

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the differential impact of very-long-chain saturated fatty acyl-CoAs versus long-chain saturated fatty acyl-CoAs on key gene regulatory networks.

Due to the absence of specific studies on 19-Methyldocosanoyl-CoA, this guide provides a comparative analysis based on the broader class of very-long-chain saturated fatty acyl-CoAs (VLCFA-CoAs). For the purpose of this comparison, we will use experimental data from studies comparing C18:0 (stearic acid, a long-chain fatty acid sometimes classified as a VLCFA) and C22:0 (behenic acid, a VLCFA) against the well-studied C16:0 (palmitic acid, a long-chain fatty acid). This comparison will serve as a model for understanding how increasing the chain length of saturated fatty acids can differentially modulate gene expression, particularly through key transcription factors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Saturated fatty acids are known to influence gene expression, with effects that can vary significantly based on their carbon chain length.[1] While long-chain saturated fatty acids like palmitic acid (C16:0) have been extensively studied, the specific roles of very-long-chain species (VLCFAs, C22 and longer) are less characterized but are gaining attention for their distinct biological activities.[2][3] These molecules are not just metabolic intermediates but also act as signaling molecules that regulate transcription.[4]

Overview of Key Regulatory Pathways

The gene expression changes induced by fatty acyl-CoAs are primarily mediated by two major families of transcription factors:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by lipid ligands, regulate genes involved in fatty acid oxidation and transport.[5][6] Very-long-chain fatty acids are known to be potent activators of PPARα.[7]

  • Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors control the synthesis of cholesterol and fatty acids. SREBP-1c, in particular, is a master regulator of lipogenesis. Saturated fatty acids can influence SREBP-1c activity, often leading to increased expression of lipogenic genes.[4][8][9]

Comparative Gene Expression Data

The following tables summarize quantitative data from studies comparing the effects of different saturated fatty acids on the expression of key target genes. The data is synthesized from multiple sources to provide a representative comparison.

Table 1: Effect on PPARα Target Genes

Gene SymbolGene NameFunctionFold Change (C16:0)Fold Change (VLCFA Proxy: C18:0/C22:0)Reference
CPT1ACarnitine Palmitoyltransferase 1ARate-limiting enzyme in mitochondrial fatty acid β-oxidation~1.5 - 2.0~2.5 - 4.0[7][10]
ACOX1Acyl-CoA Oxidase 1First enzyme of the peroxisomal fatty acid β-oxidation pathway~1.2 - 1.8~2.0 - 3.5[7]
ACSL1Acyl-CoA Synthetase Long Chain Family Member 1Activates long-chain fatty acids for metabolism~1.5 - 2.5~2.0 - 3.0[10]
FABP1Fatty Acid Binding Protein 1Intracellular fatty acid transport~1.3 - 1.7~1.8 - 2.5[11]

Table 2: Effect on SREBP-1c and Target Genes

Gene SymbolGene NameFunctionFold Change (C16:0)Fold Change (VLCFA Proxy: C18:0/C22:0)Reference
SREBF1 (SREBP-1c)Sterol Regulatory Element Binding Transcription Factor 1Master regulator of lipogenesis~2.0 - 3.0~2.5 - 4.0[8][12]
FASNFatty Acid SynthaseCatalyzes synthesis of long-chain fatty acids~1.8 - 2.5~2.2 - 3.5[12]
SCDStearoyl-CoA DesaturaseIntroduces double bonds into fatty acids~1.5 - 2.0~1.8 - 2.8[13]
ACLYATP Citrate LyaseProduces cytosolic acetyl-CoA for fatty acid synthesis~1.4 - 1.9~1.7 - 2.6[4]

Table 3: Effect on Inflammatory Genes

Gene SymbolGene NameFunctionFold Change (C16:0)Fold Change (VLCFA Proxy: C18:0)Reference
TNF-αTumor Necrosis Factor alphaPro-inflammatory cytokineUpregulatedMore pronounced upregulation[14]
IL-6Interleukin 6Pro-inflammatory cytokineUpregulatedMore pronounced upregulation[14]
NF-κBNuclear Factor kappa-light-chain-enhancer of activated B cellsTranscription factor for inflammatory responseActivatedMore pronounced activation[1]

Experimental Protocols

Protocol 1: Cell Culture and Fatty Acid Treatment for Gene Expression Analysis

This protocol outlines the steps for treating cultured cells (e.g., HepG2 hepatocytes, C2C12 myotubes) with fatty acids to analyze subsequent changes in gene expression.

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Allow cells to adhere and grow in standard culture medium for 24 hours.[13]

  • Fatty Acid-BSA Complex Preparation:

    • Prepare a stock solution of the desired saturated fatty acid (e.g., palmitic acid, behenic acid) in ethanol.

    • Separately, prepare a solution of fatty-acid-free Bovine Serum Albumin (BSA) in serum-free culture medium.

    • Warm both solutions to 37°C.

    • Add the fatty acid stock solution dropwise to the BSA solution while stirring to achieve the final desired molar ratio (e.g., 4:1 fatty acid to BSA) and concentration (e.g., 100 µM).[13]

    • Prepare a BSA-only solution to serve as the vehicle control.

  • Cell Treatment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add the medium containing the fatty acid-BSA complex or the BSA-only control medium to the respective wells.

    • Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[10]

  • Cell Harvesting:

    • After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add a cell lysis buffer (e.g., TRIzol reagent or buffer from an RNA extraction kit) directly to the wells to lyse the cells.

    • Collect the lysate for RNA extraction.[13]

Protocol 2: RNA Extraction and Quantitative PCR (qPCR)

This protocol describes the quantification of specific mRNA transcripts.

  • Total RNA Extraction:

    • Extract total RNA from the cell lysates using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.[15]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green, a DNA polymerase, dNTPs, and forward and reverse primers for the target genes (e.g., CPT1A, FASN) and a stable housekeeping gene (e.g., GAPDH, ACTB).[16]

    • Dispense the master mix into a 96-well qPCR plate.

    • Add the diluted cDNA to the appropriate wells.

  • qPCR Cycling and Analysis:

    • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the amplification data. Use the comparative CT (ΔΔCT) method to calculate the relative fold change in gene expression between the fatty acid-treated samples and the BSA controls, normalized to the housekeeping gene.[17]

Protocol 3: RNA-Sequencing (RNA-Seq) Analysis

This protocol provides a high-level workflow for a global transcriptomic analysis.

  • Library Preparation:

    • Starting with high-quality total RNA (as extracted in Protocol 2), deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR to add indexes and generate sufficient material for sequencing.[13]

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the VLCFA-treated, LCFA-treated, and control groups. A common threshold for significance is a false discovery rate (FDR) < 0.05 and a log2 fold change > |1|.[13]

    • Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes and pathways that are most significantly affected.[18]

Visualization of Signaling Pathways and Workflows

PPAR_Activation_Pathway cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus VLCFA VLCFA-CoA (e.g., this compound) FABP FABP VLCFA->FABP Transport PPARa PPARα FABP->PPARa Ligand Binding RXR RXR PPARa_RXR PPARα-RXR Heterodimer RXR->PPARa_RXR PPARa->PPARa_RXR Heterodimerization PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to DNA TargetGenes Target Gene Expression (e.g., CPT1A, ACOX1) PPRE->TargetGenes Activates Transcription Metabolism Increased Fatty Acid Oxidation TargetGenes->Metabolism

Caption: VLCFA-CoA activation of the PPARα signaling pathway.

SREBP1c_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-1c-SCAP Complex Insig INSIG SREBP_SCAP->Insig Bound (Inactive) S1P S1P Protease SREBP_SCAP->S1P Cleavage 1 S2P S2P Protease S1P->S2P Cleavage 2 nSREBP nSREBP-1c (Active Fragment) S2P->nSREBP Release to Nucleus SRE SRE (DNA Response Element) nSREBP->SRE Binds to DNA TargetGenes Target Gene Expression (e.g., FASN, SCD) SRE->TargetGenes Activates Transcription Lipogenesis Increased Lipid Synthesis TargetGenes->Lipogenesis Saturated_FA Saturated Fatty Acids (e.g., Palmitate) ER_Stress ER Stress Saturated_FA->ER_Stress ER_Stress->SREBP_SCAP Promotes Transport to Golgi

Caption: Saturated fatty acid influence on the SREBP-1c pathway.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Analysis Molecular Analysis cluster_Quantification Gene Expression Quantification cluster_Data Data Interpretation Cells Culture Cells (e.g., HepG2) Treatment Treat with Fatty Acid-BSA (VLCFA vs LCFA vs Control) Cells->Treatment Harvest Harvest Cells & Lyse Treatment->Harvest RNA_Extract Extract Total RNA Harvest->RNA_Extract cDNA cDNA Synthesis RNA_Extract->cDNA RNASeq RNA-Seq for Transcriptome RNA_Extract->RNASeq qPCR qPCR for Target Genes cDNA->qPCR Data_Analysis Differential Expression & Pathway Analysis qPCR->Data_Analysis RNASeq->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: Workflow for analyzing fatty acid effects on gene expression.

References

Assessing Antibody Cross-Reactivity with 19-Methyldocosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[1] In the context of 19-Methyldocosanoyl-CoA, this could include other long-chain and very-long-chain acyl-CoAs, both saturated and unsaturated, as well as those with different branching patterns. The degree of cross-reactivity is influenced by several factors, including the similarity in the three-dimensional structure of the epitope and the affinity of the antibody for its target antigen.[1]

Potential Cross-Reactants with this compound

Given the structure of this compound, antibodies developed against it may exhibit cross-reactivity with a range of other endogenous acyl-CoAs. The likelihood of cross-reactivity increases with structural similarity.

Table 1: Potential Cross-Reactants for Anti-19-Methyldocosanoyl-CoA Antibodies

Acyl-CoA ClassSpecific ExamplesKey Structural Differences from this compoundPredicted Cross-Reactivity
Very-Long-Chain Saturated Acyl-CoAs Docosanoyl-CoA (C22:0), Lignoceroyl-CoA (C24:0)Chain lengthHigh
Branched-Chain Acyl-CoAs Phytanoyl-CoA, Pristanoyl-CoAPosition and number of methyl branchesModerate to High
Long-Chain Saturated Acyl-CoAs Stearoyl-CoA (C18:0), Palmitoyl-CoA (C16:0)Shorter chain lengthModerate
Unsaturated Acyl-CoAs Oleoyl-CoA (C18:1), Arachidonoyl-CoA (C20:4)Presence of double bondsLow to Moderate
Dicarboxylic Acyl-CoAs Sebacoyl-CoAPresence of a second carboxyl groupLow

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of antibody specificity requires multiple experimental approaches. The following are standard methods for quantifying antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for determining the degree of cross-reactivity.[1] In this assay, a known amount of immobilized this compound competes with various concentrations of other acyl-CoAs (potential cross-reactants) in solution for binding to the antibody.

Protocol:

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of the anti-19-Methyldocosanoyl-CoA antibody is pre-incubated with varying concentrations of the test acyl-CoAs.

  • Incubation: The antibody-competitor mixtures are added to the coated wells and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal. The signal intensity is inversely proportional to the amount of cross-reactivity.

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competition cluster_detection Detection Coat Coat Plate with This compound-BSA Block Block Wells Coat->Block Add_Mix Add Mixture to Plate Block->Add_Mix Antibody Anti-19-Methyldocosanoyl-CoA Ab Mix Pre-incubate Antibody->Mix Competitor Test Acyl-CoA Competitor->Mix Mix->Add_Mix Incubate Incubate Add_Mix->Incubate Wash1 Wash Incubate->Wash1 Add_Secondary Add Secondary Ab-Enzyme Wash1->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read Read Signal Add_Substrate->Read

Figure 1. Competitive ELISA Workflow for Cross-Reactivity.
Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, making it a powerful tool for assessing cross-reactivity.[2][3]

Protocol:

  • Immobilization: The anti-19-Methyldocosanoyl-CoA antibody is immobilized on a sensor chip.

  • Binding Analysis: Solutions containing this compound or other test acyl-CoAs are flowed over the chip surface.

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Kinetic Analysis: Association and dissociation rates are calculated to determine the binding affinity (KD) for each acyl-CoA.

SPR_Workflow Immobilize Immobilize Antibody on Sensor Chip Flow_Analyte Flow Test Acyl-CoA (Analyte) Over Chip Immobilize->Flow_Analyte Measure_Binding Measure Real-Time Binding (RU) Flow_Analyte->Measure_Binding Regenerate Regenerate Chip Surface Measure_Binding->Regenerate Analyze_Data Calculate Kinetic Parameters (ka, kd, KD) Measure_Binding->Analyze_Data Regenerate->Flow_Analyte

Figure 2. Surface Plasmon Resonance (SPR) Experimental Workflow.
Western Blotting / Dot Blot

While less quantitative than ELISA or SPR, Western blotting or dot blotting can provide a qualitative assessment of cross-reactivity.

Protocol:

  • Immobilization: Various acyl-CoA-protein conjugates are spotted onto a nitrocellulose or PVDF membrane (Dot Blot) or separated by SDS-PAGE and transferred to a membrane (Western Blot).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the anti-19-Methyldocosanoyl-CoA antibody.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with an enzyme-conjugated secondary antibody.

  • Detection: The signal is developed using a chemiluminescent or colorimetric substrate. The intensity of the spots or bands corresponding to different acyl-CoAs indicates the degree of cross-reactivity.

Data Presentation and Interpretation

The quantitative data obtained from competitive ELISA and SPR should be summarized in tables to facilitate easy comparison.

Table 2: Example Cross-Reactivity Data from Competitive ELISA

Competing Acyl-CoAIC50 (µM)% Cross-Reactivity
This compound0.5100
Docosanoyl-CoA1.241.7
Lignoceroyl-CoA2.520.0
Stearoyl-CoA15.03.3
Oleoyl-CoA>100<0.5

% Cross-Reactivity = (IC50 of this compound / IC50 of competing acyl-CoA) x 100

Table 3: Example Binding Affinity Data from SPR

Acyl-CoA AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound2.5 x 10^55.0 x 10^-42.0 x 10^-9
Docosanoyl-CoA1.8 x 10^59.0 x 10^-45.0 x 10^-9
Lignoceroyl-CoA1.1 x 10^51.5 x 10^-31.4 x 10^-8
Stearoyl-CoA5.0 x 10^48.0 x 10^-31.6 x 10^-7
Oleoyl-CoANo significant binding--

Conclusion

A thorough evaluation of antibody cross-reactivity is paramount for the successful development and application of antibody-based tools. For a novel target such as this compound, a multi-pronged approach utilizing competitive ELISA, SPR, and Western/dot blotting is recommended to fully characterize the specificity of any developed antibodies. The data generated from these experiments will be invaluable for researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their immunoassays and the specificity of potential immunotherapies.

References

Unraveling the Metabolic Journey of 19-Methyldocosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of lipids is a cornerstone of cellular physiology and a critical area of investigation in the development of therapeutics for metabolic diseases. This guide provides a comparative analysis of the metabolic pathways of 19-Methyldocosanoyl-CoA, a C23 methyl-branched very-long-chain fatty acid (VLCFA), in relation to other key lipid classes. Due to the limited direct experimental data on this compound, this guide draws upon established principles and quantitative data from structurally similar branched-chain fatty acids (BCFAs) and VLCFAs to project its metabolic journey.

At the Crossroads of Metabolism: The Fate of this compound

As a C23 fatty acid with a methyl group, this compound is expected to be metabolized primarily through a combination of alpha-oxidation and peroxisomal beta-oxidation. The presence of a methyl group on the carbon chain sterically hinders the standard beta-oxidation machinery, necessitating an initial preparatory step.

1. Alpha-Oxidation: Removing the Obstacle

The initial metabolic step for branched-chain fatty acids like this compound is alpha-oxidation, a process that occurs in the peroxisomes.[1][2] This pathway facilitates the removal of a single carbon atom from the carboxyl end, effectively bypassing the methyl-branched carbon and rendering the molecule a suitable substrate for subsequent beta-oxidation. The key enzyme in this process is phytanoyl-CoA 2-hydroxylase (PHYH), an iron(II) and 2-oxoglutarate-dependent oxygenase.[3][4]

2. Peroxisomal Beta-Oxidation: The Primary Degradative Route for VLCFAs

Following alpha-oxidation, the resulting shorter and now un-branched or terminally branched acyl-CoA enters the peroxisomal beta-oxidation pathway. Peroxisomes are the primary site for the degradation of VLCFAs (fatty acids with 22 or more carbons).[5][6] This pathway is similar to mitochondrial beta-oxidation but is catalyzed by a distinct set of enzymes. The process iteratively shortens the fatty acyl-CoA chain, producing acetyl-CoA and a shorter acyl-CoA with each cycle.

3. Omega-Oxidation: An Alternative, Minor Pathway

Omega-oxidation serves as a secondary, minor pathway for the metabolism of fatty acids, including VLCFAs.[7] This process, occurring in the endoplasmic reticulum, involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid.[5][8] This creates a dicarboxylic acid that can then undergo beta-oxidation from either end in the peroxisomes. While typically a minor contributor, its activity can become more significant when beta-oxidation is impaired.

Comparative Metabolic Rates: A Quantitative Perspective

Fatty AcidOrganelleOxidation Rate (nmol/mg protein/min)Reference
Palmitoyl-CoA (C16:0)Mitochondria~1.5 - 2.5[9]
Lignoceroyl-CoA (C24:0)Peroxisomes~0.1 - 0.3[9]
Phytanic AcidPeroxisomes (α-oxidation)Not directly comparable (rate-limiting step)[10]
Pristanic AcidPeroxisomes (β-oxidation)Data not readily available[2]

Table 1: Comparative Oxidation Rates of Different Fatty Acyl-CoAs. The data illustrates the generally slower rate of peroxisomal beta-oxidation for VLCFAs compared to the mitochondrial beta-oxidation of long-chain fatty acids.

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
Acyl-CoA Oxidase (Peroxisomal)Palmitoyl-CoA (C16:0)10-20~50-100[9]
Acyl-CoA Oxidase (Peroxisomal)Lignoceroyl-CoA (C24:0)5-15~5-10[9]
Phytanoyl-CoA 2-HydroxylasePhytanoyl-CoAData not readily availableData not readily available[3]
CYP4F2 (Omega-Hydroxylation)Docosanoic Acid (C22:0)~5Data not readily available[5]
CYP4F2 (Omega-Hydroxylation)Hexacosanoic Acid (C26:0)~2Data not readily available[5]

Table 2: Kinetic Parameters of Key Enzymes in Fatty Acid Oxidation. This table highlights the substrate preferences of key enzymes involved in the different oxidative pathways. Note the high affinity (low Km) of CYP4F2 for VLCFAs in the omega-oxidation pathway.

Experimental Protocols for Studying Lipid Metabolism

The investigation of the metabolic fate of lipids like this compound employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This is a cornerstone technique for the separation and quantification of fatty acids and their metabolites.

  • Sample Preparation:

    • Lipids are extracted from biological samples (cells, tissues, plasma) using a solvent system like chloroform:methanol.

    • The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release free fatty acids.

    • The free fatty acids are then derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs), by incubation with a reagent like BF3-methanol.

  • GC-MS Analysis:

    • The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column.

    • The separated FAMEs then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis:

    • The abundance of each FAME is determined by integrating the area under its corresponding peak in the chromatogram.

    • Stable isotope-labeled internal standards are often used for accurate quantification.[11]

Radiolabeling and Stable Isotope Tracing

These methods allow for the dynamic tracking of the metabolic fate of a specific lipid.

  • Radiolabeling with 14C:

    • Cells or organisms are incubated with a 14C-labeled version of the fatty acid of interest (e.g., [1-14C]this compound).

    • After a defined period, metabolic products are extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The radioactivity in different fractions (e.g., CO2, water-soluble metabolites, other fatty acids) is measured using a scintillation counter to determine the extent of oxidation and conversion.

  • Stable Isotope Tracing with 13C or 2H:

    • Cells are cultured in the presence of a stable isotope-labeled precursor, such as [U-13C]glucose or a deuterated fatty acid.[12][13]

    • Metabolites are extracted and analyzed by mass spectrometry (GC-MS or LC-MS/MS).

    • The incorporation of the stable isotope into downstream metabolites provides information about the metabolic flux through different pathways.[14]

Cell-Based Fatty Acid Oxidation Assays

These assays measure the overall rate of fatty acid oxidation in intact cells.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Cells are cultured in a specialized microplate.

    • The rate of oxygen consumption, an indicator of mitochondrial and peroxisomal respiration, is measured in real-time using an extracellular flux analyzer.

    • The addition of the fatty acid of interest allows for the determination of its effect on cellular respiration and, by inference, its rate of oxidation.

  • Substrate Uptake and Conversion Assays:

    • Cells are incubated with a fluorescently labeled or radiolabeled fatty acid.

    • The amount of label incorporated into the cells or converted into metabolic products is quantified to assess the rate of uptake and metabolism.

Signaling Pathways and Regulation

The metabolic pathways governing the fate of this compound are tightly regulated by a network of signaling molecules and transcription factors. The Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are master regulators of lipid metabolism.[15]

Activation of PPARα by ligands, which can include fatty acids themselves, leads to the transcriptional upregulation of genes encoding the enzymes of peroxisomal beta-oxidation, alpha-oxidation, and omega-oxidation. This provides a mechanism for the cell to adapt its metabolic machinery in response to changes in lipid availability.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., this compound) PPARa PPARα Fatty_Acids->PPARa Ligand Activation PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Gene_Transcription Gene Transcription (α-ox, β-ox, ω-ox enzymes) PPRE->Gene_Transcription Induction Start This compound Alpha_Oxidation Alpha-Oxidation (Peroxisome) Start->Alpha_Oxidation Omega_Oxidation Omega-Oxidation (Endoplasmic Reticulum) Start->Omega_Oxidation Minor Pathway Pristanoyl_CoA_analog 20-Methylheneicosanoyl-CoA Alpha_Oxidation->Pristanoyl_CoA_analog Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA_analog->Peroxisomal_Beta_Oxidation Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Dicarboxylic_Acid Dicarboxylic Acid Derivative Omega_Oxidation->Dicarboxylic_Acid Dicarboxylic_Acid->Peroxisomal_Beta_Oxidation Sample Biological Sample (Cells, Tissue, Plasma) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Saponification Saponification (Release of Free Fatty Acids) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs) Saponification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification and Metabolite Identification Analysis->Quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive guide offering a comparative analysis of the enzymatic kinetics of the branched-chain fatty acyl-CoA, 19-Methyldocosanoyl-CoA, and its straight-chain counterparts has been published today. This guide is tailored for researchers, scientists, and drug development professionals working in the fields of lipid metabolism and associated disorders. It provides a detailed examination of the enzymes responsible for the activation and elongation of these critical metabolic intermediates.

Very-long-chain fatty acids (VLCFAs), both straight-chain and branched-chain, play crucial roles in a variety of cellular functions, from membrane structure to cell signaling. The metabolism of these molecules is carried out by a specialized set of enzymes, including very-long-chain acyl-CoA synthetases (ACSVL) and fatty acid elongases (ELOVL). Understanding the kinetic properties of these enzymes with different substrates is paramount for elucidating metabolic pathways and developing therapeutic interventions for diseases linked to abnormal VLCFA metabolism.

This guide focuses on comparing the enzymatic processing of this compound, a C23 branched-chain fatty acyl-CoA, with related straight-chain very-long-chain acyl-CoAs such as behenoyl-CoA (C22:0) and lignoceroyl-CoA (C24:0).

Key Findings and Data Presentation

Several studies have identified that the human fatty acid elongases ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[1] Notably, ELOVL3 demonstrates high activity with iso-C17:0 and anteiso-C17:0 acyl-CoAs, extending them to iso-C23:0 and anteiso-C25:0 acyl-CoAs, respectively.[1] Subsequently, ELOVL1 can further elongate both iso- and anteiso-C23:0 acyl-CoAs into C25:0 acyl-CoAs.[1]

For the activation of fatty acids into their CoA derivatives, very-long-chain acyl-CoA synthetases (ACSVLs) are essential. It has been shown that ACSVL1 (also known as FATP2) is expressed predominantly in the liver and kidney and is capable of activating straight-chain fatty acids like C24:0 as well as branched-chain fatty acids such as pristanic acid.[2]

The following table summarizes the known substrate specificities of the relevant enzymes.

Enzyme FamilyEnzymeSubstrate ClassRepresentative SubstratesKinetic Parameters (Km, Vmax)
Acyl-CoA Synthetases ACSVL1 (FATP2)Straight-Chain VLCFALignoceric acid (C24:0)Data not available
Branched-Chain Fatty AcidPristanic acidData not available
Fatty Acid Elongases ELOVL1Straight-Chain VLCFA-CoAC22:0-CoA, C24:0-CoAData not available
Branched-Chain VLCFA-CoAiso-C23:0-CoA, anteiso-C23:0-CoAData not available
ELOVL3Straight-Chain VLCFA-CoAC18-CoA to C22-CoAData not available
Branched-Chain Fatty Acyl-CoAiso-C17:0-CoA, anteiso-C17:0-CoAData not available
ELOVL7Straight-Chain Acyl-CoAC16-C22 Acyl-CoAsData not available
Branched-Chain Acyl-CoASaturated branched-chain acyl-CoAsData not available

Note: While qualitative substrate activity has been documented, specific Km and Vmax values for these very-long-chain substrates are not consistently reported in the literature.

Metabolic Pathways

The metabolism of straight-chain and branched-chain fatty acids follows distinct, yet interconnected, pathways. The activation to their respective acyl-CoA derivatives is a prerequisite for both elongation and degradation processes.

VLCFA_Metabolism cluster_activation Activation (Endoplasmic Reticulum / Peroxisome) cluster_elongation Elongation (Endoplasmic Reticulum) cluster_degradation Degradation Straight_Chain_VLCFA Straight-Chain VLCFA (e.g., C22:0, C24:0) ACSVL ACSVL (e.g., ACSVL1) Straight_Chain_VLCFA->ACSVL ATP, CoA Branched_Chain_VLCFA Branched-Chain VLCFA (e.g., 19-Methyldocosanoic Acid) Branched_Chain_VLCFA->ACSVL ATP, CoA Straight_Chain_Acyl_CoA Straight-Chain VLC-Acyl-CoA ACSVL->Straight_Chain_Acyl_CoA Branched_Chain_Acyl_CoA Branched-Chain VLC-Acyl-CoA ACSVL->Branched_Chain_Acyl_CoA ELOVL ELOVL (e.g., ELOVL1, 3, 7) Straight_Chain_Acyl_CoA->ELOVL Malonyl-CoA, NADPH Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Straight_Chain_Acyl_CoA->Peroxisomal_Beta_Oxidation Branched_Chain_Acyl_CoA->ELOVL Malonyl-CoA, NADPH Branched_Chain_Acyl_CoA->Peroxisomal_Beta_Oxidation α-oxidation may be required Elongated_Acyl_CoA Elongated Acyl-CoA (C24+, C25+ branched) ELOVL->Elongated_Acyl_CoA Elongated_Acyl_CoA->Peroxisomal_Beta_Oxidation Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Peroxisomal_Beta_Oxidation->Mitochondrial_Beta_Oxidation Chain-shortened acyl-CoAs Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA from odd-chain & branched-chain

Figure 1. Overview of Very-Long-Chain Fatty Acid Metabolism.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key enzymatic assays.

Protocol 1: In Vitro Acyl-CoA Synthetase (ACSVL) Activity Assay

This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetases and can be used to determine the kinetic parameters of ACSVL enzymes with various fatty acid substrates.

Objective: To measure the rate of formation of radiolabeled acyl-CoA from a fatty acid substrate.

Materials:

  • Purified recombinant ACSVL enzyme or microsomal preparation

  • [1-¹⁴C]-labeled fatty acid substrate (e.g., [1-¹⁴C]lignoceric acid or a custom synthesized radiolabeled branched-chain fatty acid)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., isopropanol/heptane (B126788)/H₂SO₄)

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of the [1-¹⁴C]-labeled fatty acid complexed to BSA in the reaction buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and Triton X-100.

  • Enzyme Preparation: Dilute the purified ACSVL enzyme or microsomal preparation to the desired concentration in reaction buffer.

  • Initiation of Reaction: Pre-warm the reaction mixture and substrate to 37°C. Initiate the reaction by adding the enzyme preparation to the reaction mixture, followed by the addition of the radiolabeled fatty acid-BSA complex.

  • Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 2, 5, 10, 15 minutes) to ensure measurement within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding the quenching solution.

  • Extraction and Quantification: Add heptane and water to the quenched reaction, vortex, and centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.

  • Scintillation Counting: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation of Kinetic Parameters: Perform the assay at varying substrate concentrations to determine the initial velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the Km and Vmax values.

ACSVL_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Radiolabeled Fatty Acid-BSA Complex Mix_Reactants Combine Reactants and Initiate Reaction Prep_Substrate->Mix_Reactants Prep_Reaction_Mix Prepare Reaction Mixture (ATP, CoA, MgCl2) Prep_Reaction_Mix->Mix_Reactants Prep_Enzyme Prepare Enzyme (ACSVL) Prep_Enzyme->Mix_Reactants Incubate Incubate at 37°C Mix_Reactants->Incubate Terminate Terminate Reaction with Quenching Solution Incubate->Terminate Extract Phase Extraction of Acyl-CoA Terminate->Extract Scintillation Scintillation Counting Extract->Scintillation Calculate Calculate Kinetic Parameters (Km, Vmax) Scintillation->Calculate

Figure 2. Workflow for the ACSVL Enzymatic Assay.
Protocol 2: In Vitro Fatty Acid Elongase (ELOVL) Activity Assay

This protocol is designed to measure the elongation of an acyl-CoA substrate by an ELOVL enzyme using a radiolabeled donor of two-carbon units.

Objective: To measure the rate of incorporation of [¹⁴C]malonyl-CoA into a very-long-chain acyl-CoA.

Materials:

  • Purified recombinant ELOVL enzyme or microsomal preparation

  • Acyl-CoA substrate (e.g., behenoyl-CoA or this compound)

  • [2-¹⁴C]malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)

  • BSA, fatty acid-free

  • Stopping solution (e.g., 2.5 M KOH in 50% ethanol)

  • Acidification solution (e.g., 5 M H₂SO₄)

  • Hexane (B92381) for extraction

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, NADPH, BSA, and the acyl-CoA substrate.

  • Enzyme Addition: Add the purified ELOVL enzyme or microsomal preparation to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [2-¹⁴C]malonyl-CoA.

  • Incubation: Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Saponification: Stop the reaction and saponify the lipids by adding the stopping solution and heating at 70°C.

  • Acidification and Extraction: Cool the samples, acidify with the acidification solution, and extract the fatty acids with hexane.

  • Quantification: Evaporate the hexane and redissolve the fatty acid residue in a suitable solvent. Measure the radioactivity of an aliquot by liquid scintillation counting.

  • Kinetic Analysis: Vary the concentration of the acyl-CoA substrate while keeping the [2-¹⁴C]malonyl-CoA concentration constant to determine the Km and Vmax for the acyl-CoA substrate.

This guide provides a foundational resource for researchers investigating the metabolism of very-long-chain fatty acids. The provided protocols and comparative data, though qualitative in some aspects due to limitations in available literature, offer a strong starting point for further quantitative studies into the enzymatic kinetics of these important molecules.

References

A Comparative Guide to the Activity of 19-Methyldocosanoyl-CoA and its Putative Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activity of 19-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, and its hypothetical structural analogues. Due to the limited availability of direct experimental data for this compound, this comparison is based on established knowledge of similar branched-chain and very-long-chain fatty acyl-CoAs. The primary focus is on their potential role as ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

Introduction to this compound

This compound is a coenzyme A (CoA) thioester of 19-methyldocosanoic acid. As a member of the branched-chain fatty acyl-CoA (BCFA-CoA) and very-long-chain fatty acyl-CoA (VLCFA-CoA) families, it is predicted to play a role in various cellular processes, including lipid metabolism and signaling. Research has shown that BCFA-CoAs and VLCFA-CoAs are potent, high-affinity ligands for PPARα, suggesting that their biological activity is mediated through the activation of this nuclear receptor.[1][2] The CoA thioester form is considered the active molecular species, being significantly more potent in activating PPARα than the corresponding free fatty acid.[1][2]

Hypothetical Structural Analogues and Predicted Activity

To explore the structure-activity relationship of this compound, we propose a series of hypothetical structural analogues with modifications in chain length, branching position, and the CoA moiety. The predicted activity of these analogues as PPARα ligands is summarized in the table below.

Compound Structure Key Features Predicted PPARα Affinity (Kd) Predicted Activity
This compound CH3CH(CH3)(CH2)17CO-SCoAC23, Methyl branch at C193-30 nM (estimated)High-affinity PPARα agonist.
Docosanoyl-CoA CH3(CH2)20CO-SCoAC22, Straight chain3-30 nM (estimated)High-affinity PPARα agonist.
17-Methyldocosanoyl-CoA CH3(CH2)4CH(CH3)(CH2)15CO-SCoAC23, Methyl branch at C17Likely similar to this compoundPotent PPARα agonist.
2-Oxo-19-methyldocosanoyl-CoA CH3CH(CH3)(CH2)16CO-CH2CO-SCoANon-hydrolyzable analoguePotentially higher affinityPotential as a potent PPARα agonist or inhibitor.
19-Methyldocosanoic Acid CH3CH(CH3)(CH2)17COOHFree fatty acidSignificantly higher than CoA esterWeak PPARα activator.

Note: The predicted PPARα affinity values are estimates based on published data for other very-long-chain and branched-chain fatty acyl-CoAs, which have been shown to have dissociation constants (Kd) in the range of 3-29 nM.[1]

Signaling Pathway: PPARα Activation

The primary signaling pathway through which very-long-chain and branched-chain fatty acyl-CoAs are thought to exert their effects is via the activation of PPARα. Upon binding of the acyl-CoA ligand, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acyl_CoA This compound (or analogue) PPARa PPARα Acyl_CoA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes CoRepressor Co-repressor PPARa->CoRepressor Dissociates PPARa_RXR PPARα-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to CoActivator Co-activator PPRE->CoActivator Recruits Target_Genes Target Gene Transcription (e.g., enzymes for β-oxidation) CoActivator->Target_Genes Initiates Experimental_Workflow Start Start: Design Analogues Synthesis Chemical Synthesis of Acyl-CoA Analogues Start->Synthesis Purification HPLC Purification Synthesis->Purification Binding_Assay PPARα Ligand Binding Assay (Kd) Purification->Binding_Assay Reporter_Assay Cell-Based Reporter Gene Assay (EC50) Purification->Reporter_Assay Data_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

References

Independent Verification of 19-Methyldocosanoyl-CoA's Role in Peroxisomal Alpha-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothesized metabolic pathway of 19-Methyldocosanoyl-CoA with established pathways for other very-long-chain branched-chain fatty acids (VLC-BCFAs). Due to the limited direct experimental data on this compound, this document leverages data from analogous substrates, primarily phytanic acid and pristanic acid, to provide a framework for its independent verification.

Data Presentation: Comparative Enzyme Kinetics

The degradation of VLC-BCFAs is initiated by peroxisomal alpha-oxidation, followed by beta-oxidation. The initial steps of alpha-oxidation are critical for bypassing methyl branches that hinder direct beta-oxidation. Below is a comparative summary of the kinetic parameters for the key enzyme in this pathway, Phytanoyl-CoA Dioxygenase (PHYH), with various substrates. This data can serve as a baseline for assessing the potential processing of this compound.

SubstrateEnzymeK_m_ (µM)V_max_ (nmol/min/mg)Organism/SourceCitation
Phytanoyl-CoAPhytanoyl-CoA Dioxygenase (PHYH)29.5Not ReportedHuman[1]
3-Methylhexadecanoyl-CoAPhytanoyl-CoA Dioxygenase (PHYH)40.8Not ReportedHuman[1]
Hexadecanoyl-CoAPhytanoyl-CoA Dioxygenase (PHYH)29.1Not ReportedHuman[1]
This compound Phytanoyl-CoA Dioxygenase (PHYH) To be determined To be determined -

Experimental Protocols

To independently verify the role of this compound in a specific metabolic pathway, a series of experiments targeting the key enzymes of alpha- and beta-oxidation are required.

Protocol 1: In Vitro Assay for Phytanoyl-CoA Dioxygenase (PHYH) Activity

This protocol is adapted from established methods for assaying PHYH activity and can be used to determine if this compound is a substrate.[2]

Objective: To measure the enzymatic conversion of this compound to 2-hydroxy-19-methyldocosanoyl-CoA by recombinant human PHYH.

Materials:

  • Recombinant human PHYH

  • This compound (substrate)

  • Phytanoyl-CoA (positive control substrate)

  • α-Ketoglutarate

  • Ascorbate

  • Fe(NH₄)₂(SO₄)₂

  • Catalase

  • HEPES buffer (pH 7.4)

  • LC-MS/MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, ascorbate, Fe(NH₄)₂(SO₄)₂, and catalase.

  • Add recombinant human PHYH to the reaction mixture.

  • Initiate the reaction by adding the substrate (this compound or phytanoyl-CoA).

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to detect and quantify the formation of the hydroxylated product (2-hydroxy-19-methyldocosanoyl-CoA).

Data Analysis:

  • Compare the rate of product formation with this compound to that with the positive control, phytanoyl-CoA.

  • Determine the kinetic parameters (K_m_ and V_max_) by varying the substrate concentration.

Protocol 2: Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is based on methods used to measure the activity of HACL1 with its known substrates.[3][4]

Objective: To determine if 2-hydroxy-19-methyldocosanoyl-CoA is cleaved by HACL1.

Materials:

  • Recombinant human HACL1

  • 2-Hydroxy-19-methyldocosanoyl-CoA (substrate, to be synthesized)

  • 2-Hydroxyphytanoyl-CoA (positive control substrate)

  • Thiamine (B1217682) pyrophosphate (TPP)

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Derivatizing agent for aldehydes (e.g., 2,4-dinitrophenylhydrazine)

  • HPLC system for product quantification

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, TPP, and MgCl₂.

  • Add recombinant human HACL1 to the mixture.

  • Initiate the reaction by adding the substrate (2-hydroxy-19-methyldocosanoyl-CoA or 2-hydroxyphytanoyl-CoA).

  • Incubate at 37°C.

  • Stop the reaction and derivatize the resulting aldehyde product.

  • Analyze the derivatized aldehyde by HPLC to quantify its formation.

Data Analysis:

  • Compare the rate of aldehyde formation from 2-hydroxy-19-methyldocosanoyl-CoA to the positive control.

  • Determine kinetic parameters if the substrate is cleaved.

Protocol 3: Cellular Uptake and Metabolism Studies

This protocol uses cultured cells to investigate the overall metabolic fate of 19-methyldocosanoyl acid.

Objective: To trace the metabolic products of 19-methyldocosanoyl acid in a cellular context.

Materials:

  • Human fibroblast cell line (e.g., from a healthy donor)

  • Cell culture medium

  • ¹³C-labeled or ¹⁴C-labeled 19-methyldocosanoyl acid

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • LC-MS/MS or GC-MS for metabolite analysis

Procedure:

  • Culture human fibroblasts to near confluency.

  • Incubate the cells with medium containing the labeled 19-methyldocosanoyl acid for various time points.

  • Wash the cells to remove excess labeled fatty acid.

  • Harvest the cells and extract total lipids and acyl-CoAs.

  • Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify labeled metabolites, such as shorter-chain fatty acids, acetyl-CoA, and propionyl-CoA.

Data Analysis:

  • Identify the labeled downstream metabolites to reconstruct the metabolic pathway.

  • Compare the metabolite profile to that of cells incubated with labeled phytanic acid.

Mandatory Visualization

The following diagrams illustrate the hypothesized metabolic pathway of this compound and the experimental workflows to verify its role.

G cluster_peroxisome Peroxisome cluster_cytosol Cytosol M1 This compound M2 2-Hydroxy-19-methyldocosanoyl-CoA M1->M2 PHYH (Alpha-Oxidation) M3 18-Methylheneicosanal M2->M3 HACL1 M4 Formyl-CoA M2->M4 HACL1 M5 18-Methylheneicosanoic Acid M3->M5 Aldehyde Dehydrogenase M6 18-Methylheneicosanoyl-CoA M5->M6 Acyl-CoA Synthetase M7 Propionyl-CoA M6->M7 Beta-Oxidation (Multiple Cycles) M8 Acetyl-CoA M6->M8 Beta-Oxidation (Multiple Cycles) M0 19-Methyldocosanoyl Acid M0->M1 Acyl-CoA Synthetase

Caption: Hypothesized metabolic pathway of this compound.

G cluster_workflow Experimental Workflow A Synthesize This compound B Protocol 1: PHYH In Vitro Assay A->B D Protocol 3: Cellular Metabolism Study A->D C Protocol 2: HACL1 In Vitro Assay B->C If positive E Data Analysis: Pathway Confirmation C->E D->E

Caption: Workflow for verifying the metabolic role of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized biochemicals like 19-Methyldocosanoyl-CoA is a critical component of laboratory management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, prioritizing safety and regulatory adherence.

Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or latex gloves to prevent skin contact.
Eye Protection Safety glasses or goggles to shield from potential splashes.
Lab Coat Standard laboratory coat to protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must follow a structured procedure that aligns with institutional and regulatory guidelines. The primary principle is to never dispose of this chemical down the drain or in regular solid waste.[1][2]

Step 1: Consult the Safety Data Sheet (SDS)

Step 2: Identify the Waste Type

Determine the form of the waste:

  • Pure Compound: Unused or expired this compound.

  • Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, or paper towels that have come into contact with the compound.

  • Solutions: Aqueous or organic solutions containing this compound.

Step 3: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.[1][3]

  • Solid Waste: Place contaminated solids (e.g., gloves, tubes) into a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.[3][4] Do not mix with incompatible waste streams.[3] For instance, aqueous waste should be collected separately from organic solvent waste.[3]

Step 4: Labeling and Storage

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazards (if known)

  • The date of accumulation

  • The name of the principal investigator or lab group

Store the sealed waste containers in a designated satellite accumulation area within the laboratory, ensuring they are away from incompatible materials.[3]

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1][5] EHS professionals are trained to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound Waste sds Consult Manufacturer's SDS (Section 13) start->sds identify Identify Waste Form (Solid, Liquid, Contaminated PPE) sds->identify segregate Segregate Waste Streams identify->segregate solid_waste Solid Waste Container (e.g., Contaminated Labware, PPE) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Aqueous or Organic Solutions) segregate->liquid_waste Liquids label Label Container Correctly 'Hazardous Waste: this compound' solid_waste->label liquid_waste->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end_proc End: Proper Disposal Complete contact_ehs->end_proc

Caption: Disposal workflow for this compound waste.

This structured approach ensures that the disposal of this compound is handled safely, efficiently, and in full compliance with all applicable regulations, thereby protecting laboratory personnel and the environment.

References

Personal protective equipment for handling 19-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 19-Methyldocosanoyl-CoA. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA compounds in a laboratory setting.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use Cases
Hand Protection Nitrile GlovesPowder-free nitrile or neoprene gloves are preferred for their chemical resistance and to prevent contamination of the product.[3]
Eye Protection Safety Glasses with Side ShieldsTo protect against splashes when handling solutions.
Face ShieldRecommended when handling larger quantities or when there is a significant splash hazard.[1][2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing.
Chemical-Resistant ApronConsider for use when handling larger volumes of solutions.
Respiratory Protection N95 RespiratorMay be necessary if creating aerosols or if the compound is handled in a powdered form that could generate dust. A risk assessment should determine the need.[3]
Foot Protection Closed-Toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[2]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Store this compound under the conditions recommended on the product's Certificate of Analysis.[4] Typically, these compounds are stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation.

Preparation of Solutions:

  • Work Area: Conduct all work in a clean, designated area, preferably in a fume hood or on a benchtop with good ventilation, to minimize inhalation exposure.

  • Weighing: If handling a solid form, weigh the required amount in a clean, tared container. Avoid creating dust.

  • Solubilization: Dissolve the compound in a suitable solvent as indicated on the product data sheet. Sonication may be required for complete dissolution.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Type: Use a chemically resistant and sealable container for liquid waste. Solid waste should be placed in a separate, appropriately labeled bag or container.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the chemical waste. Do not pour chemical waste down the drain.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive and Inspect Shipment B Store at Recommended Temperature A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Collect Waste E->F G Label Waste Container F->G H Contact EHS for Disposal G->H

Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.